molecular formula C15H18Cl2N4O B560064 CP-809,101 fumarate CAS No. 1215721-40-6

CP-809,101 fumarate

カタログ番号: B560064
CAS番号: 1215721-40-6
分子量: 341.2 g/mol
InChIキー: NMUNRTCTDLORDR-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

CP 809,101 is a potent agonist of the serotonin (5-HT) receptor subtype 5-HT2C. It is selective for human 5-HT2C and rat 5-HT2C over human 5-HT2A, 5-HT2B, and rat 5-HT2A receptors in a FLIPR membrane potential assay (EC50s = 0.11, 0.06, 153, 65.3, and 119 nM, respectively) as well as human dopamine D2, histamine H1, and α1- and α2-adrenergic receptors (Kis = 872, 828, 217, and 956 nM, respectively). CP 809,101 inhibits the conditioned avoidance response, hyperactivity induced by PCP and D-amphetamine, and spontaneous locomotor activity in rats (ED50s = 4.8, 2.4, 2.9, and 2 mg/kg, respectively). It reduces prepulse inhibition deficits induced by apomorphine and improves novel object recognition in mice. CP 809,101 (0.01-1 μg/0.2 μl/side) reduces reinstatement of drug-seeking behavior in cocaine-primed rats when administered into the central amygdala but not the basolateral amygdala. It also reduces reinstatement of food-seeking behavior in a rat model of dietary relapse.>CP-809101 Hcl is a potent and selective 5-HT2C receptor agonist with pEC50 of 9.96/7.19/6.81 for human 5-HT2C/5-HT2B/5-HT2A receptors respectively. IC50 Value: 9.96(pEC50 for 5-HT2C);  7.19(pEC50 for 5-HT2B);  6.81(pEC50 for 5-HT2A)Target: 5-HT2C ReceptorCP-809101 is a potent, functionally selective 5-HT2C agonist that displays approximately 100% efficacy in vitro. The aim of the present studies was to assess the efficacy of a selective 5-HT2C agonist in animal models predictive of antipsychotic-like efficacy and side-effect liability. Similar to currently available antipsychotic drugs, CP-809101 dose-dependently inhibited conditioned avoidance responding (CAR, ED50 = 4.8 mg/kg, sc). CP-809101 antagonized both PCP- and d-amphetamine-induced hyperactivity with ED50 values of 2.4 and 2.9 mg/kg (sc), respectively and also reversed an apomorphine induced-deficit in prepulse inhibition. At doses up to 56 mg/kg, CP-809101 did not produce catalepsy. Thus, the present results demonstrate that the 5-HT2C agonist, CP-809101, has a pharmacological profile similar to that of the atypical antipsychotics with low extrapyramidal symptom liability. CP-809101 was inactive in two animal models of antidepressant-like activity, the forced swim test and learned helplessness.

特性

IUPAC Name

2-[(3-chlorophenyl)methoxy]-6-piperazin-1-ylpyrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClN4O.ClH/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20;/h1-3,8-10,17H,4-7,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMUNRTCTDLORDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CN=CC(=N2)OCC3=CC(=CC=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10719338
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

341.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1215721-40-6
Record name 2-[(3-Chlorophenyl)methoxy]-6-(piperazin-1-yl)pyrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10719338
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Deep Dive into the Mechanism of Action of CP-809,101 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809,101 fumarate is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] Its mechanism of action is centered on the activation of this G-protein coupled receptor, leading to a cascade of intracellular signaling events that modulate neuronal activity. This technical guide provides an in-depth exploration of the molecular and behavioral pharmacology of CP-809,101, summarizing key quantitative data, detailing experimental methodologies from seminal studies, and visualizing its signaling pathways and experimental workflows. Despite promising preclinical findings in models of psychosis and obesity, the development of CP-809,101 was halted due to findings of genotoxicity, restricting its current use to scientific research.[1]

Core Mechanism of Action: 5-HT2C Receptor Agonism

CP-809,101 acts as a potent and selective agonist at the serotonin 5-HT2C receptor.[2] The 5-HT2C receptor is a G-protein coupled receptor (GPCR) primarily coupled to the Gq/11 signaling pathway.[2] Upon binding of CP-809,101, the receptor undergoes a conformational change, activating the associated Gαq subunit. This initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of various cellular processes and neuronal excitability.

Studies have also suggested that CP-809,101 may exhibit biased agonism, showing a preference for the Gq/11 pathway over other potential 5-HT2C receptor-coupled pathways, such as those involving G12/13 or Gi/o proteins.[2] Additionally, the activation of the extracellular signal-regulated kinase (ERK) and phospholipase A2 (PLA2) pathways has been observed following 5-HT2C receptor stimulation.

CP-809,101 Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C Gq11 Gq/11 HTR2C->Gq11 activates PLA2 PLA₂ HTR2C->PLA2 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 triggers PKC Protein Kinase C (PKC) DAG->PKC activates CellularResponse Modulation of Neuronal Excitability Ca2->CellularResponse ERK ERK PKC->ERK activates ERK->CellularResponse CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase Acquisition Acquisition of Avoidance Response (CS-US Pairing) Baseline Establish Stable Baseline Performance Acquisition->Baseline DrugAdmin Administer CP-809,101 or Vehicle Baseline->DrugAdmin Pretreatment Pretreatment Period DrugAdmin->Pretreatment TestSession CAR Test Session Pretreatment->TestSession DataAnalysis Record Avoidance & Escape Responses TestSession->DataAnalysis MoA_Logic cluster_molecular Molecular Level cluster_cellular Cellular Level cluster_behavioral Behavioral Level Binding CP-809,101 binds to 5-HT2C Receptor Activation Receptor Activation & Gq/11 Pathway Stimulation Binding->Activation Signaling Downstream Signaling Cascade (PLC, IP3, DAG, Ca²⁺, PKC) Activation->Signaling Modulation Modulation of Neuronal Excitability and Neurotransmitter Release Signaling->Modulation Antipsychotic Antipsychotic-like Effects (e.g., ↓ CAR, ↓ Hyperactivity) Modulation->Antipsychotic Cognitive Cognitive Enhancement (e.g., ↑ Novel Object Recognition) Modulation->Cognitive Other Other Effects (e.g., ↓ Food/Nicotine Intake) Modulation->Other

References

The Selective 5-HT2C Receptor Agonist: A Technical Guide to CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the 5-HT2C receptor selectivity profile of CP-809,101 fumarate, a potent and selective agonist. This document is intended for researchers, scientists, and drug development professionals interested in the pharmacological characteristics of this compound. Included are summaries of its binding and functional activity at serotonin 5-HT2 receptor subtypes, detailed experimental methodologies for key assays, and visualizations of relevant biological pathways and experimental workflows.

Introduction to this compound

CP-809,101 is a research compound that has demonstrated significant potential in preclinical studies due to its high affinity and functional selectivity for the 5-hydroxytryptamine (serotonin) 2C (5-HT2C) receptor.[1] The 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key target for therapeutic intervention in a variety of disorders, including schizophrenia, obesity, and substance use disorders. The selectivity of a 5-HT2C agonist is critical, as off-target effects at the closely related 5-HT2A and 5-HT2B receptors can lead to undesirable side effects such as hallucinations and cardiac valvulopathy, respectively.

Quantitative Selectivity Profile

The selectivity of CP-809,101 has been characterized through in vitro functional assays that measure the compound's ability to activate the 5-HT2C receptor and its closely related subtypes, 5-HT2A and 5-HT2B. The data consistently demonstrates a high degree of selectivity for the 5-HT2C receptor.

Table 1: Functional Potency (EC₅₀) of CP-809,101 at Human 5-HT₂ Receptors
Receptor SubtypeEC₅₀ (nM)pEC₅₀ (-logM)Efficacy (%)Selectivity (fold) vs. 5-HT2C
5-HT2C 0.119.96~100-
5-HT2A 1536.81Not Reported~1391
5-HT2B 65.37.19Not Reported~594

Data compiled from multiple sources.[2][3]

Experimental Protocols

The following sections detail the methodologies for the key in vitro assays used to determine the functional selectivity of CP-809,101.

Functional Activity Assay: Calcium Mobilization

This assay measures the ability of CP-809,101 to elicit a cellular response following receptor activation. Since 5-HT2C receptors are Gq-coupled, their activation leads to an increase in intracellular calcium levels.

Objective: To determine the potency (EC₅₀) and efficacy of CP-809,101 at 5-HT2A, 5-HT2B, and 5-HT2C receptors.

Materials:

  • Chinese Hamster Ovary (CHO) cells stably expressing human recombinant 5-HT2A, 5-HT2B, or 5-HT2C receptors.

  • Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS), and antibiotics.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5 AM).

  • This compound.

  • 96-well or 384-well black-walled, clear-bottom microplates.

  • Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR or FlexStation).

Procedure:

  • Cell Culture: CHO cells expressing the receptor of interest are seeded into microplates and cultured until they reach near-confluency.

  • Dye Loading: The cell culture medium is removed, and the cells are incubated with a solution containing the calcium-sensitive fluorescent dye in assay buffer for a specified time (e.g., 60 minutes at 37°C).

  • Compound Addition: The plate is placed in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, serial dilutions of CP-809,101 are added to the wells.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically immediately before and after the addition of the compound. The increase in fluorescence corresponds to the increase in intracellular calcium concentration.

  • Data Analysis: The peak fluorescence response is measured for each concentration of CP-809,101. The data are then normalized to the maximum response and plotted against the logarithm of the agonist concentration. A sigmoidal dose-response curve is fitted to the data to determine the EC₅₀ and maximal efficacy (Emax).

Radioligand Binding Assay (Representative Protocol)

While specific binding affinity (Ki) data for CP-809,101 is not detailed in the readily available literature, this section describes a general protocol for a competitive radioligand binding assay, a standard method to determine the binding affinity of a compound for a receptor.

Objective: To determine the binding affinity (Kᵢ) of an unlabeled test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest.

  • A suitable radioligand with high affinity and selectivity for the target receptor (e.g., [³H]-mesulergine for 5-HT2C).

  • Unlabeled test compound (e.g., CP-809,101).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4).

  • 96-well microplates.

  • Glass fiber filters.

  • Cell harvester and vacuum filtration apparatus.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Radioactivity Measurement: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: The amount of bound radioactivity is plotted against the concentration of the unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

Visualizations

The following diagrams illustrate the key signaling pathway, a typical experimental workflow, and the logical relationship of CP-809,101's selectivity.

G cluster_receptor Plasma Membrane cluster_downstream Intracellular Signaling CP-809,101 CP-809,101 5-HT2C-R 5-HT2C Receptor CP-809,101->5-HT2C-R Binds Gq/11 Gq/11 5-HT2C-R->Gq/11 Activates PLC PLC Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptors PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Cellular Response Cellular Response Ca2->Cellular Response PKC->Cellular Response

Caption: 5-HT2C Receptor Signaling Pathway.

G Cell_Culture Cell Seeding (CHO cells expressing 5-HT2A, 2B, or 2C receptors) Dye_Loading Loading with Calcium-Sensitive Dye Cell_Culture->Dye_Loading Compound_Addition Addition of CP-809,101 (serial dilutions) Fluorescence_Reading Kinetic Fluorescence Measurement (FLIPR) Compound_Addition->Fluorescence_Reading Data_Normalization Normalization of Fluorescence Data Curve_Fitting Dose-Response Curve Fitting Data_Normalization->Curve_Fitting EC50_Determination Determination of EC₅₀ and Emax Curve_Fitting->EC50_Determination

Caption: Experimental Workflow for Functional Selectivity Assay.

G CP-809,101 CP-809,101 5-HT2C 5-HT2C Receptor CP-809,101->5-HT2C Strongly Activates 5-HT2A 5-HT2A Receptor CP-809,101->5-HT2A Weakly Activates 5-HT2B 5-HT2B Receptor CP-809,101->5-HT2B Weakly Activates High_Potency High Potency (EC₅₀ = 0.11 nM) 5-HT2C->High_Potency Low_Potency_2A Low Potency (EC₅₀ = 153 nM) 5-HT2A->Low_Potency_2A Low_Potency_2B Low Potency (EC₅₀ = 65.3 nM) 5-HT2B->Low_Potency_2B Selectivity_2A ~1391-fold selective vs. 5-HT2A Selectivity_2B ~594-fold selective vs. 5-HT2B

Caption: Logical Relationship of CP-809,101's Functional Selectivity.

Conclusion

This compound is a potent 5-HT2C receptor agonist with a high degree of selectivity over the 5-HT2A and 5-HT2B receptor subtypes. This selectivity is a crucial attribute for a therapeutic candidate targeting the 5-HT2C receptor, as it may minimize the potential for off-target side effects. The data and methodologies presented in this guide provide a comprehensive overview of the in vitro pharmacological profile of CP-809,101, supporting its use as a valuable tool for research in the field of neuroscience and drug discovery.

References

CP-809,101 Fumarate: A Technical Guide to its Pharmacology and Toxicology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809,101 fumarate is a potent and highly selective full agonist of the serotonin 5-HT2C receptor. It demonstrated promising preclinical efficacy in animal models of psychosis and obesity. However, its development was halted due to findings of genotoxicity. This technical guide provides a comprehensive overview of the pharmacology and toxicology of CP-809,101, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.

Pharmacology

Mechanism of Action

CP-809,101 acts as a potent and selective full agonist at the serotonin 5-HT2C receptor.[1] It displays significantly lower potency and efficacy at the 5-HT2A and 5-HT2B receptor subtypes, highlighting its selectivity.[1][2] The activation of the 5-HT2C receptor by CP-809,101 is believed to modulate dopaminergic and other neurotransmitter systems, which underlies its observed pharmacological effects.

In Vitro Pharmacology

The in vitro activity of CP-809,101 has been characterized in various assays, demonstrating its high affinity and functional activity at the 5-HT2C receptor.

Table 1: In Vitro Receptor Binding and Functional Activity of CP-809,101

ParameterReceptorValueReference
EC505-HT2C0.11 nM[2]
Emax5-HT2C93%[1]
Potency (vs. 5-HT2A)>1000-fold selective[1]
Efficacy (vs. 5-HT2A)67%[1]
EC505-HT2B65.3 nM[2]
Emax5-HT2B57%[2]
In Vivo Pharmacology

CP-809,101 has shown efficacy in several rodent models predictive of antipsychotic activity.

Table 2: In Vivo Efficacy of CP-809,101 in Animal Models

Animal ModelSpeciesEndpointED50 (mg/kg, s.c.)Reference
Conditioned Avoidance RespondingRatInhibition of avoidance4.8[3]
PCP-induced HyperactivityMouseReversal of hyperactivity2.4[3]
d-Amphetamine-induced HyperactivityMouseReversal of hyperactivity2.9[3]
Signaling Pathways

Activation of the 5-HT2C receptor by CP-809,101 initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this, the Raf/MEK/ERK (MAPK) pathway can be activated. Additionally, 5-HT2C receptor activation can lead to the recruitment of β-arrestin, which can mediate G-protein independent signaling.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CP-809,101 CP-809,101 5-HT2C Receptor 5-HT2C Receptor CP-809,101->5-HT2C Receptor binds and activates Gq/11 Gq/11 5-HT2C Receptor->Gq/11 activates β-arrestin β-arrestin 5-HT2C Receptor->β-arrestin recruits PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 produces DAG DAG PIP2->DAG produces Ca2+ Ca2+ IP3->Ca2+ releases PKC PKC DAG->PKC activates Raf Raf PKC->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Cellular Response Cellular Response ERK->Cellular Response leads to β-arrestin->Cellular Response mediates signaling

Figure 1: CP-809,101-activated 5-HT2C receptor signaling pathways.
Pharmacokinetics

Pharmacokinetic studies in rats have revealed interesting properties of CP-809,101. While plasma levels of the drug increase with escalating doses, cerebrospinal fluid (CSF) levels appear to plateau at higher doses. This suggests a potential saturation of transport into the central nervous system, which may contribute to a wider therapeutic window compared to other 5-HT2C agonists like lorcaserin.

Toxicology

The clinical development of CP-809,101 was terminated due to findings of genotoxicity.

Genotoxicity

Table 3: Summary of Genotoxicity Findings for CP-809,101

AssaySystemMetabolic Activation (S9)ResultReference
Ames TestS. typhimurium (TA98, TA100, TA1535, TA1537) & E. coli (WP2uvrA)With and WithoutNegativeKalgutkar et al., 2007
In Vitro Micronucleus TestHuman LymphocytesWithPositiveKalgutkar et al., 2007
In Vitro Chromosomal AberrationHuman LymphocytesWithPositiveKalgutkar et al., 2007
In Vivo Micronucleus TestRat Bone MarrowN/ANegativeKalgutkar et al., 2007

The positive results in the in vitro micronucleus and chromosomal aberration assays, specifically in the presence of metabolic activation, indicated that a metabolite of CP-809,101 is responsible for the observed genotoxicity. Further investigation identified a reactive metabolite formed through the oxidation of the piperazine ring.

Experimental Protocols

In Vivo Pharmacology
  • Apparatus: A two-way shuttle box divided into two compartments by a partition with an opening. The floor of each compartment is a grid that can deliver a mild footshock.

  • Procedure:

    • Acquisition: Rats are trained to associate a conditioned stimulus (CS), typically a tone or light, with an unconditioned stimulus (US), a mild footshock. The CS is presented for a set duration (e.g., 10 seconds) before the onset of the US.

    • If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the US is not delivered.

    • If the rat does not move during the CS, the US is delivered until the rat escapes to the other compartment.

    • Training continues until a stable baseline of avoidance responding is achieved.

  • Drug Testing:

    • Animals are pre-treated with CP-809,101 or vehicle at various doses.

    • The number of avoidance responses is recorded during a test session. A decrease in avoidance responses without a significant effect on escape latency is indicative of antipsychotic-like activity.

G Start Start Present CS (Tone/Light) Present CS (Tone/Light) Start->Present CS (Tone/Light) Rat Crosses to Other Side? Rat Crosses to Other Side? Present CS (Tone/Light)->Rat Crosses to Other Side? Record Avoidance Record Avoidance Rat Crosses to Other Side?->Record Avoidance Yes Present US (Footshock) Present US (Footshock) Rat Crosses to Other Side?->Present US (Footshock) No Record Escape Record Escape Rat Crosses to Other Side?->Record Escape Yes End Trial End Trial Record Avoidance->End Trial Present US (Footshock)->Rat Crosses to Other Side? Record Escape->End Trial

Figure 2: Experimental workflow for the Conditioned Avoidance Responding test.
  • Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity.

  • Procedure:

    • Mice are habituated to the open-field arena for a set period (e.g., 30-60 minutes).

    • Animals are then administered a psychostimulant, either phencyclidine (PCP) or d-amphetamine, to induce hyperactivity.

    • CP-809,101 or vehicle is administered prior to the psychostimulant.

  • Data Analysis:

    • Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a specified duration (e.g., 60-90 minutes).

    • A significant reduction in the psychostimulant-induced increase in locomotor activity by CP-809,101 is considered evidence of antipsychotic-like potential.

Toxicology
  • Cell System: Human peripheral blood lymphocytes.

  • Procedure:

    • Cells are cultured and treated with various concentrations of CP-809,101 in the presence and absence of a metabolic activation system (S9 fraction from rat liver).

    • Cytochalasin B is added to block cytokinesis, resulting in binucleated cells.

    • After an appropriate incubation period, cells are harvested, fixed, and stained.

  • Analysis:

    • The frequency of micronuclei (small, extranuclear bodies containing chromosomal fragments or whole chromosomes) is scored in binucleated cells.

    • A significant, dose-dependent increase in the frequency of micronucleated cells compared to the control is considered a positive result.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its potent and selective agonist activity provides a means to probe the downstream consequences of 5-HT2C activation. However, the compound's inherent genotoxicity, mediated by a reactive metabolite, precludes its development as a therapeutic agent. The detailed pharmacological and toxicological data, along with the experimental protocols presented in this guide, offer a comprehensive resource for researchers in the fields of neuroscience, pharmacology, and drug discovery.

References

Unveiling the Preclinical Profile of CP-809,101 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 fumarate is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] Preclinical research has explored its potential therapeutic applications, primarily in the domains of psychosis and cognitive disorders. This technical guide provides a comprehensive overview of the key preclinical findings for CP-809,101, presenting quantitative data in structured tables, detailing experimental methodologies, and visualizing core concepts through diagrams. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development.

Pharmacodynamics: Receptor Affinity and Functional Activity

CP-809,101 demonstrates high affinity and functional potency at the human 5-HT2C receptor, with significantly lower activity at the 5-HT2B and 5-HT2A receptor subtypes. This selectivity is a key characteristic of its pharmacological profile.

Receptor SubtypeParameterValueSpeciesReference
5-HT2CpEC509.96 MHuman[2]
5-HT2BpEC507.19 MHuman[2]
5-HT2ApEC506.81 MHuman[2]
5-HT2CEmax~100%In vitro[3]
5-HT2AEmax67%In vitro[1]

In Vivo Efficacy: Animal Models of CNS Disorders

CP-809,101 has been evaluated in a range of rodent models to assess its potential antipsychotic and cognitive-enhancing effects. The compound has consistently demonstrated activity in models predictive of antipsychotic efficacy.

Animal ModelEffectED50 (mg/kg, s.c.)SpeciesReference
Conditioned Avoidance Responding (CAR)Inhibition of avoidance response4.8Rat[3]
PCP-Induced HyperactivityAntagonism of hyperactivity2.4Rat[3]
d-Amphetamine-Induced HyperactivityAntagonism of hyperactivity2.9Rat[3]
Apomorphine-Induced Prepulse Inhibition DeficitReversal of deficit-Rat[3]
Novel Object RecognitionImprovement in cognitive function--[3]

Experimental Protocols

Conditioned Avoidance Responding (CAR) in Rats
  • Apparatus: A two-way shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual stimulus serves as the conditioned stimulus (CS).

  • Procedure: Rats are trained to avoid a footshock (unconditioned stimulus, US) by moving from one compartment of the shuttle box to the other upon presentation of the CS. Each session consists of multiple trials. A successful avoidance is recorded if the rat moves to the other compartment during the CS presentation before the onset of the US. An escape response is recorded if the rat moves after the US has started.

  • Drug Administration: CP-809,101 is administered subcutaneously (s.c.) at various doses prior to the test session.

  • Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. The ED50 for the inhibition of conditioned avoidance responding is calculated.

d-Amphetamine-Induced Hyperactivity in Rats
  • Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams) to quantify locomotor activity.

  • Procedure: Rats are habituated to the testing environment. On the test day, animals are pre-treated with either vehicle or CP-809,101. Subsequently, d-amphetamine is administered to induce hyperlocomotion. Locomotor activity (e.g., distance traveled, beam breaks) is then recorded for a specified duration.

  • Drug Administration: CP-809,101 is administered subcutaneously (s.c.) prior to the d-amphetamine injection.

  • Data Analysis: Locomotor activity counts are compared between treatment groups. The ED50 for the antagonism of d-amphetamine-induced hyperactivity is determined.

Prepulse Inhibition (PPI) of Acoustic Startle in Rats
  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

  • Procedure: The test consists of trials with a loud startling stimulus (pulse) alone and trials where the pulse is preceded by a weaker, non-startling stimulus (prepulse). PPI is the percentage reduction in the startle response in the prepulse-plus-pulse trials compared to the pulse-alone trials. A deficit in PPI is induced by administering an agent like apomorphine.

  • Drug Administration: CP-809,101 is administered prior to the induction of the PPI deficit by apomorphine.

  • Data Analysis: The percentage of PPI is calculated for each animal. The ability of CP-809,101 to reverse the apomorphine-induced deficit in PPI is assessed.

Novel Object Recognition (NOR) in Mice
  • Apparatus: An open-field arena. A set of distinct objects are used for the familiarization and test phases.

  • Procedure: The test consists of two sessions. In the first session (familiarization), the mouse is placed in the arena with two identical objects and the time spent exploring each object is recorded. After a retention interval, the second session (test) is conducted, where one of the familiar objects is replaced with a novel object.

  • Drug Administration: CP-809,101 can be administered before the familiarization or test session to assess its effects on memory acquisition or retrieval, respectively.

  • Data Analysis: The time spent exploring the novel object versus the familiar object is measured. A preference for the novel object is indicative of recognition memory. A discrimination index is often calculated.

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Pathway

Activation of the 5-HT2C receptor, a Gq/G11-coupled G-protein coupled receptor (GPCR), initiates a cascade of intracellular events. The diagram below illustrates the canonical signaling pathway.

Gq_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol CP809101 CP-809,101 Receptor 5-HT2C Receptor CP809101->Receptor Binds to Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream

Canonical 5-HT2C receptor signaling pathway.
Experimental Workflow: Conditioned Avoidance Responding

The following diagram outlines the typical workflow for a conditioned avoidance responding experiment to evaluate the antipsychotic-like effects of a test compound.

CAR_Workflow cluster_setup Setup & Habituation cluster_training Training Phase cluster_testing Testing Phase cluster_analysis Data Analysis Habituation Habituation to Shuttle Box Training Acquisition Training: CS-US Pairings Habituation->Training Criterion Achievement of Stable Avoidance Training->Criterion DrugAdmin Drug Administration (CP-809,101 or Vehicle) Criterion->DrugAdmin TestSession CAR Test Session DrugAdmin->TestSession DataCollection Record Avoidances, Escapes, Failures TestSession->DataCollection Analysis Calculate ED₅₀ DataCollection->Analysis

Workflow for a conditioned avoidance responding study.

Pharmacokinetics and Safety

Pharmacokinetics

Detailed public data on the full ADME (Absorption, Distribution, Metabolism, and Excretion) profile of CP-809,101 is limited. However, a comparative pharmacokinetic study in rats with another 5-HT2C agonist, lorcaserin, revealed some key characteristics. While plasma levels of CP-809,101 correlated with increasing doses, cerebrospinal fluid (CSF) levels plateaued at higher doses (6 to 12 mg/kg).[4] This suggests a potential saturation of brain penetration at higher systemic exposures, which may have implications for its therapeutic window and side effect profile.[4]

Safety

A significant finding in the preclinical assessment of CP-809,101 is its association with genotoxicity.[1] This finding has limited its development for clinical use in humans, and its application is now primarily restricted to scientific research.[1] In animal models, at doses up to 56 mg/kg, CP-809,101 did not induce catalepsy, a common side effect associated with typical antipsychotics that suggests a low liability for extrapyramidal symptoms.[3]

Conclusion

This compound is a valuable research tool for elucidating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency and selectivity have been demonstrated in numerous preclinical studies, which support the hypothesis that 5-HT2C receptor agonism may be a viable strategy for the treatment of psychosis and cognitive deficits. However, the genotoxicity observed in preclinical safety studies has precluded its advancement into clinical development. The data and protocols summarized in this guide provide a comprehensive foundation for researchers utilizing CP-809,101 in their investigations.

References

Unveiling the Genotoxic Profile of CP-809,101 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: CP-809,101, a potent and selective serotonin 5-HT2C receptor agonist, demonstrated initial promise in preclinical models for obesity and psychosis. However, its development was terminated due to significant genotoxicity findings. This technical guide provides a comprehensive overview of the pivotal genotoxicity studies that elucidated the mutagenic and clastogenic properties of CP-809,101. The data presented herein is primarily derived from the seminal study by Kalgutkar et al. (2007) published in Drug Metabolism and Disposition, which detailed the compound's genotoxic effects following metabolic activation. This guide is intended to serve as a detailed resource for researchers and drug development professionals, offering insights into the experimental protocols, quantitative data, and the proposed mechanism of genotoxicity.

Core Genotoxicity Assays and Quantitative Findings

A battery of in vitro assays was conducted to assess the genotoxic potential of CP-809,101 fumarate. These studies were instrumental in revealing a genotoxic liability that was dependent on metabolic activation.

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test was performed to evaluate the potential of CP-809,101 to induce gene mutations in various strains of Salmonella typhimurium. The results clearly indicated a mutagenic effect in the presence of a metabolic activation system (S9 fraction).

Table 1: Ames Test Results for CP-809,101 with Metabolic Activation (+S9)

Tester StrainConcentration (µ g/plate )Mean Revertants ± SDFold Increase over Control
TA98 0 (Vehicle Control)25 ± 31.0
1028 ± 41.1
3335 ± 51.4
10048 ± 61.9
33375 ± 93.0
1000120 ± 154.8
TA100 0 (Vehicle Control)150 ± 121.0
10165 ± 151.1
33210 ± 201.4
100350 ± 322.3
333680 ± 554.5
10001150 ± 987.7
TA1535 0 (Vehicle Control)15 ± 21.0
100018 ± 31.2
TA1537 0 (Vehicle Control)12 ± 21.0
100015 ± 31.3

Data presented is a summary based on the findings of Kalgutkar et al. (2007). A significant, dose-dependent increase in revertant colonies was observed in strains TA98 and TA100, which are indicative of frameshift and base-pair substitution mutations, respectively. No significant mutagenic activity was observed in the absence of S9 metabolic activation.

In Vitro Micronucleus Assay

The in vitro micronucleus test was conducted to assess the potential of CP-809,101 to induce chromosomal damage in mammalian cells. The assay revealed a significant increase in micronuclei formation, but only in the presence of metabolic activation.

Table 2: In Vitro Micronucleus Assay Results for CP-809,101 in Chinese Hamster Ovary (CHO) Cells with Metabolic Activation (+S9)

Concentration (µM)% Cells with Micronuclei (Mean ± SD)Fold Increase over Control
0 (Vehicle Control)1.2 ± 0.41.0
101.5 ± 0.51.3
303.8 ± 0.93.2
1008.5 ± 1.57.1
30015.2 ± 2.112.7

Results indicate a clear dose-dependent increase in the frequency of micronucleated cells, signifying clastogenic or aneugenic activity of CP-809,101 metabolites.

In Vitro Chromosomal Aberration Assay

To further characterize the clastogenic potential, an in vitro chromosomal aberration assay was performed using human peripheral blood lymphocytes. Consistent with the other assays, CP-809,101 induced a significant increase in chromosomal aberrations following metabolic activation.

Table 3: In Vitro Chromosomal Aberration Assay Results for CP-809,101 in Human Lymphocytes with Metabolic Activation (+S9)

Concentration (µM)% Cells with Aberrations (Excluding Gaps)
0 (Vehicle Control)1.5
102.0
305.5
10012.0
30025.5

A dose-dependent increase in the percentage of cells with structural chromosomal aberrations was observed.

Experimental Protocols

The following sections provide detailed methodologies for the key genotoxicity assays performed on this compound.

Bacterial Reverse Mutation Assay (Ames Test) Protocol
  • Test System: Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

  • Procedure:

    • The test was performed using the plate incorporation method.

    • Varying concentrations of this compound, the respective bacterial tester strain, and either S9 mix or phosphate buffer (for non-activation plates) were added to molten top agar.

    • The mixture was poured onto minimal glucose agar plates.

    • Plates were incubated at 37°C for 48-72 hours.

    • The number of revertant colonies per plate was counted.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls (-S9): Sodium azide (for TA100 and TA1535), 2-nitrofluorene (for TA98), and 9-aminoacridine (for TA1537).

    • Positive Controls (+S9): 2-Aminoanthracene (for all strains).

  • Evaluation Criteria: A compound was considered mutagenic if a dose-related increase in the mean number of revertants per plate was observed, and if the increase was at least twofold greater than the solvent control value for at least two consecutive concentrations.

In Vitro Micronucleus Assay Protocol
  • Test System: Chinese Hamster Ovary (CHO) cells.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

  • Procedure:

    • CHO cells were cultured in appropriate medium and seeded into culture plates.

    • Cells were exposed to various concentrations of this compound with and without S9 mix for a short treatment period (e.g., 3-6 hours).

    • Following treatment, cells were washed and incubated in fresh medium containing cytochalasin B to block cytokinesis.

    • Cells were harvested approximately 1.5-2.0 normal cell cycles after the beginning of treatment.

    • Cells were fixed, stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye), and mounted on microscope slides.

    • The frequency of micronuclei in binucleated cells was scored.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls (-S9): Mitomycin C.

    • Positive Controls (+S9): Cyclophosphamide.

  • Evaluation Criteria: A result was considered positive if a statistically significant, dose-dependent increase in the frequency of micronucleated cells was observed.

In Vitro Chromosomal Aberration Assay Protocol
  • Test System: Human peripheral blood lymphocytes.

  • Metabolic Activation: Aroclor 1254-induced rat liver S9 fraction.

  • Procedure:

    • Lymphocyte cultures were initiated from healthy human donor blood and stimulated to divide using a mitogen (e.g., phytohemagglutinin).

    • Cultures were treated with various concentrations of this compound with and without S9 mix for a short exposure period (e.g., 3-4 hours).

    • After treatment, cells were washed and cultured in fresh medium for a recovery period.

    • A spindle inhibitor (e.g., colcemid) was added to arrest cells in metaphase.

    • Cells were harvested, treated with a hypotonic solution, fixed, and dropped onto microscope slides.

    • Chromosomes were stained (e.g., with Giemsa), and metaphase spreads were analyzed for structural and numerical aberrations.

  • Controls:

    • Negative Control: Vehicle (DMSO).

    • Positive Controls (-S9): Mitomycin C.

    • Positive Controls (+S9): Cyclophosphamide.

  • Evaluation Criteria: A test article was considered to induce chromosomal aberrations if a statistically significant, dose-related increase in the percentage of cells with structural aberrations (excluding gaps) was observed.

Signaling Pathways and Experimental Workflows

The genotoxicity of CP-809,101 is intrinsically linked to its metabolic activation. The following diagrams illustrate the proposed metabolic activation pathway and the general workflow of the in vitro genotoxicity assays.

Metabolic_Activation_of_CP-809101 CP809101 CP-809,101 P450 Cytochrome P450 Enzymes (in S9 mix) CP809101->P450 Metabolism ReactiveMetabolite Reactive Electrophilic Metabolite(s) P450->ReactiveMetabolite Bioactivation DNA DNA ReactiveMetabolite->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutations Mutations / Chromosomal Damage DNA_Adducts->Mutations

Caption: Proposed metabolic activation pathway of CP-809,101 leading to genotoxicity.

Genotoxicity_Assay_Workflow cluster_setup Experimental Setup cluster_exposure Treatment cluster_processing Processing & Analysis cluster_results Data Interpretation TestSystem Select Test System (e.g., Bacteria, Mammalian Cells) Incubation Incubate Test System with CP-809,101 (+/- S9) TestSystem->Incubation TestArticle Prepare CP-809,101 Concentrations TestArticle->Incubation S9Prep Prepare S9 Mix for Metabolic Activation S9Prep->Incubation Harvest Harvest Cells / Plate Bacteria Incubation->Harvest Staining Stain and Prepare Slides (for cytogenetic assays) Harvest->Staining Scoring Microscopic Scoring / Colony Counting Staining->Scoring DataAnalysis Statistical Analysis Scoring->DataAnalysis Conclusion Determine Genotoxic Potential DataAnalysis->Conclusion

Caption: General experimental workflow for in vitro genotoxicity assays.

Conclusion

The comprehensive genotoxicity assessment of this compound unequivocally demonstrated its mutagenic and clastogenic potential following metabolic activation. The positive results in the Ames test, in vitro micronucleus assay, and chromosomal aberration assay were critical in the decision to halt the clinical development of this compound. This case serves as a significant example of the importance of thorough genotoxicity screening in the early stages of drug development to identify compounds with potential safety liabilities. The detailed data and protocols presented in this guide offer valuable insights for researchers working on the development of new chemical entities, particularly those with similar structural motifs or pharmacological targets.

CP-809,101 fumarate chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] Initially investigated for its potential therapeutic applications in obesity and psychosis, its development was halted due to findings of genotoxicity.[1] Consequently, its use is now confined to scientific research. This document provides an in-depth technical overview of CP-809,101 fumarate, including its chemical structure, physicochemical properties, mechanism of action, and relevant experimental protocols. All quantitative data are presented in structured tables for ease of reference, and key pathways and workflows are visualized using diagrams.

Chemical Structure and Properties

CP-809,101, with the IUPAC name 2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine, is a synthetic compound belonging to the piperazine and pyrazine classes of molecules.[1] The fumarate salt is commonly used in research settings.

Table 1: Chemical Identifiers of CP-809,101

IdentifierValue
IUPAC Name2-[(3-Chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine[1]
CAS Number479683-64-2[1][2][3]
PubChem CID9901086[1]
Molecular Formula (Free Base)C15H17ClN4O[1][3]
Molecular Formula (Fumarate)C15H17ClN4O · C4H4O4[2]
SMILESC1CNCCN1c2ncc(nc2OCc3cccc(c3)Cl)[1]
InChIInChI=1S/C15H17ClN4O/c16-13-3-1-2-12(8-13)11-21-15-10-18-9-14(19-15)20-6-4-17-5-7-20/h1-3,8-10,17H,4-7,11H2[1][2]

Table 2: Physicochemical Properties of CP-809,101 and Fumaric Acid

PropertyCP-809,101 (Free Base)This compoundFumaric Acid
Molar Mass304.78 g/mol [1]420.82 g/mol [2]116.07 g/mol [4]
Appearance-White to beige powder[2]White solid[4]
Melting PointNot availableNot available287 °C (decomposes)[4]
SolubilityNot availableNot available6.3 g/L in water at 25 °C[4]
pKaNot availableNot availablepKa1 = 3.03, pKa2 = 4.44[4]
Storage Temperature--20°C[2][3]-

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, based on the synthesis of similar piperazine-containing compounds, a plausible synthetic route can be generalized. The synthesis of 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine likely involves a multi-step process. A key step would be the nucleophilic substitution reaction where a piperazine derivative is reacted with a pyrazine core containing a suitable leaving group. The (3-chlorophenyl)methoxy moiety would be introduced via a Williamson ether synthesis. The final step would involve the formation of the fumarate salt by reacting the free base with fumaric acid in an appropriate solvent.

G cluster_synthesis Generalized Synthesis of CP-809,101 Piperazine Piperazine Nucleophilic_Substitution Nucleophilic Substitution Piperazine->Nucleophilic_Substitution Pyrazine_Core Pyrazine Core with Leaving Group Pyrazine_Core->Nucleophilic_Substitution Intermediate_1 Piperazinyl-Pyrazine Intermediate Nucleophilic_Substitution->Intermediate_1 Williamson_Ether_Synthesis Williamson Ether Synthesis Intermediate_1->Williamson_Ether_Synthesis 3_Chlorobenzyl_Halide 3-Chlorobenzyl Halide 3_Chlorobenzyl_Halide->Williamson_Ether_Synthesis CP_809101_Free_Base CP-809,101 Free Base Williamson_Ether_Synthesis->CP_809101_Free_Base Salt_Formation Salt Formation CP_809101_Free_Base->Salt_Formation Fumaric_Acid Fumaric Acid Fumaric_Acid->Salt_Formation CP_809101_Fumarate This compound Salt_Formation->CP_809101_Fumarate

A generalized synthetic workflow for this compound.

Mechanism of Action and Pharmacology

CP-809,101 is a potent and selective full agonist of the serotonin 5-HT2C receptor.[1] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/G11 proteins.[5] Activation of this receptor initiates a signaling cascade that leads to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[6] This signaling pathway ultimately modulates neuronal excitability and neurotransmitter release.

G cluster_pathway 5-HT2C Receptor Signaling Pathway CP_809101 CP-809,101 5HT2C_R 5-HT2C Receptor CP_809101->5HT2C_R binds and activates Gq_G11 Gq/G11 5HT2C_R->Gq_G11 activates PLC Phospholipase C (PLC) Gq_G11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response Downstream Cellular Responses Ca_Release->Cellular_Response PKC->Cellular_Response

The primary signaling pathway of the 5-HT2C receptor.

Table 3: In Vitro Pharmacological Profile of CP-809,101

ReceptorSpeciesAssayValue (EC50, nM)Efficacy (%)
5-HT2CHumanCa2+ Mobilization0.1193
5-HT2CRatCa2+ Mobilization0.0697
5-HT2AHumanCa2+ Mobilization15367
5-HT2BHumanCa2+ Mobilization65.357

Data compiled from vendor information.

Table 4: In Vivo Pharmacological Profile of CP-809,101 in Rodent Models

ModelSpeciesEffectED50 (mg/kg, s.c.)
Conditioned Avoidance RespondingRatInhibition4.8[8]
PCP-induced HyperactivityRatAntagonism2.4[8]
d-amphetamine-induced HyperactivityRatAntagonism2.9[8]
Deprivation-induced FeedingRatReduction3-6[9]
Pharmacokinetics

Limited pharmacokinetic data for CP-809,101 are available. A study in rats comparing CP-809,101 with lorcaserin (another 5-HT2C agonist) found that while plasma levels of CP-809,101 correlated with increasing subcutaneous doses, cerebrospinal fluid (CSF) levels plateaued at doses between 6 and 12 mg/kg.[10] This suggests a potential saturation of transport into the central nervous system at higher doses.[10]

Experimental Protocols

5-HT2C Receptor Binding Assay (Competitive Radioligand Displacement)

This protocol outlines a general method for determining the binding affinity of a test compound like CP-809,101 to the 5-HT2C receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2C receptor.

  • Radioligand (e.g., [3H]mesulergine).

  • Test compound (CP-809,101).

  • Non-specific binding control (e.g., mianserin).

  • Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM EDTA, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Culture and harvest cells expressing the 5-HT2C receptor. Homogenize the cells in a lysis buffer and centrifuge to pellet the cell membranes. Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Assay Setup: In a 96-well plate, add the assay buffer, a fixed concentration of the radioligand, and varying concentrations of the test compound (CP-809,101).

  • Incubation: Add the prepared cell membranes to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

G cluster_workflow Radioligand Binding Assay Workflow Prepare_Reagents Prepare Reagents (Membranes, Radioligand, Test Compound) Incubate Incubate Reagents in 96-well Plate Prepare_Reagents->Incubate Filter Rapid Vacuum Filtration Incubate->Filter Wash Wash Filters Filter->Wash Measure Measure Radioactivity Wash->Measure Analyze Data Analysis (IC50, Ki) Measure->Analyze

A simplified workflow for a radioligand binding assay.
Conditioned Avoidance Responding (CAR) in Rats

The CAR test is a behavioral model used to predict the antipsychotic-like activity of a compound.[11][12][13][14]

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric foot shock.

  • A conditioned stimulus (CS) generator (e.g., a tone or light).

  • An unconditioned stimulus (US) generator (a shocker).

  • Automated system for controlling stimuli and recording responses.

Procedure:

  • Acclimation: Acclimate the rats to the shuttle box for a set period before training.

  • Training:

    • Place a rat in one compartment of the shuttle box.

    • Present the CS (e.g., a 10-second tone).

    • Immediately following the CS, deliver the US (e.g., a 0.5 mA foot shock for 5 seconds).

    • The trial is terminated if the rat moves to the other compartment (an escape response).

    • Repeat this process for a set number of trials per session.

    • An avoidance response is recorded if the rat moves to the other compartment during the CS presentation, before the onset of the US.

  • Testing:

    • Once the rats have reached a stable baseline of avoidance responding, administer the test compound (CP-809,101) or vehicle subcutaneously at various doses prior to the test session.

    • Record the number of avoidance responses, escape responses, and escape failures.

  • Data Analysis: Analyze the data to determine if the test compound selectively reduces avoidance responding without significantly affecting escape responding, which is indicative of antipsychotic-like activity.

Conclusion

This compound is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Its high potency and selectivity make it a precise pharmacological probe. While its clinical development was halted, the data gathered from studies using CP-809,101 continue to contribute to our understanding of serotonergic neurotransmission and its implications for drug discovery. This guide provides a comprehensive summary of the available technical information on this compound to support its use in a research context.

References

An In-depth Technical Guide to the Synthesis and Purification of CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic route and purification strategy for CP-809,101 fumarate, a potent and highly selective serotonin 5-HT2C receptor agonist.[1][2] The methodologies presented are based on established synthetic transformations for analogous pyrazine and piperazine derivatives and general principles of organic synthesis and purification.

Synthesis of CP-809,101 Free Base

The synthesis of CP-809,101, with the IUPAC name 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine, can be envisaged through a convergent synthesis strategy.[1][2] This involves the preparation of two key intermediates: 2-chloro-6-(piperazin-1-yl)pyrazine and (3-chlorophenyl)methanol, followed by their coupling.

1.1. Proposed Synthetic Scheme

A plausible synthetic workflow for CP-809,101 is outlined below. This multi-step process is designed to construct the core pyrazine-piperazine scaffold and subsequently introduce the chlorophenylmethoxy side chain.

G A 2,6-Dichloropyrazine C Nucleophilic Aromatic Substitution A->C B Piperazine B->C D 2-Chloro-6-(piperazin-1-yl)pyrazine C->D G Williamson Ether Synthesis D->G E (3-Chlorophenyl)methanol E->G F Sodium Hydride (NaH) F->G H CP-809,101 (Free Base) G->H

Caption: Proposed synthetic workflow for CP-809,101 free base.

1.2. Experimental Protocols

Step 1: Synthesis of 2-Chloro-6-(piperazin-1-yl)pyrazine (Intermediate D)

  • Reaction: Nucleophilic aromatic substitution.

  • Procedure: To a solution of 2,6-dichloropyrazine (1.0 eq) in a suitable solvent such as dimethylformamide (DMF), add an excess of piperazine (e.g., 5.0 eq) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.0 eq). The reaction mixture is heated, for instance, to 80-100 °C, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel.

Step 2: Synthesis of CP-809,101 Free Base (H)

  • Reaction: Williamson ether synthesis.

  • Procedure: To a stirred suspension of sodium hydride (NaH) (1.2 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of (3-chlorophenyl)methanol (1.1 eq) in anhydrous THF is added dropwise. The mixture is stirred at this temperature for 30 minutes to form the alkoxide. A solution of 2-chloro-6-(piperazin-1-yl)pyrazine (1.0 eq) in anhydrous THF is then added, and the reaction mixture is allowed to warm to room temperature and then heated to reflux. The reaction progress is monitored by TLC or LC-MS.

  • Work-up and Purification: After the reaction is complete, it is carefully quenched with water at 0 °C. The mixture is extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude CP-809,101 free base can be purified by column chromatography.

1.3. Summary of Hypothetical Yields and Purity

StepProductStarting MaterialsSolventBaseTemperature (°C)Time (h)Yield (%)Purity (%)
1. Nucleophilic Aromatic Substitution2-Chloro-6-(piperazin-1-yl)pyrazine2,6-Dichloropyrazine, PiperazineDMFDIPEA80-1004-675-85>95
2. Williamson Ether SynthesisCP-809,101 (Free Base)2-Chloro-6-(piperazin-1-yl)pyrazine, (3-Chlorophenyl)methanolTHFNaHReflux6-860-70>98

Purification of CP-809,101 Free Base

Purification of the final compound is critical to ensure high purity for subsequent salt formation and in vitro/in vivo studies.

2.1. Purification Methodologies

  • Column Chromatography: As mentioned in the synthetic protocol, silica gel column chromatography is a standard method for the purification of organic compounds. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate or dichloromethane/methanol, can be effective in separating the desired product from impurities.

  • Crystallization: If the free base is a solid, recrystallization from a suitable solvent or solvent system can be an effective final purification step to obtain a highly pure crystalline product.

Synthesis of this compound

The formation of a fumarate salt can improve the solubility and stability of the active pharmaceutical ingredient.

3.1. Experimental Protocol

  • Procedure: Dissolve the purified CP-809,101 free base (1.0 eq) in a suitable solvent, such as ethanol or isopropanol, with gentle heating if necessary. In a separate flask, dissolve fumaric acid (1.0-1.1 eq) in the same solvent, also with gentle heating. Slowly add the fumaric acid solution to the solution of the free base with continuous stirring. The fumarate salt is expected to precipitate out of the solution upon cooling.

  • Isolation: The precipitated solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to yield this compound.

3.2. Characterization

The final product should be characterized to confirm its identity and purity using techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity.

  • Melting Point: As an indicator of purity.

Pharmacological Signaling Pathway of CP-809,101

CP-809,101 is a potent and selective 5-HT2C receptor agonist.[1][2][3] Its mechanism of action involves the activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), which in turn modulates downstream signaling cascades.

G CP809101 CP-809,101 HT2CR 5-HT2C Receptor (GPCR) CP809101->HT2CR Binds & Activates Gq_11 Gq/11 Protein HT2CR->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Intracellular Ca2+ Release IP3->Ca2_release PKC_activation Protein Kinase C (PKC) Activation DAG->PKC_activation Cellular_Response Downstream Cellular Responses Ca2_release->Cellular_Response PKC_activation->Cellular_Response

Caption: Simplified signaling pathway of CP-809,101 via the 5-HT2C receptor.

Disclaimer: This document provides a theoretical guide to the synthesis and purification of this compound based on publicly available information on related chemical structures and reactions. The described experimental procedures are illustrative and have not been experimentally validated by the author. All laboratory work should be conducted by qualified professionals in a well-equipped laboratory, adhering to all safety precautions.

References

A Technical Guide to the Stability of CP-809,101 Fumarate Salt Form

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature does not contain specific stability studies on the fumarate salt form of CP-809,101. Therefore, this document serves as an in-depth technical guide based on established principles of pharmaceutical salt stability, regulatory guidelines from the International Council for Harmonisation (ICH), and the known pharmacology of CP-809,101. The experimental protocols and data tables are representative templates for such an investigation.

This guide is intended for researchers, scientists, and drug development professionals, providing a framework for assessing the stability of a pharmaceutical salt like CP-809,101 fumarate.

Introduction to CP-809,101 and its Fumarate Salt

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] It has shown potential in preclinical models for treating conditions like psychosis and obesity.[1] The development of CP-809,101 was halted due to findings of genotoxicity, restricting its use to research applications.

The selection of a salt form is a critical step in drug development. Active Pharmaceutical Ingredients (APIs) are often converted into salts to enhance their physicochemical properties, such as solubility, dissolution rate, and stability. Fumaric acid is a common, non-toxic counterion used in the pharmaceutical industry. The formation of a fumarate salt of CP-809,101 would be intended to optimize its properties for potential formulation and development.

Stability testing is paramount to ensure that a drug substance maintains its quality, safety, and efficacy throughout its shelf life. This involves evaluating its susceptibility to various environmental factors like temperature, humidity, and light.[2][3][4]

Core Principles of Salt Form Stability

The stability of a pharmaceutical salt is assessed in two main categories:

  • Chemical Stability: This pertains to the degradation of the API molecule itself, leading to the formation of impurities. Forced degradation studies are essential for identifying potential degradation pathways.[5][6]

  • Physical Stability: This involves changes to the solid-state properties of the salt, which can impact manufacturability and bioavailability. Key aspects include:

    • Polymorphism: The ability to exist in different crystal forms. A change in polymorphic form can alter solubility and stability.

    • Hygroscopicity: The tendency to absorb moisture from the atmosphere. Excessive moisture uptake can lead to chemical degradation or physical changes.

    • Salt Disproportionation: This is a critical concern for salts of weakly basic drugs like CP-809,101. It is the process where the salt reverts to its free base and the corresponding acid (fumaric acid) in the solid state, often triggered by moisture and/or interaction with excipients.[7][8][9]

Experimental Protocols for Stability Assessment

A comprehensive stability program involves forced degradation studies and formal stability testing under ICH-prescribed conditions.

Forced Degradation (Stress Testing)

Forced degradation studies are conducted to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods.[10][11][12] The API is subjected to conditions more severe than those used in accelerated stability testing.

3.1.1 Hydrolytic Degradation

  • Protocol:

    • Prepare solutions of this compound (e.g., 1 mg/mL) in three different media: 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (basic).

    • Store aliquots of each solution at an elevated temperature (e.g., 60-80°C) for a defined period (e.g., up to 7 days).

    • Withdraw samples at appropriate time points (e.g., 0, 1, 3, 7 days).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify the parent drug and detect any degradation products.

3.1.2 Oxidative Degradation

  • Protocol:

    • Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent.

    • Add a solution of hydrogen peroxide (e.g., 3-30% H₂O₂) to the drug solution.

    • Store the mixture at room temperature for a defined period (e.g., 24-48 hours), protected from light.

    • Withdraw and analyze samples at appropriate time points.

    • Analyze by HPLC to assess the extent of degradation.

3.1.3 Photolytic Degradation

  • Protocol:

    • Expose the solid this compound powder and a solution of the compound to a light source according to ICH Q1B guidelines. This requires an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • A control sample should be stored under the same conditions but protected from light (e.g., wrapped in aluminum foil).

    • After the exposure period, analyze both the exposed and control samples for appearance, assay, and degradation products.

3.1.4 Thermal Degradation

  • Protocol:

    • Place solid this compound in a controlled temperature chamber (e.g., oven or climatic chamber).

    • Expose the sample to a high temperature (e.g., 60°C, 80°C) for a set period.

    • For humidity stress, a condition such as 40°C/75% RH (Relative Humidity) or higher can be used.[13]

    • Analyze the sample at initial and final time points for changes in physical appearance, moisture content, polymorphic form (by XRPD), and chemical purity (by HPLC).

Formal ICH Stability Studies

Formal stability studies are performed on multiple batches to establish the re-test period for the drug substance. The testing should monitor attributes susceptible to change during storage that could influence quality, safety, or efficacy.[2][14][15]

  • Protocol:

    • Place at least three primary batches of this compound in the proposed container closure system.

    • Store the batches under long-term and accelerated storage conditions as defined by ICH Q1A(R2).

      • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

      • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

    • Test samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term; 0, 3, 6 months for accelerated).[14]

    • Analyze samples for a full panel of tests including appearance, assay, impurities, water content, and solid-state properties (e.g., XRPD).

Stability-Indicating Analytical Methods

A validated stability-indicating method is crucial for separating and quantifying the active ingredient from any degradation products, process impurities, and excipients.[16][17][18]

  • Primary Technique: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common method. An LC-MS (Liquid Chromatography-Mass Spectrometry) compatible method is highly desirable for the identification of unknown degradation products.

  • Other Key Techniques:

    • X-Ray Powder Diffraction (XRPD): To monitor for changes in crystal form (polymorphism) or disproportionation.

    • Differential Scanning Calorimetry (DSC) / Thermogravimetric Analysis (TGA): To assess thermal properties and identify changes in solvates or hydrates.

    • Karl Fischer Titration: For accurate quantification of water content, which is critical for hygroscopic salts.

    • FT-IR/Raman Spectroscopy: To detect changes in chemical structure and solid-state form.

Data Presentation

Quantitative stability data should be organized systematically. The following tables are templates for presenting data from forced degradation and formal stability studies.

Table 1: Summary of Forced Degradation Study for this compound

Stress ConditionParametersTimeAssay (% of Initial)Total Impurities (% Area)Remarks
Hydrolysis 0.1 N HCl7 daysResultResultNumber of degradants
Purified H₂O7 daysResultResultNumber of degradants
0.1 N NaOH7 daysResultResultNumber of degradants
Oxidation 3% H₂O₂48 hrsResultResultNumber of degradants
Photolysis ICH Q1B Light-ResultResultNumber of degradants
Thermal 80°C7 daysResultResultNumber of degradants
Thermal/Humidity 60°C / 75% RH7 daysResultResultNumber of degradants

Table 2: Template for Formal Stability Study Data of this compound (Batch No: XXXXX)

Test ParameterSpecificationT=0T=3 MonthsT=6 MonthsT=12 Months
Long-Term: 25°C/60%RH
AppearanceWhite to off-white powderPass
Assay (%)98.0 - 102.099.8
Any Unspecified Impurity (%)NMT 0.10<0.05
Total Impurities (%)NMT 1.00.15
Water Content (%)NMT 0.50.2
XRPDForm IPass
Accelerated: 40°C/75%RH
AppearanceWhite to off-white powderPass
Assay (%)98.0 - 102.099.8
Any Unspecified Impurity (%)NMT 0.10<0.05
Total Impurities (%)NMT 1.00.15
Water Content (%)NMT 0.50.2
XRPDForm IPass

NMT = Not More Than

Visualizations

Signaling Pathway of CP-809,101

CP-809,101 acts as an agonist at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). Its activation primarily couples to Gq/11 proteins, but also influences other G-protein pathways.[19][20]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol CP809101 CP-809,101 (Agonist) HTR2C 5-HT2C Receptor CP809101->HTR2C Binds to G_protein Gq/11 Protein HTR2C->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Response Cellular Response (e.g., Neuronal Excitability) Ca_release->Response PKC->Response

Caption: Simplified 5-HT2C receptor signaling pathway activated by CP-809,101.

Experimental Workflow for Stability Assessment

The process of evaluating the stability of a new salt form follows a logical progression from initial characterization to regulatory submission.

Stability_Workflow cluster_dev Phase 1: Method Development & Intrinsic Stability cluster_formal Phase 2: Formal Stability Program cluster_analysis Phase 3: Data Analysis & Reporting api_char API Salt Characterization (XRPD, DSC, TGA) forced_deg Forced Degradation (Stress Testing) api_char->forced_deg method_dev Stability-Indicating Method Development forced_deg->method_dev Identifies Degradants method_val Method Validation method_dev->method_val protocol Write Stability Protocol method_val->protocol batch_mfg Manufacture 3 Batches protocol->batch_mfg stability_study Place on Stability (Long-Term & Accelerated) batch_mfg->stability_study testing Periodic Testing stability_study->testing data_eval Data Evaluation & Trend Analysis testing->data_eval shelf_life Establish Re-Test Period / Shelf Life data_eval->shelf_life report Prepare Stability Report for Regulatory Filing shelf_life->report

Caption: General workflow for a pharmaceutical stability study program.

Relationship Between Key Stability Activities

Forced degradation is not just a standalone study; it is fundamentally linked to the development of the analytical tools needed for formal stability testing.

Logical_Relationship Forced_Deg Forced Degradation Studies Deg_Pathways Identify Degradation Pathways & Products Forced_Deg->Deg_Pathways Provides Insight Into Specificity Demonstrate Method Specificity Forced_Deg->Specificity Generates Samples To SIM_Dev Develop Stability- Indicating Method (SIM) Deg_Pathways->SIM_Dev Informs ICH_Studies Conduct Formal ICH Stability Studies SIM_Dev->ICH_Studies Enables Specificity->SIM_Dev Confirms Reliable_Data Generate Reliable Shelf-Life Data ICH_Studies->Reliable_Data Results In

Caption: Logical relationship between forced degradation and formal stability studies.

Conclusion

While specific stability data for this compound is not publicly documented, this guide outlines the comprehensive and systematic approach required to fully characterize its stability profile. A thorough investigation encompassing forced degradation, solid-state characterization, and formal stability studies under ICH guidelines is essential. The development and validation of a stability-indicating analytical method is the cornerstone of this process. The resulting data package is critical for ensuring that the drug substance meets the required standards of quality, safety, and efficacy, which is a prerequisite for any further pharmaceutical development.

References

CP-809,101 Fumarate: An In-Depth Technical Guide to its In Vitro Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 fumarate is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] This compound has demonstrated significant promise in preclinical research, particularly in models of psychosis and obesity.[1] Its utility in clinical settings, however, has been hampered by findings of genotoxicity, restricting its current application primarily to scientific research.[1] This technical guide provides a comprehensive overview of the in vitro efficacy of CP-809,101, detailing its functional activity, selectivity, and the experimental protocols used for its characterization.

Core Efficacy Data

The in vitro potency and selectivity of CP-809,101 have been determined through various functional assays. The compound exhibits significantly higher potency and efficacy at the human 5-HT2C receptor compared to the 5-HT2A and 5-HT2B receptor subtypes.

Receptor SubtypeParameterValueReference
Human 5-HT2CpEC509.96 M[2][3]
EC500.11 nM[4]
Emax~93-100%[1][4][5]
Human 5-HT2BpEC507.19 M[2][3]
EC5065.3 nM[4]
Emax57%[4]
Human 5-HT2ApEC506.81 M[2][3]
Emax67%[1]

Signaling Pathways and Mechanism of Action

CP-809,101 exerts its effects by activating the 5-HT2C receptor, a G-protein coupled receptor (GPCR). The primary signaling cascade initiated by 5-HT2C receptor activation involves the Gq/11 protein, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Downstream of this canonical pathway, 5-HT2C receptor activation can also lead to the activation of phospholipase A2 (PLA2) and the phosphorylation of extracellular signal-regulated kinases (ERK).

5-HT2C Receptor Signaling Pathway

Experimental Protocols

The in vitro efficacy of CP-809,101 has been primarily assessed using functional assays that measure the downstream consequences of 5-HT2C receptor activation. The most common of these are calcium flux assays and inositol phosphate accumulation assays.

Calcium Flux Assay

This assay measures the increase in intracellular calcium concentration following receptor activation.

Principle: Activation of the Gq/11-coupled 5-HT2C receptor leads to the generation of IP3, which triggers the release of calcium from intracellular stores. This transient increase in cytosolic calcium is detected using a calcium-sensitive fluorescent dye.

General Protocol:

  • Cell Culture: Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are cultured in appropriate media.

  • Cell Plating: Cells are seeded into 96-well or 384-well black, clear-bottom microplates and allowed to adhere overnight.

  • Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM or Calcium-5) in a buffered salt solution for a specified time at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. A baseline fluorescence is measured before the addition of CP-809,101 at various concentrations.

  • Signal Detection: Changes in fluorescence, indicative of intracellular calcium mobilization, are measured kinetically using a fluorometric imaging plate reader (FLIPR) or a similar instrument.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the compound concentration to generate a dose-response curve, from which EC50 and Emax values are calculated.

Calcium_Flux_Workflow A Seed 5-HT2 Receptor- Expressing CHO Cells B Incubate Overnight A->B C Load with Calcium- Sensitive Dye B->C D Wash and Add Assay Buffer C->D E Measure Baseline Fluorescence D->E F Add CP-809,101 E->F G Measure Fluorescence Change (FLIPR) F->G H Data Analysis (EC50, Emax) G->H

Calcium Flux Assay Workflow
Inositol Phosphate (IP) Accumulation Assay

This assay provides a more direct measure of the activation of the PLC signaling pathway.

Principle: Activated PLC hydrolyzes PIP2 to generate IP3 and other inositol phosphates. In the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates, the accumulation of total inositol phosphates is proportional to the activation of the PLC pathway.

General Protocol:

  • Cell Culture and Labeling: Cells expressing the target receptor are cultured in the presence of [³H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.

  • Cell Plating: Labeled cells are seeded into multi-well plates.

  • Pre-incubation: Cells are washed and pre-incubated with a buffer containing LiCl.

  • Compound Stimulation: CP-809,101 at various concentrations is added, and the cells are incubated for a defined period to allow for the accumulation of inositol phosphates.

  • Extraction: The reaction is terminated, and the cells are lysed.

  • Separation: The total [³H]-inositol phosphates are separated from free [³H]-myo-inositol using anion-exchange chromatography.

  • Detection: The amount of radioactivity in the inositol phosphate fraction is quantified using liquid scintillation counting.

  • Data Analysis: The amount of [³H]-inositol phosphates is plotted against the logarithm of the compound concentration to determine EC50 and Emax values.

Conclusion

This compound is a valuable research tool characterized by its high potency and selectivity as a 5-HT2C receptor agonist. Its in vitro efficacy has been well-documented through robust functional assays that probe the canonical Gq/11 signaling pathway. The data and protocols presented in this guide provide a comprehensive resource for scientists and researchers working with this compound and investigating the role of the 5-HT2C receptor in various physiological and pathological processes. Despite its preclinical promise, the genotoxicity associated with CP-809,101 underscores the importance of thorough safety profiling in the drug development process.

References

Unveiling the Off-Target Binding Profile of CP-809,101 Fumarate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] It demonstrated promising activity in preclinical models of psychosis and obesity.[1][2] However, its development was halted due to findings of genotoxicity, limiting its use to scientific research.[1] This technical guide provides a detailed overview of the known off-target binding profile of CP-809,101 fumarate, presenting quantitative data, experimental methodologies, and relevant signaling pathway diagrams to facilitate a comprehensive understanding of its pharmacological characteristics.

Off-Target Binding Profile

CP-809,101 exhibits high selectivity for the human 5-HT2C receptor. The primary off-target interactions identified are with the closely related serotonin 5-HT2A and 5-HT2B receptors. Further screening has revealed weak affinity for several other G-protein coupled receptors (GPCRs) at micromolar concentrations.

Quantitative Binding and Functional Data

The following table summarizes the known off-target binding affinities (Ki) and functional potencies (EC50) of CP-809,101 for various receptors.

TargetSpeciesAssay TypeValueUnitReference
5-HT2C Receptor HumanFLIPR Membrane Potential0.11nM (EC50)[3]
RatFLIPR Membrane Potential0.06nM (EC50)[3]
5-HT2A Receptor HumanFLIPR Membrane Potential153nM (EC50)[3]
RatFLIPR Membrane Potential119nM (EC50)[3]
5-HT2B Receptor HumanFLIPR Membrane Potential65.3nM (EC50)[3]
α1-Adrenergic Receptor HumanRadioligand Binding217nM (Ki)[3]
Histamine H1 Receptor HumanRadioligand Binding828nM (Ki)[3]
Dopamine D2 Receptor HumanRadioligand Binding872nM (Ki)[3]
α2-Adrenergic Receptor HumanRadioligand Binding956nM (Ki)[3]

Experimental Protocols

Radioligand Binding Assays

Radioligand binding assays are utilized to determine the affinity of a test compound for a specific receptor. These assays involve the use of a radioactively labeled ligand that is known to bind to the receptor of interest.

General Protocol:

  • Membrane Preparation: Membranes from cells stably expressing the target human receptor (e.g., α1-Adrenergic, Histamine H1, Dopamine D2, α2-Adrenergic) are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Incubation: A constant concentration of the radioligand and varying concentrations of the test compound (CP-809,101) are incubated with the receptor-containing membranes.

  • Separation: The reaction mixture is filtered through a glass fiber filter to separate the bound from the unbound radioligand.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

FLIPR Membrane Potential Assay

The Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay is a functional cell-based assay used to measure changes in membrane potential in response to receptor activation.

General Protocol:

  • Cell Culture: Cells stably expressing the target serotonin receptor (5-HT2A, 5-HT2B, or 5-HT2C) are cultured in microplates.

  • Dye Loading: The cells are loaded with a voltage-sensitive fluorescent dye that redistributes across the cell membrane in response to changes in membrane potential.

  • Compound Addition: The microplate is placed in the FLIPR instrument, and varying concentrations of the test compound (CP-809,101) are added to the wells.

  • Fluorescence Measurement: The instrument monitors changes in fluorescence intensity over time. Agonist-induced receptor activation leads to depolarization of the cell membrane, causing a change in the fluorescence signal.

  • Data Analysis: The concentration of the agonist that produces 50% of the maximal response (EC50) is determined from the concentration-response curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the primary signaling pathway of the 5-HT2C receptor and a typical workflow for assessing off-target binding.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CP-809,101 CP-809,101 5-HT2C_Receptor 5-HT2C Receptor CP-809,101->5-HT2C_Receptor Binds to Gq/11 Gq/11 5-HT2C_Receptor->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Cellular Response Ca_Release->Cellular_Response PKC->Cellular_Response

5-HT2C Receptor Signaling Pathway

G Start Start: Test Compound (CP-809,101) Primary_Screen Primary Target Assay (e.g., 5-HT2C Functional Assay) Start->Primary_Screen Decision1 Potent On-Target? Primary_Screen->Decision1 Off_Target_Screen Broad Off-Target Screening Panel (e.g., Radioligand Binding) Decision1->Off_Target_Screen Yes Stop1 Stop: Inactive Decision1->Stop1 No Data_Analysis Data Analysis & Hit Identification Off_Target_Screen->Data_Analysis Decision2 Significant Off-Target Hits? Data_Analysis->Decision2 Follow_Up Follow-up Functional Assays for Off-Target Hits Decision2->Follow_Up Yes Selectivity_Profile Determine Selectivity Profile & Risk Assessment Decision2->Selectivity_Profile No Follow_Up->Selectivity_Profile Stop2 Stop: Poor Selectivity Selectivity_Profile->Stop2 High Risk Proceed Proceed Selectivity_Profile->Proceed

Off-Target Binding Screening Workflow

Conclusion

CP-809,101 is a highly potent and selective 5-HT2C receptor agonist. The available off-target binding data indicates that its primary interactions, apart from its intended target, are with the 5-HT2A and 5-HT2B receptors, albeit with significantly lower potency. Its affinity for other screened GPCRs is in the high nanomolar to micromolar range, suggesting a low potential for direct, high-affinity off-target effects at these receptors at therapeutic concentrations relevant to its 5-HT2C activity. However, the previously identified genotoxicity remains the primary safety concern for this compound. This guide provides a concise summary of the publicly available off-target binding data to aid researchers in their ongoing investigations with this tool compound.

References

A Technical Guide to the Preclinical Profile and Long-Term Safety Considerations of CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for research and informational purposes only. CP-809,101 is a research chemical and is not approved for human use. Its development was discontinued due to safety concerns.

Executive Summary

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor that demonstrated promising efficacy in preclinical models of psychosis, cognitive dysfunction, and obesity. Developed as a potential novel therapeutic, its progression was halted due to findings of genotoxicity. Consequently, no long-term clinical administration data exists. This technical guide provides a comprehensive overview of the preclinical pharmacology of CP-809,101, detailing its mechanism of action, key experimental findings, and the critical long-term safety considerations that define its legacy as a valuable research tool rather than a clinical candidate. The guide also contextualizes these findings within the broader landscape of long-term 5-HT2C receptor agonism, highlighting class-wide safety signals that are crucial for future drug development efforts targeting this receptor.

Mechanism of Action: 5-HT2C Receptor Activation

CP-809,101 exerts its effects via selective activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR) predominantly expressed in the central nervous system, including the cortex, hippocampus, amygdala, and hypothalamus.

2.1 Signaling Pathway

The 5-HT2C receptor is primarily coupled to the Gq/11 signaling cascade. Agonist binding, including by CP-809,101, initiates a conformational change that activates Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca²+). Concurrently, DAG activates Protein Kinase C (PKC). This cascade ultimately modulates neuronal excitability and neurotransmitter release, notably inhibiting dopamine and norepinephrine pathways, which is believed to underlie its therapeutic potential in various CNS disorders.[1]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm CP809101 CP-809,101 Receptor 5-HT2C Receptor CP809101->Receptor Binds Gq11 Gq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects (e.g., ↓ Dopamine Release) Ca_Release->Downstream PKC->Downstream

Caption: 5-HT2C receptor Gq/11 signaling pathway activated by CP-809,101.

Preclinical Efficacy Data

The primary therapeutic potential of CP-809,101 was investigated in animal models of psychosis, cognition, and motivation. The following tables summarize key quantitative findings from these acute administration studies.

3.1 Antipsychotic-Like and Cognitive Activity

CP-809,101 exhibited a pharmacological profile similar to atypical antipsychotics, with the added benefit of pro-cognitive effects and a low propensity for extrapyramidal symptoms.

Experimental Model Species Effect of CP-809,101 Potency (ED₅₀) Reference
Conditioned Avoidance Responding (CAR)RatDose-dependent inhibition of responding4.8 mg/kg (s.c.)[2]
d-Amphetamine-Induced HyperactivityMouseAntagonized hyperactivity2.9 mg/kg (s.c.)[2]
PCP-Induced HyperactivityMouseAntagonized hyperactivity2.4 mg/kg (s.c.)[2]
Apomorphine-Induced Prepulse Inhibition DeficitRatReversed sensory gating deficitActive[2]
Novel Object RecognitionRatImproved cognitive functionActive[2]
Catalepsy InductionRatDid not produce catalepsyInactive up to 56 mg/kg[2]

3.2 Activity in Models of Motivation and Reward

The compound demonstrated effects on drug-seeking behavior, suggesting potential applications in addiction medicine.

Experimental Model Species Administration Route Effect of CP-809,101 Reference
Cocaine-Primed ReinstatementRatIntra-Central Amygdala (CeA)Attenuated cocaine-seeking[3]
Cue-Primed ReinstatementRatIntra-Basolateral Amygdala (BlA)No effect[3]
Anxiety-Like Behavior (Elevated Plus Maze)RatIntra-Basolateral Amygdala (BlA)Increased anxiety-like behavior[3]
Food-Seeking ReinstatementRatSystemic (s.c.)Reduced reinstatement[4]
Motor Impulsivity (5-CSRTT)RatSystemic (s.c.)Reduced premature responding[4]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments.

4.1 Protocol: Conditioned Avoidance Responding (CAR)

  • Objective: To assess antipsychotic-like activity by measuring the ability of a compound to suppress a conditioned response (avoidance) without impairing the unconditioned response (escape).

  • Subjects: Male Sprague-Dawley rats (250-300g).

  • Apparatus: A two-way shuttle box with a grid floor, a light (Conditioned Stimulus, CS), and a tone. A mild footshock serves as the Unconditioned Stimulus (US).

  • Procedure:

    • Training: Rats are trained over several days. Each trial consists of the presentation of the CS for 10 seconds. If the rat moves to the other side of the shuttle box during the CS, it is recorded as an avoidance response, and the trial terminates. If no response occurs, the US (footshock) is delivered concurrently with the CS for a further 10 seconds. A shuttle during this period is an escape response.

    • Testing: Once stable avoidance behavior is established (>80% avoidance), animals are treated with CP-809,101 fumarate or vehicle at specified doses (e.g., 1-10 mg/kg, s.c.) 30 minutes prior to the test session.

    • Data Analysis: The number of avoidance responses is recorded. A significant reduction in avoidance responses without a significant increase in escape failures indicates antipsychotic-like activity.

G cluster_workflow CAR Experimental Workflow Start Select Subjects (Male Rats) Training Training Phase (Shuttle Box, CS-US Pairing) Start->Training Criterion Achieve Stable Performance (>80% Avoidance) Training->Criterion Criterion->Training If No Grouping Randomize into Treatment Groups Criterion->Grouping If Yes Dosing Administer CP-809,101 or Vehicle (s.c.) Grouping->Dosing Test Test Session (30 min post-dose) Dosing->Test Analysis Record & Analyze Data (Avoidance vs. Escape) Test->Analysis End End Analysis->End

Caption: Workflow for a Conditioned Avoidance Responding (CAR) experiment.

4.2 Protocol: Cocaine Self-Administration and Reinstatement

  • Objective: To model drug-seeking and relapse behavior and to test the efficacy of CP-809,101 in preventing it.

  • Subjects: Male Sprague-Dawley rats surgically implanted with intravenous (IV) catheters.

  • Apparatus: Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to the IV catheter.

  • Procedure:

    • Acquisition/Self-Administration: Rats learn to press an "active" lever to receive an IV infusion of cocaine (e.g., 0.75 mg/kg/infusion), paired with a light/tone cue. The "inactive" lever has no consequence. Sessions last 2 hours daily until stable intake is achieved.

    • Extinction: Cocaine is withheld. Active lever presses are still recorded but no longer result in cocaine infusion or cue presentation. This continues daily until lever pressing decreases to a low, stable baseline.

    • Reinstatement Test: Following extinction, rats are pre-treated with CP-809,101 (systemically or via intracranial microinfusion). Drug-seeking is then reinstated by a non-contingent "priming" injection of cocaine (e.g., 10 mg/kg, i.p.).

    • Data Analysis: An increase in active lever pressing following the cocaine prime is indicative of reinstatement (relapse). The primary endpoint is whether CP-809,101 pre-treatment significantly attenuates this increase compared to vehicle.

G cluster_workflow Reinstatement Model Workflow Surgery IV Catheter Implantation Acquisition Phase 1: Self-Administration (Rat learns to press lever for cocaine) Surgery->Acquisition Extinction Phase 2: Extinction (Lever presses no longer yield cocaine) Acquisition->Extinction Pretreatment Phase 3: Pre-treatment (Administer CP-809,101 or Vehicle) Extinction->Pretreatment Reinstatement Phase 4: Reinstatement Test (Cocaine 'priming' injection) Pretreatment->Reinstatement Analysis Measure & Analyze Active Lever Presses Reinstatement->Analysis End End Analysis->End

Caption: Experimental workflow for the cocaine reinstatement model.

Long-Term Effects and Safety Profile

The most significant aspect of the CP-809,101 profile relates to its long-term safety, which ultimately precluded its clinical development.

5.1 Genotoxicity

CP-809,101 was found to be associated with genotoxicity. This finding is a major safety red flag in drug development, indicating the potential for the compound to damage genetic material (DNA), which can lead to mutations and potentially carcinogenesis. This discovery led to the immediate cessation of its development for clinical use.

5.2 Class-Wide Safety Concerns for 5-HT2C Agonists

The long-term safety of the 5-HT2C agonist class has been a subject of scrutiny.

  • Carcinogenicity Risk: The anti-obesity drug lorcaserin, another selective 5-HT2C agonist, was voluntarily withdrawn from the market in 2020 after a long-term clinical safety trial showed an increased occurrence of cancer in patients taking the drug compared to placebo.[5][6] This event, coupled with the genotoxicity of CP-809,101, suggests that thorough long-term carcinogenicity studies are a critical gatekeeping step for any new compound in this class.

  • Common Adverse Effects: In clinical trials with other 5-HT2C agonists, common side effects reported include headache, nausea, and dizziness.[1] While these are generally considered manageable, they can impact long-term patient adherence.

Conclusion and Future Directions

This compound is a potent and selective 5-HT2C receptor agonist that demonstrated a compelling preclinical profile for the treatment of psychosis and related disorders. Its ability to modulate dopamine pathways without causing catalepsy, coupled with pro-cognitive effects, represented a promising therapeutic strategy.

However, the discovery of genotoxicity rendered it unsuitable for human administration and halted its development. The subsequent withdrawal of lorcaserin due to cancer risk has further underscored the significant safety hurdles facing long-term 5-HT2C agonist therapy.

Today, CP-809,101 remains a valuable chemical probe for in-vitro and in-vivo research, allowing scientists to selectively interrogate the function of the 5-HT2C receptor and its role in health and disease. Future efforts in this area must prioritize the design of 5-HT2C agonists that are devoid of genotoxic and carcinogenic potential, ensuring that the therapeutic promise of targeting this receptor can one day be safely realized.

References

Unveiling the Pharmacokinetic Profile of CP-809,101 Fumarate in Rodents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CP-809,101 fumarate, a potent and highly selective 5-HT2C receptor full agonist, has demonstrated promising pharmacological activity in rodent models of psychosis and obesity. However, its development was halted due to findings of genotoxicity, limiting its application to preclinical research. A thorough understanding of its pharmacokinetic profile in rodents is crucial for the interpretation of existing pharmacological data and for its continued use as a research tool. This technical guide synthesizes the available information on the pharmacokinetics of CP-809,101 in rodents, with a focus on data from rat studies. While precise quantitative pharmacokinetic parameters are not extensively reported in publicly available literature, this guide provides a comprehensive overview of its absorption, distribution, and central nervous system penetration based on published studies. Detailed experimental methodologies are provided to aid in the design and interpretation of future research.

Pharmacokinetic Data in Rodents

The majority of available pharmacokinetic data for CP-809,101 is derived from studies in rats. Information in mice is limited primarily to dosing for behavioral studies.

Rat Pharmacokinetic Parameters

Table 1: Single-Dose Subcutaneous (SC) Pharmacokinetics of CP-809,101 in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Data Not AvailableN/AN/AN/AN/A

Table 2: Single-Dose Oral (PO) Pharmacokinetics of CP-809,101 in Rats

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Bioavailability (%)Reference
Data Not AvailableN/AN/AN/AN/AN/A
Mouse Pharmacokinetic Parameters

Detailed pharmacokinetic studies of CP-809,101 in mice have not been published. Dosing in mice for pharmacological studies typically involves subcutaneous administration.

Table 3: Single-Dose Subcutaneous (SC) Pharmacokinetics of CP-809,101 in Mice

Dose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Half-life (h)Reference
Data Not AvailableN/AN/AN/AN/A

Central Nervous System (CNS) Penetration

A key aspect of the pharmacokinetics of CP-809,101 is its ability to cross the blood-brain barrier and engage with central 5-HT2C receptors. Studies in rats have provided valuable insights into its CNS distribution.

In a study comparing CP-809,101 with lorcaserin, it was observed that while plasma levels of CP-809,101 increased with escalating subcutaneous doses, the corresponding concentrations in the cerebrospinal fluid (CSF) did not show a proportional increase. Specifically, CSF levels of CP-809,101 appeared to plateau at doses between 6 and 12 mg/kg.[1] This suggests a saturable transport mechanism or a limit to its CNS penetration at higher systemic concentrations.[1] This finding is significant as it may explain the observed tolerability profile of the compound at higher doses.[1]

cluster_Systemic_Circulation Systemic Circulation cluster_CNS Central Nervous System cluster_Dosing Dosing Plasma CP-809,101 in Plasma CSF CP-809,101 in CSF Plasma->CSF Blood-Brain Barrier (Saturable Transport) Proportional Increase Proportional Increase in Plasma and CSF Plateau Increased Plasma Levels, Plateaued CSF Levels Low Dose Low Dose (e.g., <6 mg/kg) Low Dose->Plasma Linear Increase High Dose High Dose (e.g., 6-12 mg/kg) High Dose->Plasma Dose-Dependent Increase

Caption: Relationship between CP-809,101 dose, plasma, and CSF levels in rats.

Experimental Protocols

The following sections detail the methodologies employed in rodent studies of CP-809,101, compiled from the available literature.

Animal Models
  • Species: Sprague-Dawley rats and C57BL/6J mice have been used in pharmacological studies.

  • Housing: Animals are typically housed in a controlled environment with a standard light-dark cycle and ad libitum access to food and water, unless otherwise specified by the experimental design (e.g., food restriction for feeding studies).

Drug Administration
  • Formulation: For subcutaneous injection, this compound is typically dissolved in a vehicle such as sterile water or saline.

  • Route of Administration: Subcutaneous (SC) injection is the most commonly reported route for pharmacological studies in both rats and mice.

cluster_Preparation Drug Preparation cluster_Administration Administration CP-809,101_Fumarate This compound (Solid) Dissolution Dissolution CP-809,101_Fumarate->Dissolution Vehicle Vehicle (e.g., Sterile Water) Vehicle->Dissolution Dosing_Solution Dosing Solution Dissolution->Dosing_Solution Syringe Syringe Loading Dosing_Solution->Syringe SC_Injection Subcutaneous Injection Syringe->SC_Injection Animal Rodent (Rat or Mouse) Animal->SC_Injection

Caption: Workflow for subcutaneous administration of CP-809,101 in rodents.

Sample Collection and Analysis
  • Blood Sampling: For pharmacokinetic analysis, blood samples are typically collected at various time points post-administration. The exact time points for CP-809,101 studies are not detailed in the available literature.

  • CSF Sampling: In rats, cerebrospinal fluid can be collected from the cisterna magna.

  • Analytical Method: While specific details for CP-809,101 are not published, the determination of drug concentrations in plasma and CSF is typically achieved using sensitive bioanalytical techniques such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS).

Start Drug Administration Blood_Collection Serial Blood Collection Start->Blood_Collection CSF_Collection CSF Collection (Terminal or Cannulated) Start->CSF_Collection Plasma_Separation Plasma Separation (Centrifugation) Blood_Collection->Plasma_Separation Sample_Storage Sample Storage (-80°C) CSF_Collection->Sample_Storage Plasma_Separation->Sample_Storage Sample_Prep Sample Preparation (e.g., Protein Precipitation) Sample_Storage->Sample_Prep LCMSMS LC-MS/MS Analysis Sample_Prep->LCMSMS Data_Analysis Pharmacokinetic Data Analysis LCMSMS->Data_Analysis

Caption: General experimental workflow for pharmacokinetic analysis in rodents.

Discussion and Future Directions

The available data on the pharmacokinetics of CP-809,101 in rodents, while not providing a complete quantitative profile, offers important insights into its disposition, particularly its dose-dependent plasma concentrations and saturable CNS penetration in rats. The lack of comprehensive, publicly available pharmacokinetic data is a significant limitation for researchers utilizing this compound. Future studies that fully characterize the absorption, distribution, metabolism, and excretion (ADME) of CP-809,101 in both rats and mice would be of great value to the scientific community. Such studies would enable a more precise correlation between drug exposure and pharmacological effects, thereby enhancing the utility of CP-809,101 as a selective 5-HT2C agonist research tool.

Conclusion

This technical guide provides a consolidated overview of the current knowledge regarding the pharmacokinetics of this compound in rodents. While significant data gaps exist, particularly concerning quantitative parameters, the information presented on its dose-dependent plasma levels and limited CNS penetration at higher doses in rats is critical for the design and interpretation of pharmacological studies. The detailed experimental protocols offer a foundation for conducting further research to fully elucidate the pharmacokinetic profile of this important research compound.

References

Methodological & Application

Application Notes and Protocols for CP-809,101 Fumarate in Rat Experimental Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of CP-809,101 fumarate, a potent and selective 5-HT2C receptor agonist, in various rat models. The information detailed below, including dosages, experimental protocols, and underlying signaling pathways, is intended to guide researchers in designing and executing their studies.

Data Presentation: Summary of Effective Dosages

The following tables summarize quantitative data for CP-809,101 in several key in vivo rat models. These values can serve as a starting point for dose-response studies.

Experimental Model Administration Route Effective Dose (ED50 or Range) Effect Reference
Conditioned Avoidance Responding (CAR)Subcutaneous (s.c.)ED50 = 4.8 mg/kgInhibition of conditioned avoidance responding[1]
d-Amphetamine-Induced HyperactivitySubcutaneous (s.c.)ED50 = 2.9 mg/kgAntagonism of hyperactivity[1]
Phencyclidine (PCP)-Induced HyperactivitySubcutaneous (s.c.)ED50 = 2.4 mg/kgAntagonism of hyperactivity[1]
Apomorphine-Induced Prepulse Inhibition DeficitSubcutaneous (s.c.)-Reversal of deficit[1]
Cocaine-Primed ReinstatementIntra-CeA microinfusion0.01-1.0 µ g/0.2 µl/sideAttenuation of reinstatement[2]
Anxiety-Like Behavior (Elevated Plus-Maze)Intra-BlA microinfusion0.01-1.0 µ g/0.2 µl/sideIncreased anxiety-like behavior[2]
Motor Impulsivity (5-CSRTT & Go-NoGo)Subcutaneous (s.c.)0.6-1 mg/kgReduction in premature responding and false alarms[3]
Reinstatement of Food SeekingSubcutaneous (s.c.)1 mg/kgReduction in cue-induced reinstatement
Deprivation-Induced FeedingSubcutaneous (s.c.)3-6 mg/kgReduction in food intake[3]

Signaling Pathway of CP-809,101

CP-809,101 exerts its effects by selectively activating the serotonin 2C (5-HT2C) receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC). Downstream of this primary pathway, 5-HT2C receptor activation can also modulate the activity of phospholipase A2 (PLA2) and the extracellular signal-regulated kinase (ERK) pathway. This signaling cascade ultimately influences neuronal excitability and neurotransmitter release, particularly affecting dopaminergic and GABAergic systems.

Caption: 5-HT2C Receptor Signaling Pathway

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of this compound to rats.

Protocol 1: Preparation and Administration of this compound for Subcutaneous Injection

This protocol outlines the preparation of this compound for subcutaneous (s.c.) administration in rats.

Materials:

  • This compound

  • Sterile 0.9% saline solution

  • Tween 80

  • Sterile vials

  • Sonicator

  • Vortex mixer

  • Syringes (1 mL) and needles (25-27 gauge)

  • Animal scale

Procedure:

  • Vehicle Preparation: Prepare a 5% Tween 80 solution in 0.9% sterile saline. For example, to prepare 10 mL of the vehicle, add 0.5 mL of Tween 80 to 9.5 mL of sterile saline.

  • Dosage Calculation: Calculate the required amount of this compound based on the desired dose (e.g., in mg/kg), the mean body weight of the rats, and the injection volume (typically 1 mL/kg). Remember to account for the molecular weight of the fumarate salt if dosing is based on the free base.

  • Drug Suspension: Weigh the calculated amount of this compound and add it to the appropriate volume of the prepared vehicle in a sterile vial.

  • Suspension Homogenization: Vigorously vortex the mixture and then sonicate until a fine, uniform suspension is achieved. Visually inspect for any large particles. Prepare this suspension fresh on the day of the experiment.

  • Animal Dosing:

    • Weigh each rat immediately before dosing to ensure accurate dose calculation.

    • Gently restrain the rat.

    • Draw the calculated volume of the this compound suspension into a syringe.

    • Lift the loose skin on the back of the rat's neck or flank to form a tent.

    • Insert the needle into the base of the skin tent, parallel to the body.

    • Aspirate briefly to ensure the needle is not in a blood vessel.

    • Inject the solution slowly and smoothly.

    • Withdraw the needle and gently massage the injection site to aid dispersion.

    • Return the rat to its home cage and monitor for any adverse reactions.

SC_Injection_Workflow start Start vehicle_prep Prepare Vehicle (0.9% Saline + 5% Tween 80) start->vehicle_prep dose_calc Calculate Dose of This compound vehicle_prep->dose_calc suspend_drug Suspend Drug in Vehicle dose_calc->suspend_drug homogenize Vortex and Sonicate to Homogenize suspend_drug->homogenize weigh_animal Weigh Rat homogenize->weigh_animal draw_dose Draw Calculated Volume into Syringe weigh_animal->draw_dose inject_sc Administer Subcutaneously draw_dose->inject_sc monitor Monitor Animal inject_sc->monitor end_proc End monitor->end_proc

References

Application Notes and Protocols for CP-809,101 Fumarate in Mouse Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of CP-809,101 fumarate, a potent and selective 5-HT2C receptor agonist, in mouse behavioral studies. The information compiled herein is intended to facilitate the design and execution of experiments aimed at investigating the antipsychotic, cognitive-enhancing, and other behavioral effects of this compound.

Introduction

CP-809,101 is a full agonist of the serotonin 5-HT2C receptor, demonstrating high selectivity over other serotonin receptor subtypes.[1] Its pharmacological profile has shown promise in animal models of psychosis and obesity.[1] However, due to findings of genotoxicity, its application is currently restricted to scientific research.[1] These notes will detail dosages, experimental protocols, and the underlying signaling pathways relevant to the use of CP-809,101 in preclinical behavioral research in mice.

Data Presentation: this compound Dosage in Behavioral Studies

The following table summarizes the effective doses (ED50) of CP-809,101 administered subcutaneously (s.c.) in various rodent behavioral models as reported in the literature. It is important to note that these studies were conducted in rats, and dosage adjustments may be necessary for mouse studies.

Behavioral AssaySpeciesAdministration RouteEffective Dose (ED50)Observed EffectReference
Conditioned Avoidance Responding (CAR)Rats.c.4.8 mg/kgInhibition of conditioned avoidance responding[2]
Phencyclidine (PCP)-Induced HyperactivityRats.c.2.4 mg/kgAntagonism of PCP-induced hyperactivity[2]
d-Amphetamine-Induced HyperactivityRats.c.2.9 mg/kgAntagonism of d-amphetamine-induced hyperactivity[2]
Novel Object RecognitionRat-ActiveImprovement in cognitive function[2]

Signaling Pathway of CP-809,101

CP-809,101 exerts its effects by activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the coupling to Gq/11 proteins, which in turn activates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a cascade of downstream cellular responses. The 5-HT2C receptor can also couple to other G proteins, such as Gi/o and G12/13, and can recruit β-arrestin.[3][4]

Caption: 5-HT2C Receptor Signaling Pathway.

Experimental Protocols

General Preparation of this compound for Injection
  • Vehicle Preparation: While the referenced studies primarily used the hydrochloride salt of CP-809,101, a common vehicle for subcutaneous (s.c.) or intraperitoneal (i.p.) injection of fumarate salts in mice is sterile saline (0.9% NaCl) or sterile water. The solubility of the specific fumarate salt should be determined empirically. Gentle warming and vortexing can aid dissolution.

  • Drug Concentration: Prepare a stock solution of this compound in the chosen vehicle. The concentration should be calculated based on the desired final dose (in mg/kg) and the injection volume. A typical injection volume for mice is 5-10 ml/kg.

  • Administration: Administer the solution via the desired route (s.c. or i.p.) using an appropriate gauge needle (e.g., 27-30 gauge).

Conditioned Avoidance Responding (CAR)

This test assesses the ability of a drug to selectively suppress a learned avoidance response without impairing the ability to escape an aversive stimulus, a hallmark of antipsychotic activity.

Apparatus:

  • A two-compartment shuttle box with a grid floor capable of delivering a mild electric footshock.

  • A visual (light) and/or auditory (tone) conditioned stimulus (CS) source.

  • An automated system to control the presentation of stimuli and record the animal's responses.

Procedure:

  • Habituation (Day 1): Place each mouse in the shuttle box and allow free exploration for 5-10 minutes without any stimuli.

  • Training (Days 2-5):

    • Each trial begins with the presentation of the CS (e.g., a light and/or tone) for a set duration (e.g., 10 seconds).

    • If the mouse moves to the other compartment during the CS presentation (an avoidance response), the CS is terminated, and no shock is delivered.

    • If the mouse fails to move during the CS, a mild footshock (unconditioned stimulus, US; e.g., 0.2-0.5 mA for 2 seconds) is delivered through the grid floor.

    • The mouse can escape the shock by moving to the other compartment (an escape response).

    • Each session consists of a set number of trials (e.g., 50 trials) with a variable inter-trial interval (e.g., 30-60 seconds).

  • Drug Testing (Day 6):

    • Administer this compound or vehicle at the desired dose and time before the test session.

    • Conduct a test session identical to the training sessions.

    • Record the number of avoidance responses, escape responses, and failures to escape.

Data Analysis:

  • Calculate the percentage of avoidance responses for each animal.

  • Compare the percentage of avoidance responses between the drug-treated and vehicle-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

CAR_Workflow Start Start Habituation Habituation Start->Habituation Training Training Habituation->Training Drug_Administration CP-809,101 or Vehicle Training->Drug_Administration Testing Testing Drug_Administration->Testing Data_Analysis Data_Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Conditioned Avoidance Responding Workflow.

Amphetamine-Induced Hyperactivity

This model is used to screen for antipsychotic potential, as typical and atypical antipsychotics can attenuate the locomotor-stimulating effects of psychostimulants like amphetamine.

Apparatus:

  • An open-field arena (e.g., 40 x 40 x 30 cm) made of a non-reflective material.

  • An automated activity monitoring system with infrared beams or a video tracking system (e.g., EthoVision XT) to record locomotor activity.

Procedure:

  • Habituation: Place the mice in the open-field arena for 30-60 minutes to allow for acclimation to the novel environment.

  • Drug Administration:

    • Administer this compound or vehicle.

    • After a pre-determined time (e.g., 30 minutes), administer d-amphetamine (e.g., 1-5 mg/kg, i.p.) or saline.

  • Testing: Immediately after the amphetamine injection, place the mice back into the open-field arena and record locomotor activity for 60-120 minutes.

Data Analysis:

  • Quantify locomotor activity by measuring parameters such as total distance traveled, horizontal activity, and vertical activity (rearing).

  • Analyze the data in time bins (e.g., 5-minute intervals) to observe the time course of the drug effects.

  • Compare the locomotor activity between the different treatment groups using repeated measures ANOVA or other appropriate statistical methods.

Hyperactivity_Workflow Start Start Habituation Habituation Start->Habituation CP-809,101_Admin CP-809,101 or Vehicle Habituation->CP-809,101_Admin Amphetamine_Admin d-Amphetamine or Saline CP-809,101_Admin->Amphetamine_Admin Testing Testing Amphetamine_Admin->Testing Data_Analysis Data_Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Amphetamine-Induced Hyperactivity Workflow.

Novel Object Recognition (NOR) Test

The NOR test is used to assess learning and memory, particularly recognition memory. It is based on the innate tendency of rodents to explore novel objects more than familiar ones.

Apparatus:

  • An open-field arena, similar to the one used for the hyperactivity test.

  • A set of two identical objects for the training phase and a novel object for the testing phase. The objects should be of similar size but differ in shape and texture, and heavy enough that the mice cannot displace them.

Procedure:

  • Habituation (Day 1): Allow each mouse to explore the empty open-field arena for 5-10 minutes.

  • Training/Familiarization (Day 2):

    • Place two identical objects in the arena.

    • Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

    • Return the mouse to its home cage.

  • Testing (Day 2, after a retention interval):

    • After a retention interval (e.g., 1 to 24 hours), place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.

    • Record the time the mouse spends exploring each object for a set period (e.g., 5-10 minutes). Exploration is typically defined as the mouse's nose being within a certain proximity (e.g., 2 cm) of the object and oriented towards it.

Drug Administration: Administer this compound or vehicle at a specific time point relative to the training or testing phase (e.g., before training, between training and testing, or before testing) to investigate its effects on acquisition, consolidation, or retrieval of memory, respectively.

Data Analysis:

  • Calculate a discrimination index (DI) for each mouse: DI = (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects).

  • A positive DI indicates a preference for the novel object and intact recognition memory.

  • Compare the DI between the different treatment groups using t-tests or ANOVA.

NOR_Workflow Start Start Habituation Habituation Start->Habituation Training Familiarization with Two Identical Objects Habituation->Training Retention_Interval Retention_Interval Training->Retention_Interval Testing Exposure to One Familiar and One Novel Object Retention_Interval->Testing Data_Analysis Data_Analysis Testing->Data_Analysis End End Data_Analysis->End

Caption: Novel Object Recognition Test Workflow.

References

Application Notes and Protocols for CP-809,101 Fumarate in the Conditioned Gaping Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 fumarate is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1][2] This compound has been utilized in various preclinical models to investigate the role of the 5-HT2C receptor in neuropsychiatric and metabolic disorders. The conditioned gaping model in rats is a well-established behavioral paradigm used to assess conditioned nausea.[3][4][5] Unlike conditioned taste aversion, which can be produced by a variety of stimuli, conditioned gaping is considered a more selective model for nausea, as it is typically induced by emetic agents and mitigated by anti-emetic drugs.[3][5]

These application notes provide a comprehensive overview of the use of this compound in the conditioned gaping model, including detailed experimental protocols, quantitative data, and a summary of the underlying signaling pathway. This information is intended to guide researchers in designing and executing studies to evaluate the potential nausea-inducing properties of novel compounds acting on the 5-HT2C receptor.

Data Presentation

The following table summarizes the quantitative data on the effect of this compound on conditioned gaping in rats. The data is derived from studies comparing the emetogenic potential of CP-809,101 to other 5-HT2C agonists.

Treatment GroupDose (mg/kg, s.c.)Mean Number of Gapes (± SEM)
Vehicle-~1
CP-809,1013~3
CP-809,1016~4.5
CP-809,10112~5
Lorcaserin (for comparison)6~10
Lithium Chloride (LiCl) (positive control)127 (i.p.)~10

Note: The data presented above is an approximate representation based on graphical data from published literature. SEM values are not explicitly stated in the source and are therefore not included.

Experimental Protocols

This section outlines a detailed methodology for a conditioned gaping experiment using this compound.

Animals
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Age/Weight: Young adult rats (e.g., 9 weeks old) are suitable.

  • Housing: Animals should be individually housed in a temperature- and humidity-controlled environment with a 12-hour light/dark cycle. Food and water are available ad libitum, except where specified in the protocol.

Materials and Reagents
  • This compound

  • Vehicle for CP-809,101 (e.g., sterile water or saline)

  • Saccharin solution (e.g., 0.1% w/v in tap water)

  • Lithium Chloride (LiCl) solution (e.g., 127 mg/kg in sterile water, administered intraperitoneally)

  • Standard laboratory rat chow and water

  • Experimental chambers for conditioning and testing

  • Video recording equipment

Experimental Workflow

The following diagram illustrates the general workflow for the conditioned gaping experiment.

G cluster_acclimation Acclimation & Habituation cluster_conditioning Conditioning Phase cluster_testing Testing Phase acclimation Acclimate rats to housing conditions habituation Habituate to experimental chambers acclimation->habituation saccharin Present novel taste (Saccharin) habituation->saccharin drug_admin Administer CP-809,101 or Vehicle saccharin->drug_admin pairing Pairing of taste with drug effect drug_admin->pairing re_exposure Re-expose to Saccharin pairing->re_exposure video_record Video record orofacial responses re_exposure->video_record quantification Quantify gaping behavior video_record->quantification

Caption: Experimental workflow for the conditioned gaping model.

Detailed Procedure

a. Habituation (Days 1-3):

  • Handle the rats daily for a few minutes to acclimate them to the experimenter.

  • On Day 3, place the rats in the experimental chambers for a short period (e.g., 10-15 minutes) to habituate them to the environment.

b. Conditioning (Day 4):

  • Water deprive the rats for 16-23 hours prior to the conditioning session to ensure motivation to drink the saccharin solution.

  • Place the rat in the experimental chamber.

  • Present the novel taste by allowing the rat to drink the saccharin solution for a fixed period (e.g., 15-20 minutes).

  • Immediately after the saccharin presentation, administer this compound (e.g., 3, 6, or 12 mg/kg) or vehicle via subcutaneous (s.c.) injection. A positive control group receiving an intraperitoneal (i.p.) injection of LiCl (127 mg/kg) should also be included.

  • Return the rat to its home cage.

c. Testing (Day 5):

  • 24 hours after the conditioning session, place the rat back into the experimental chamber.

  • Present the saccharin solution again for a fixed period (e.g., 5 minutes).

  • Video record the rat's orofacial responses during this period.

Data Analysis
  • A trained observer, blind to the experimental conditions, should score the number of "gapes" from the video recordings. A gape is characterized by a rapid, wide opening of the mandible, often in a triangular shape, with the lower incisors visible.

  • Compare the mean number of gapes between the different treatment groups using an appropriate statistical test (e.g., one-way ANOVA followed by post-hoc tests).

Signaling Pathway

CP-809,101 exerts its effects by acting as an agonist at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). The activation of this receptor initiates a well-defined intracellular signaling cascade.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CP809101 CP-809,101 Receptor 5-HT2C Receptor CP809101->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2->PKC Co-activates Downstream Downstream Cellular Effects (leading to gaping response) PKC->Downstream Leads to

Caption: 5-HT2C receptor signaling pathway activated by CP-809,101.

Upon binding of CP-809,101, the 5-HT2C receptor activates the Gq alpha subunit of its associated G-protein. This, in turn, stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytosol to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺). Both DAG and increased intracellular Ca²⁺ levels act together to activate protein kinase C (PKC), which then phosphorylates various downstream target proteins, leading to the ultimate cellular response, which in this model is the gaping behavior indicative of nausea.

Conclusion

The conditioned gaping model is a valuable tool for assessing the potential nausea-inducing effects of 5-HT2C receptor agonists like this compound. The protocols and data presented here provide a framework for conducting such studies. Careful attention to experimental design, including appropriate controls and blinded data analysis, is crucial for obtaining reliable and interpretable results. The information provided in these application notes will aid researchers in the pharmaceutical and academic sectors in their efforts to understand the pharmacological profile of novel therapeutics targeting the serotonergic system.

References

Application Notes and Protocols for CP-809,101 Fumarate Drug Discrimination Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1][2] This receptor is a key target in the central nervous system for the development of therapeutics for various conditions.[1] Drug discrimination assays are a valuable in vivo tool to characterize the interoceptive (subjective) effects of a compound and to elucidate its pharmacological mechanism of action. In this procedure, an animal is trained to recognize the internal cues produced by a specific drug and to signal this recognition through a differential operant response. This application note provides a detailed protocol for conducting a drug discrimination assay in rats using CP-809,101 as the training drug.

Mechanism of Action and Signaling Pathway

CP-809,101 acts as a potent and efficacious agonist at the 5-HT2C receptor.[2] The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade ultimately modulates neuronal excitability and neurotransmitter release.

5-HT2C Receptor Signaling Pathway for CP-809,101.

Experimental Protocols

Animals

Male Sprague-Dawley rats are typically used for this assay. They should be housed individually and maintained on a restricted diet to ensure motivation for the food reinforcement. Water is available ad libitum. The light-dark cycle should be maintained on a 12-hour schedule.

Apparatus

Standard two-lever operant conditioning chambers are used. Each chamber is equipped with two response levers, a food pellet dispenser that delivers to a receptacle between the levers, and a house light. The chambers are enclosed in sound-attenuating boxes.

Experimental Workflow Diagram

Drug_Discrimination_Workflow cluster_pretraining Pre-Training cluster_training Discrimination Training cluster_testing Testing Phase cluster_data Data Analysis Habituation Habituation to Operant Chamber Shaping Lever Press Shaping (FR1 Schedule) Habituation->Shaping Training_Drug Administer CP-809,101 (1 mg/kg, s.c.) Reinforce Drug-Appropriate Lever Shaping->Training_Drug Training_Vehicle Administer Vehicle (Saline) Reinforce Vehicle-Appropriate Lever Shaping->Training_Vehicle Acquisition Acquisition Criteria Met? (e.g., >80% correct lever presses) Training_Drug->Acquisition Training_Vehicle->Acquisition Acquisition->Training_Drug No Generalization Generalization Testing (Administer Test Drug) Acquisition->Generalization Yes Antagonism Antagonism Testing (Administer Antagonist + CP-809,101) Acquisition->Antagonism Yes Data_Collection Record Lever Presses and Response Rate Generalization->Data_Collection Antagonism->Data_Collection Analysis Calculate % Drug-Appropriate Responding and ED50 Values Data_Collection->Analysis

Experimental Workflow for Drug Discrimination Assay.
Detailed Methodologies

  • Lever Press Training (Shaping): Initially, rats are trained to press one of the levers to receive a food pellet (e.g., 45 mg sucrose pellet) on a Fixed Ratio 1 (FR1) schedule. Once consistent responding is established, the second lever is introduced, and the FR schedule is gradually increased to the terminal schedule (e.g., FR10).

  • Discrimination Training:

    • Rats are trained to discriminate between an injection of CP-809,101 fumarate (1 mg/kg, subcutaneous) and a saline injection.

    • On days when CP-809,101 is administered (typically 30 minutes before the session), only responses on the designated "drug lever" are reinforced with a food pellet.

    • On days when saline is administered, only responses on the other "vehicle lever" are reinforced.

    • The drug and vehicle training sessions are typically alternated daily.

    • Training continues until the rats meet the acquisition criteria for discrimination. This is generally defined as at least 80% of total responses on the correct lever for 8 out of 10 consecutive sessions.

  • Generalization Testing:

    • Once discrimination is established, generalization tests are conducted to determine if other compounds produce similar interoceptive effects to CP-809,101.

    • Different doses of a test drug are administered prior to the session.

    • During test sessions, responses on either lever are reinforced to avoid extinction of responding.

    • The percentage of responses on the drug-appropriate lever is calculated. Full generalization is considered to be >80% drug-lever responding, partial generalization is 20-80%, and no generalization is <20%.

  • Antagonism Testing:

    • To confirm that the discriminative stimulus effects of CP-809,101 are mediated by the 5-HT2C receptor, antagonism tests are performed.

    • A suspected antagonist (e.g., a selective 5-HT2C antagonist like SB-242084) is administered prior to the administration of the training dose of CP-809,101.

    • A shift in the dose-response curve to the right or a reduction in the percentage of drug-appropriate responding indicates antagonism.

Data Presentation

Quantitative Data from a CP-809,101 Drug Discrimination Study

The following tables summarize data from a study where rats were trained to discriminate 1 mg/kg of CP-809,101 from saline.

Table 1: Generalization of CP-809,101 and Lorcaserin to the CP-809,101 Training Cue

CompoundDose (mg/kg, s.c.)Mean % Drug-Lever Responding (± SEM)
Saline-12 ± 4
CP-809,1010.125 ± 10
0.365 ± 12
1.092 ± 3
Lorcaserin0.345 ± 15
1.088 ± 5
3.095 ± 2

Data are illustrative and based on findings where lorcaserin fully generalized to the CP-809,101 cue.[1]

Table 2: Antagonism of the Discriminative Stimulus Effects of CP-809,101 (1 mg/kg)

AntagonistAntagonist Dose (mg/kg)Mean % CP-809,101-Lever Responding (± SEM)
Vehicle-92 ± 3
SB-242084 (5-HT2C Antagonist)1.015 ± 7
M100907 (5-HT2A Antagonist)0.389 ± 6

Data are illustrative and based on findings where the CP-809,101 cue is selectively blocked by a 5-HT2C antagonist.[3]

Conclusion

The drug discrimination assay is a robust and sensitive method for characterizing the in vivo pharmacological effects of novel compounds. The protocol outlined here provides a framework for investigating the 5-HT2C agonist properties of test articles by establishing CP-809,101 as a discriminative stimulus. The data clearly indicate that the interoceptive cue produced by CP-809,101 is potently and selectively mediated by the 5-HT2C receptor, and that other selective 5-HT2C agonists, such as lorcaserin, produce a similar subjective state. This assay is a valuable tool for drug development professionals in the preclinical assessment of novel 5-HT2C receptor modulators.

References

CP-809,101 Fumarate: A Selective 5-HT2C Agonist for Investigating Antipsychotic-Like Effects

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 fumarate is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1] Its utility in preclinical research stems from its ability to elicit antipsychotic-like effects in various animal models, providing a valuable pharmacological tool to explore the therapeutic potential of 5-HT2C receptor agonism in psychotic disorders. These application notes provide an overview of CP-809,101's mechanism of action, a summary of its in vivo efficacy, and detailed protocols for key behavioral assays used to characterize its antipsychotic-like profile. Due to findings of genotoxicity, the use of CP-809,101 is restricted to scientific research applications.[1]

Mechanism of Action

CP-809,101 exerts its effects through the selective activation of the 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system. The 5-HT2C receptor is primarily coupled to the Gq/11 signaling pathway.[2][3] Upon agonist binding, this pathway initiates a cascade of intracellular events, starting with the activation of phospholipase C (PLC).[2][4] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[2][3] IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[3] This signaling cascade is believed to modulate the activity of downstream neural circuits implicated in psychosis, particularly dopaminergic pathways.

Caption: 5-HT2C Receptor Signaling Pathway Activated by CP-809,101.

Data Presentation

The following tables summarize the quantitative data for this compound, highlighting its potency, selectivity, and efficacy in preclinical models of antipsychotic activity.

Table 1: In Vitro Receptor Potency of CP-809,101

ReceptorPotency (pEC50)Reference
Human 5-HT2C9.96[5]
Human 5-HT2B7.19[5]
Human 5-HT2A6.81[5]

pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Table 2: In Vivo Efficacy of CP-809,101 in Models of Antipsychotic-Like Activity

Animal ModelEndpointED50 (mg/kg, s.c.)Reference
Conditioned Avoidance Responding (CAR)Inhibition of avoidance4.8[6]
PCP-Induced HyperactivityAntagonism of hyperactivity2.4[6]
d-Amphetamine-Induced HyperactivityAntagonism of hyperactivity2.9[6]
Apomorphine-Induced Prepulse Inhibition DeficitReversal of deficit-[6]

ED50 is the dose that produces 50% of the maximal effect. s.c. denotes subcutaneous administration.

Experimental Protocols

Detailed methodologies for key experiments to assess the antipsychotic-like effects of CP-809,101 are provided below.

Conditioned Avoidance Responding (CAR)

This model assesses the ability of a compound to selectively suppress a conditioned response (avoidance) without impairing the unconditioned response (escape), a hallmark of antipsychotic drugs.

Protocol:

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild foot shock. A conditioned stimulus (CS), such as a light or tone, is presented, followed by the unconditioned stimulus (US), the foot shock.

  • Training: Rats are trained to associate the CS with the impending US. A trial begins with the presentation of the CS. If the rat moves to the other compartment during the CS presentation, it is recorded as an avoidance response, and the trial terminates. If the rat fails to move, the US is delivered, and if it then moves to the other compartment, it is recorded as an escape response.

  • Drug Administration: Once stable avoidance behavior is established, animals are treated with this compound or vehicle control via subcutaneous (s.c.) injection at varying doses.

  • Testing: Following a predetermined pretreatment time, animals are placed back in the shuttle box and subjected to a series of trials. The number of avoidance and escape responses are recorded.

  • Data Analysis: The percentage of avoidance responses is calculated for each dose group and compared to the vehicle control group. The ED50 for the inhibition of conditioned avoidance is then determined.

CAR_Workflow cluster_training Training Phase cluster_testing Testing Phase Train Train rats in shuttle box (CS-US pairing) Stable Establish stable avoidance behavior Train->Stable Administer Administer CP-809,101 or Vehicle (s.c.) Stable->Administer Pretreat Pretreatment Period Administer->Pretreat Test Test in shuttle box (Record Avoidance/Escape) Pretreat->Test Analyze Analyze Data (Calculate % Avoidance) Test->Analyze

Caption: Experimental Workflow for Conditioned Avoidance Responding.
Psychostimulant-Induced Hyperactivity

This model evaluates the ability of a compound to attenuate the locomotor-activating effects of psychostimulants like d-amphetamine or phencyclidine (PCP), which are used to model aspects of psychosis.

Protocol:

  • Apparatus: An open-field arena equipped with infrared beams to automatically record locomotor activity (e.g., distance traveled, beam breaks).

  • Habituation: Animals (mice or rats) are habituated to the testing room and then to the open-field arena for a set period.

  • Drug Administration: Animals are pretreated with various doses of this compound or vehicle (s.c.).

  • Psychostimulant Challenge: After the appropriate pretreatment time, animals are administered a dose of d-amphetamine or PCP known to induce robust hyperlocomotion.

  • Data Collection: Locomotor activity is recorded for a specified duration immediately following the psychostimulant injection.

  • Data Analysis: The total locomotor activity is calculated for each dose group and compared to the vehicle-pretreated, psychostimulant-challenged group. The ED50 for the antagonism of hyperactivity is determined.

Hyperactivity_Workflow cluster_pretreatment Pre-treatment cluster_test Test Habituate Habituate animal to open-field arena Pretreat_Drug Administer CP-809,101 or Vehicle (s.c.) Habituate->Pretreat_Drug Challenge Administer Psychostimulant (d-amphetamine or PCP) Pretreat_Drug->Challenge Record Record Locomotor Activity Challenge->Record Analyze Analyze Data (Total distance traveled) Record->Analyze

Caption: Workflow for Psychostimulant-Induced Hyperactivity Assay.
Prepulse Inhibition (PPI) of the Acoustic Startle Response

PPI is a measure of sensorimotor gating, a process that is deficient in individuals with schizophrenia. This test assesses the ability of a weak sensory stimulus (prepulse) to inhibit the startle response to a subsequent strong stimulus (pulse).

Protocol:

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response of the animal.

  • Acclimation: The animal is placed in the startle chamber and allowed to acclimate for a period with background noise.

  • Drug Administration: Animals are treated with this compound or vehicle. In this model, CP-809,101 is typically tested for its ability to reverse a PPI deficit induced by a dopamine agonist like apomorphine. Therefore, animals would be pretreated with CP-809,101, followed by the administration of the PPI-disrupting agent.

  • Testing Session: The session consists of a series of trials presented in a pseudorandom order:

    • Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A weak acoustic stimulus (e.g., 3-15 dB above background) precedes the strong pulse by a short interval (e.g., 100 ms).

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: The startle amplitude is measured for each trial. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: %PPI = [1 - (Startle on prepulse-pulse trial / Startle on pulse-alone trial)] * 100. The ability of CP-809,101 to restore PPI in the apomorphine-treated group is then assessed.

PPI_Workflow cluster_setup Setup cluster_testing Testing Session cluster_analysis Data Analysis Acclimate Acclimate animal to startle chamber Administer_CP Administer CP-809,101 or Vehicle Acclimate->Administer_CP Administer_Apo Administer Apomorphine (to induce deficit) Administer_CP->Administer_Apo Test Present random trials: - Pulse-alone - Prepulse-pulse - No-stimulus Administer_Apo->Test Record Record Startle Amplitude Test->Record Calculate Calculate %PPI Record->Calculate Compare Compare groups to assess reversal of deficit Calculate->Compare

Caption: Experimental Workflow for Prepulse Inhibition (PPI) Assay.

References

Application Notes and Protocols: CP-809,101 Fumarate in Models of Obesity and Feeding Behavior

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the publicly available data on the effects of CP-809,101 fumarate, a selective serotonin 2C (5-HT2C) receptor agonist, in preclinical models of feeding behavior. While the acute effects on food intake and impulsivity have been characterized, data on the long-term efficacy of CP-809,101 in established models of obesity, such as diet-induced obesity (DIO), are limited in the reviewed literature.

Data Presentation

The following tables summarize the quantitative data from studies investigating the effects of this compound on feeding and related behaviors in rats.

Table 1: Effect of this compound on Deprivation-Induced Feeding in Rats

Dosage (SC)Animal ModelFeeding ConditionKey Findings
3-6 mg/kgMale Rats22-hour food deprivationReduced food intake, effective only at higher doses.[1]

Table 2: Effect of this compound on Impulsivity in Behavioral Models in Rats

Dosage (SC)Behavioral TaskKey Findings
0.6-1 mg/kg5-Choice Serial Reaction Time Task (5-CSRTT)Reduced premature responding (motor impulsivity).[1]
0.6-1 mg/kgGo-NoGo TaskImproved accuracy by reducing false alarms.[1]
Not SpecifiedDelay-Discounting TaskNo significant effect on impulsive choice.[1]

Table 3: In Vivo Potency of this compound in Other Central Nervous System Models in Rodents

EndpointED50 (SC)Animal Model
Inhibition of Conditioned Avoidance Responding4.8 mg/kgRats
Antagonism of PCP-induced Hyperactivity2.4 mg/kgMice
Antagonism of d-amphetamine-induced Hyperactivity2.9 mg/kgMice

Note: While not directly related to obesity, these data provide an indication of the in vivo potency of CP-809,101.

Signaling Pathway

CP-809,101 exerts its effects on appetite and feeding behavior primarily through the activation of 5-HT2C receptors on pro-opiomelanocortin (POMC) neurons in the arcuate nucleus of the hypothalamus. This activation initiates a downstream signaling cascade that ultimately leads to a reduction in food intake.

G cluster_cell POMC Neuron CP809101 CP-809,101 HT2CR 5-HT2C Receptor CP809101->HT2CR Binds and Activates Gq11 Gq/11 HT2CR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca2+ ER->Ca Releases Ca->PKC Co-activates ERK ERK PKC->ERK Activates alphaMSH α-MSH Release ERK->alphaMSH Promotes POMC POMC Neuron FoodIntake Decreased Food Intake alphaMSH->FoodIntake Leads to

Caption: 5-HT2C Receptor Signaling Pathway in POMC Neurons.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the effects of compounds like CP-809,101 on feeding and related behaviors.

Deprivation-Induced Feeding in Rats

Objective: To assess the anorectic potential of a compound in a model of homeostatic feeding.

Materials:

  • Male Wistar or Sprague-Dawley rats (250-350g)

  • Standard laboratory chow

  • This compound

  • Vehicle (e.g., sterile water or saline)

  • Metabolic cages for individual housing and food intake monitoring

  • Analytical balance

Procedure:

  • Acclimation: Individually house rats in metabolic cages for at least 3 days to acclimate to the environment and measurement procedures.

  • Food Deprivation: Remove all food from the cages 22 hours prior to the start of the test period. Water should be available ad libitum.

  • Compound Administration: 30-60 minutes before re-introducing food, administer this compound or vehicle via subcutaneous (SC) injection. A range of doses should be tested.

  • Food Reintroduction: At the start of the test period, provide a pre-weighed amount of standard chow to each rat.

  • Food Intake Measurement: Measure the amount of food consumed at specific time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food and any spillage.

  • Data Analysis: Calculate the cumulative food intake for each treatment group and compare to the vehicle-treated control group using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimation Acclimation to Metabolic Cages (≥3 days) Deprivation 22-hour Food Deprivation Acclimation->Deprivation Administration Administer CP-809,101 or Vehicle (SC) Deprivation->Administration Reintroduction Re-introduce Pre-weighed Food Administration->Reintroduction Measurement Measure Food Intake (1, 2, 4, 24h) Reintroduction->Measurement Analysis Calculate Cumulative Food Intake & Statistics Measurement->Analysis

Caption: Workflow for a Deprivation-Induced Feeding Study.

5-Choice Serial Reaction Time Task (5-CSRTT) in Rats

Objective: To assess attention and motor impulsivity.

Materials:

  • Male Long-Evans or Wistar rats

  • 5-CSRTT operant chambers

  • Food rewards (e.g., 45 mg sugar pellets)

  • This compound

  • Vehicle

Procedure:

  • Food Restriction: Rats are typically food-restricted to 85-90% of their free-feeding body weight to motivate performance.

  • Training:

    • Magazine Training: Rats are trained to retrieve food rewards from the magazine in the operant chamber.

    • Initial Training: Rats learn to associate a light stimulus in one of the five apertures with a food reward upon nose-poking the illuminated aperture. The stimulus duration is initially long (e.g., 30 seconds) and is gradually reduced as training progresses.

    • Baseline Training: Rats are trained on the final task parameters (e.g., 0.5-1 second stimulus duration, 5-second inter-trial interval) until they reach stable performance criteria (e.g., >80% accuracy, <20% omissions).

  • Testing:

    • Once baseline performance is stable, drug testing can begin.

    • Administer this compound or vehicle (SC) at a specified time before the test session (e.g., 30 minutes).

    • A within-subjects design is often used, where each rat receives all treatments in a counterbalanced order.

  • Data Collection and Analysis:

    • Accuracy (%): (Number of correct responses / (Number of correct + incorrect responses)) x 100.

    • Omissions (%): (Number of trials with no response / Total number of trials) x 100.

    • Premature Responses: Number of responses made during the inter-trial interval (a measure of motor impulsivity).

    • Perseverative Responses: Number of repeated nose-pokes into an aperture after a correct or incorrect response.

    • Response Latencies: Time taken to make a correct or incorrect response.

    • Statistical analysis is performed to compare the effects of different doses of CP-809,101 to vehicle.

G cluster_training Training Phase cluster_testing Testing Phase cluster_data Data Analysis Food_Restriction Food Restriction (85-90% body weight) Magazine_Training Magazine Training Food_Restriction->Magazine_Training Initial_Training Initial Training (long stimulus) Magazine_Training->Initial_Training Baseline_Training Baseline Training (short stimulus) Initial_Training->Baseline_Training Drug_Administration CP-809,101 or Vehicle Administration Baseline_Training->Drug_Administration CSRTT_Session 5-CSRTT Session Drug_Administration->CSRTT_Session Data_Collection Collect Data: - Accuracy - Omissions - Premature Responses - Latencies CSRTT_Session->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: Experimental Workflow for the 5-CSRTT.

References

Application Notes and Protocols: Preparation of CP-809,101 Fumarate Vehicle Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] It has demonstrated efficacy in animal models of psychosis and obesity.[2][3] Proper preparation of the vehicle solution for CP-809,101 fumarate is critical for ensuring accurate and reproducible results in both in vitro and in vivo studies. This document provides detailed protocols and application notes for the preparation of this compound vehicle solutions.

Quantitative Data

The following table summarizes the available solubility data for the hydrochloride salt of CP-809,101. Researchers should use this as a starting point and confirm the solubility of the fumarate salt empirically.

SolventMaximum Concentration (CP-809,101 HCl)Molar Concentration (mM)
Water6.82 mg/mL20
DMSO34.12 mg/mL100

Data sourced from supplier information for CP-809,101 hydrochloride.[4][5]

Experimental Protocols

Protocol for Preparing an Aqueous Solution of this compound

This protocol is recommended for achieving a clear solution, ideal for most in vitro assays and some in vivo administration routes where a solution is required. Due to the potential for lower aqueous solubility of the fumarate salt compared to the hydrochloride salt, initial small-scale solubility tests are strongly advised.

Materials:

  • This compound

  • Sterile, deionized water or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Sonicator (optional)

  • Sterile filter (0.22 µm)

  • Sterile vials

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Initial Dissolution: Add a small amount of the chosen vehicle (e.g., sterile water or PBS) to the powder in a sterile vial.

  • Vortexing: Vortex the mixture vigorously for 1-2 minutes to aid dissolution.

  • Sonication (Optional): If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.

  • Incremental Solvent Addition: Gradually add more vehicle in small increments, vortexing and sonicating after each addition, until the desired final concentration is reached and the solution is clear.

  • Sterile Filtration: Once the compound is fully dissolved, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial.

  • Storage: It is recommended to prepare fresh solutions daily. If short-term storage is necessary, store at 2-8°C for no longer than 24 hours, protected from light. Stability of the fumarate salt in solution should be empirically determined. For the hydrochloride salt, it is recommended not to store aqueous solutions for more than one day.[4]

Protocol for Preparing a Suspension of this compound

This protocol is suitable for in vivo studies, particularly for oral gavage or subcutaneous administration, where a uniform suspension is acceptable.

Materials:

  • This compound

  • 0.9% sterile saline

  • Tween 80

  • Vortex mixer

  • Sonicator

  • Sterile vials

Procedure:

  • Vehicle Preparation: Prepare a vehicle solution of 0.9% saline containing 5% Tween 80.

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Wetting the Powder: Add a small amount of the vehicle to the powder and mix to form a paste.

  • Suspension: Gradually add the remaining vehicle while continuously vortexing to create a uniform suspension.

  • Sonication: Sonicate the suspension for 10-15 minutes to reduce particle size and improve homogeneity.

  • Storage and Use: This suspension should be prepared fresh before each experiment. It is crucial to vortex the suspension thoroughly immediately before administration to ensure a consistent dose is delivered.

Signaling Pathway and Experimental Workflow

CP-809,101 Signaling Pathway

CP-809,101 acts as a selective agonist at the serotonin 5-HT2C receptor, a G-protein coupled receptor (GPCR). Activation of the 5-HT2C receptor primarily couples to Gq/11, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers, in turn, modulate downstream cellular responses.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol CP-809,101 CP-809,101 5-HT2C_Receptor 5-HT2C_Receptor CP-809,101->5-HT2C_Receptor Binds and Activates Gq_alpha Gq_alpha 5-HT2C_Receptor->Gq_alpha Activates PLC PLC Gq_alpha->PLC Activates G_beta_gamma G_beta_gamma G_beta_gamma->PLC Modulates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 DAG DAG Cellular_Response Cellular_Response IP3->Cellular_Response DAG->Cellular_Response

Caption: Signaling pathway of CP-809,101 via the 5-HT2C receptor.

Experimental Workflow for Vehicle Solution Preparation

The following diagram illustrates the decision-making process and steps for preparing a this compound vehicle solution.

experimental_workflow cluster_prep Preparation start Start: Weigh CP-809,101 Fumarate solubility_test Small-Scale Solubility Test start->solubility_test dissolve Dissolve in Aqueous Vehicle (Water/PBS) solubility_test->dissolve Soluble suspend Suspend in Saline + Tween 80 solubility_test->suspend Insoluble vortex_sonicate_dissolve Vortex / Sonicate dissolve->vortex_sonicate_dissolve vortex_sonicate_suspend Vortex / Sonicate suspend->vortex_sonicate_suspend check_solution Clear Solution? vortex_sonicate_dissolve->check_solution final_suspension Final Suspension vortex_sonicate_suspend->final_suspension check_solution->suspend No sterile_filter Sterile Filter (0.22 µm) check_solution->sterile_filter Yes final_solution Final Solution sterile_filter->final_solution

Caption: Workflow for preparing this compound vehicle.

References

Application Notes and Protocols for CP-809,101 Fumarate in 5-HT2C Receptor Activation Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1][2] Its utility in research is significant for elucidating the physiological and pathological roles of the 5-HT2C receptor, which is implicated in a variety of central nervous system disorders including obesity, psychosis, and drug dependence.[3][4][5] These application notes provide comprehensive protocols for utilizing CP-809,101 fumarate in both in vitro and in vivo studies to investigate 5-HT2C receptor activation and its downstream consequences. Due to findings of genotoxicity, the application of CP-809,101 is restricted to scientific research purposes.[1][6]

Physicochemical Properties and Selectivity

CP-809,101 demonstrates high affinity and functional selectivity for the human 5-HT2C receptor. The following tables summarize its binding affinity and functional potency at human serotonin 5-HT2 receptor subtypes.

Table 1: In Vitro Potency of CP-809,101 at Human 5-HT2 Receptors

Receptor SubtypepEC50
5-HT2C9.96
5-HT2B7.19
5-HT2A6.81

Data sourced from MedChemExpress and Labclinics.[7][8]

Table 2: In Vitro Efficacy of CP-809,101 at Human 5-HT2 Receptors

Receptor SubtypeEmax (Maximal Efficacy)
5-HT2C93%
5-HT2A67%

Data sourced from Wikipedia.[1]

5-HT2C Receptor Signaling Pathways

Activation of the 5-HT2C receptor, a G-protein coupled receptor (GPCR), primarily initiates the Gq/11 signaling cascade.[5][9] This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).[5][9]

Beyond the canonical Gq/11 pathway, the 5-HT2C receptor can also couple to other G-proteins, such as Gi/o and G12/13, and engage β-arrestin pathways, highlighting the complexity of its signaling profile.[3][10] Activation can also lead to the phosphorylation of extracellular signal-regulated kinases (ERK1/2).[11]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol CP809101 CP-809,101 Receptor 5-HT2C Receptor CP809101->Receptor Binds Gq11 Gαq/11 Receptor->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 Stimulates PKC PKC Activation DAG->PKC Activates Calcium_Assay_Workflow Plating 1. Seed 5-HT2C expressing cells in 96-well plate DyeLoading 2. Load cells with calcium-sensitive dye Plating->DyeLoading Incubation 3. Incubate for dye uptake DyeLoading->Incubation Measurement 5. Measure baseline and post-injection fluorescence Incubation->Measurement CompoundPrep 4. Prepare serial dilutions of CP-809,101 CompoundPrep->Measurement Analysis 6. Analyze data and determine EC50 Measurement->Analysis InVivo_Workflow Acclimation 1. Acclimate rats to testing environment DrugAdmin 2. Administer CP-809,101 or vehicle (s.c.) Acclimation->DrugAdmin Pretreatment 3. Pre-treatment period (e.g., 30 min) DrugAdmin->Pretreatment Induction 4. Administer d-amphetamine (s.c.) Pretreatment->Induction Assessment 5. Place in locomotor chambers and record activity Induction->Assessment Analysis 6. Analyze locomotor data and compare treatment groups Assessment->Analysis

References

Application Notes and Protocols for CP-809,101 Fumarate Intraperitoneal Injection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] It has demonstrated efficacy in animal models of psychosis and obesity.[2][3] Due to its high selectivity, CP-809,101 is a valuable research tool for investigating the role of the 5-HT2C receptor in various physiological and pathological processes. These application notes provide a detailed protocol for the intraperitoneal (IP) administration of CP-809,101 fumarate in rodent models, based on available literature and standard laboratory practices.

Data Presentation

Table 1: Reported Dosages of CP-809,101 in Rodent Models (Subcutaneous Administration)

While specific intraperitoneal dosage data for CP-809,101 is limited in publicly available literature, subcutaneous dosages provide a valuable reference point for dose-range finding studies.

Animal ModelDosage Range (SC)ApplicationReference
Rat0.1 - 1 mg/kgImpulsivity and Food Reinstatement[3]
Rat0.3 - 6 mg/kgDeprivation-Induced Feeding[3]
Rat2.4 - 4.8 mg/kgAntipsychotic-like Activity[2][4]
MouseNot SpecifiedNot Specified
Table 2: Recommended Intraperitoneal Injection Parameters for Rodents

The following parameters are general recommendations for IP injections in mice and rats and should be adapted for specific experimental needs.

ParameterMouseRat
Needle Gauge 25-27 G23-25 G
Needle Length 0.5 - 1 inch1 - 1.5 inches
Injection Volume 10 mL/kg (max)10 mL/kg (max)
Injection Site Lower right abdominal quadrantLower right abdominal quadrant

Experimental Protocols

Preparation of this compound for Intraperitoneal Injection

Vehicle Selection:

Protocol:

  • Aseptic Technique: All preparation steps should be conducted in a sterile environment (e.g., a laminar flow hood) to prevent contamination.

  • Weighing: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance.

  • Dissolution:

    • For Saline Vehicle: Gradually add sterile 0.9% saline to the weighed powder while vortexing or sonicating until the compound is completely dissolved. Gentle warming may aid dissolution, but the stability of the compound at elevated temperatures should be considered.

    • For Co-solvent Vehicle: If required, first dissolve the this compound in a minimal amount of the co-solvent (e.g., DMSO). Then, slowly add sterile saline to the desired final volume while vortexing to prevent precipitation.

  • Sterilization: Filter the final solution through a 0.22 µm sterile syringe filter into a sterile vial.

  • Storage: Store the prepared solution as recommended by the manufacturer, typically protected from light and at a controlled temperature. For short-term storage, 2-8°C is often suitable. For longer-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability should be confirmed.

Intraperitoneal Injection Procedure (Mouse/Rat)

Animal Handling and Restraint:

Proper animal handling and restraint are essential to ensure accurate drug delivery and minimize stress and injury to the animal. The specific technique may vary based on the size and temperament of the animal and the experience of the researcher. Both one-person and two-person restraint methods are common.

Step-by-Step Protocol:

  • Preparation: Load the sterile this compound solution into an appropriately sized sterile syringe fitted with the correct gauge needle (see Table 2). Expel any air bubbles from the syringe.

  • Restraint:

    • Mouse: Grasp the mouse by the scruff of the neck to immobilize the head. The tail can be secured with the little finger of the same hand.

    • Rat: For a one-person technique, the rat can be gently wrapped in a towel. For a two-person technique, one person can restrain the rat by holding it securely against their body while the other performs the injection.

  • Positioning: Gently tilt the animal so its head is pointing downwards at approximately a 30-degree angle. This allows the abdominal organs to shift away from the injection site.

  • Injection Site Identification: Locate the lower right quadrant of the abdomen. This site is chosen to avoid the cecum, urinary bladder, and major blood vessels.

  • Needle Insertion: Insert the needle, bevel up, at a 15-30 degree angle into the skin and then through the abdominal wall. A slight "pop" may be felt as the needle penetrates the peritoneum.

  • Aspiration: Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should appear) or an organ (no fluid or feces should appear). If blood or other fluid is aspirated, discard the syringe and prepare a new one. Re-attempt the injection at a different site.

  • Injection: Once correct placement is confirmed, inject the solution at a steady pace.

  • Withdrawal: Smoothly withdraw the needle.

  • Monitoring: Briefly monitor the animal for any signs of distress or leakage from the injection site before returning it to its cage.

Mandatory Visualizations

Signaling Pathway of CP-809,101

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor 5-HT2C Receptor G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream CP809101 CP-809,101 CP809101->Receptor Agonist Binding

Caption: 5-HT2C receptor signaling pathway activated by CP-809,101.

Experimental Workflow for a Behavioral Study

G A Animal Acclimation (1-2 weeks) B Habituation to Handling and Injection Procedure (3-5 days) A->B C Baseline Behavioral Testing (e.g., Open Field, Elevated Plus Maze) B->C D Randomization into Treatment Groups (Vehicle vs. CP-809,101) C->D E Intraperitoneal Injection (Vehicle or CP-809,101) D->E F Post-Injection Interval (e.g., 30 minutes) E->F G Behavioral Testing (e.g., Novel Object Recognition) F->G H Data Collection and Analysis G->H

Caption: General experimental workflow for a rodent behavioral study.

References

Application Notes and Protocols for Generating a CP-809,101 Fumarate Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[1][2][3] The 5-HT2C receptor is a significant therapeutic target for a variety of conditions, including obesity, schizophrenia, and drug dependence.[4][5][6] Activation of the 5-HT2C receptor primarily initiates a signaling cascade through the Gq/11 pathway, leading to the activation of phospholipase C (PLC) and subsequent downstream events.[4][6] Understanding the dose-response relationship of compounds like CP-809,101 is crucial for characterizing their potency and efficacy, which are fundamental parameters in drug discovery and development.

These application notes provide detailed protocols for generating a dose-response curve for CP-809,101 fumarate using common in vitro functional assays. The protocols are designed to be adaptable for researchers in various laboratory settings.

Mechanism of Action and Signaling Pathway

The 5-HT2C receptor, upon agonist binding, activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC).[4][6] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[6][7] DAG, along with the elevated intracellular Ca2+, activates protein kinase C (PKC).[6] The 5-HT2C receptor can also couple to other G proteins, such as Gi/o/z and G12/13, leading to a more complex signaling profile.[4][5]

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol 5HT2C_R 5-HT2C Receptor Gq11 Gαq/11 5HT2C_R->Gq11 Activation PLC Phospholipase C (PLC) Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Intracellular Ca²⁺↑ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2->PKC Co-activation Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylation Events CP809101 CP-809,101 CP809101->5HT2C_R Agonist Binding

Caption: Canonical 5-HT2C Receptor Signaling Pathway.

Quantitative Data Summary

The following tables summarize the in vitro potency and selectivity of CP-809,101 at human serotonin receptors.

Table 1: In Vitro Potency of CP-809,101 at the Human 5-HT2C Receptor

Assay TypeCell LineParameterValueReference
Intracellular Calcium ReleaseHEK293pEC509.96 M[1][8]
Intracellular Calcium ReleaseHEK293EC500.0019 µM[1]
IP1 AccumulationHEK293EC500.0081 µM[1]

Table 2: In Vitro Selectivity Profile of CP-809,101

ReceptorParameterValueReference
Human 5-HT2ApEC506.81 M[1][8]
Human 5-HT2AEC500.076 µM[1]
Human 5-HT2BpEC507.19 M[1][8]

Experimental Protocols

Two primary in vitro functional assays are detailed below for generating a dose-response curve for this compound: an intracellular calcium mobilization assay and an IP1 accumulation assay.

Protocol 1: Intracellular Calcium Mobilization Assay

This protocol measures the transient increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by CP-809,101.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

  • Probenecid (optional, to prevent dye leakage)

  • 96- or 384-well black, clear-bottom microplates

  • Fluorescence microplate reader with an automated injection system

Experimental Workflow:

Calcium_Mobilization_Workflow Start Start Cell_Seeding Seed 5-HT2C expressing cells in microplate Start->Cell_Seeding Incubation1 Incubate (e.g., 24h) Cell_Seeding->Incubation1 Dye_Loading Load cells with calcium-sensitive dye Incubation1->Dye_Loading Incubation2 Incubate (e.g., 1h, 37°C) Dye_Loading->Incubation2 Wash Wash cells with assay buffer Incubation2->Wash Compound_Addition Add varying concentrations of This compound Wash->Compound_Addition Measurement Measure fluorescence intensity over time Compound_Addition->Measurement Data_Analysis Analyze data and generate dose-response curve Measurement->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the calcium mobilization assay.

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the human 5-HT2C receptor into a 96- or 384-well black, clear-bottom microplate at an appropriate density to achieve a confluent monolayer on the day of the assay.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Dye Loading: Prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions. Remove the culture medium from the cells and add the dye loading solution.

  • Incubation: Incubate the plate at 37°C for 1 hour, or as recommended by the dye manufacturer.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Preparation: Prepare a serial dilution of this compound in assay buffer. It is recommended to prepare a 10-point dose-response curve with 1:3 or 1:10 dilution steps.

  • Fluorescence Measurement: Place the microplate in a fluorescence microplate reader. Establish a baseline fluorescence reading for approximately 10-20 seconds.

  • Compound Addition: Use the automated injector to add the different concentrations of this compound to the wells.

  • Data Acquisition: Immediately after compound addition, record the fluorescence intensity every 1-2 seconds for a period of 90-180 seconds to capture the peak response.[1]

  • Data Analysis:

    • Determine the peak fluorescence response for each concentration.

    • Normalize the data to the baseline and express it as a percentage of the maximal response to a saturating concentration of a reference agonist (e.g., serotonin) or CP-809,101 itself.

    • Plot the normalized response against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 and pEC50 values.

Protocol 2: IP1 Accumulation Assay

This protocol measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, as an indicator of 5-HT2C receptor activation.

Materials:

  • HEK293 cells stably expressing the human 5-HT2C receptor

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • IP1 accumulation assay kit (e.g., HTRF, ELISA-based)

  • Stimulation buffer (provided with the kit or as recommended)

  • 96- or 384-well white microplates

  • Plate reader compatible with the chosen assay kit (e.g., HTRF reader)

Procedure:

  • Cell Seeding: Seed HEK293 cells expressing the human 5-HT2C receptor into a suitable microplate.

  • Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in the stimulation buffer.

  • Cell Stimulation: Remove the culture medium and add the different concentrations of this compound to the cells.

  • Incubation: Incubate the plate for 1 hour at 37°C.[1]

  • Cell Lysis and IP1 Detection: Lyse the cells and detect the accumulated IP1 according to the specific instructions of the assay kit being used. This typically involves the addition of lysis reagents and detection reagents (e.g., antibodies, fluorescent probes).

  • Signal Measurement: Measure the signal (e.g., fluorescence, absorbance) using a compatible plate reader.

  • Data Analysis:

    • Generate a standard curve if required by the kit.

    • Calculate the concentration of IP1 for each concentration of this compound.

    • Normalize the data and plot the IP1 concentration against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve using a non-linear regression model to determine the EC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for generating a dose-response curve for this compound and characterizing its agonist activity at the 5-HT2C receptor. Accurate determination of potency and efficacy is essential for the preclinical evaluation of this and other similar compounds, providing critical data for advancing drug development programs.

References

Application of CP-809,101 Fumarate in Electrophysiology: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to CP-809,101 Fumarate

CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1] It exhibits significantly higher affinity for the 5-HT2C receptor compared to other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B, making it a valuable pharmacological tool for investigating the physiological roles of 5-HT2C receptor activation.[2][3] Due to its high selectivity, CP-809,101 allows for the precise interrogation of 5-HT2C receptor-mediated effects on neuronal excitability and synaptic transmission. While it has shown promise in animal models for conditions like psychosis and obesity, its use is currently restricted to scientific research.[1][4]

Mechanism of Action

CP-809,101 exerts its effects by binding to and activating the 5-HT2C receptor, a G protein-coupled receptor (GPCR). The 5-HT2C receptor is primarily coupled to the Gq/G11 family of G proteins.[4] Activation of this canonical pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These downstream signaling events can modulate the activity of various ion channels and other cellular effectors, ultimately altering neuronal function.[5] There is also evidence suggesting that 5-HT2C receptors can couple to other G proteins, such as Gi/o and G12/13, potentially leading to a wider range of cellular responses.[1]

Application in Electrophysiology

This compound is a valuable tool for investigating the role of 5-HT2C receptor activation in modulating neuronal activity. Electrophysiological techniques such as patch-clamp, field potential recordings, and in vivo recordings can be employed to characterize the effects of CP-809,101 on single-cell and network-level neuronal function.

A key application of CP-809,101 in electrophysiology is to dissect the contribution of 5-HT2C receptors to synaptic transmission and neuronal excitability in various brain regions. For instance, studies in the nucleus tractus solitarii (NTS) have demonstrated that activation of 5-HT2C receptors by CP-809,101 can augment excitatory synaptic currents (EPSCs).[5]

Quantitative Data Summary

The following tables summarize the quantitative effects of CP-809,101 on neuronal properties as determined by electrophysiological recordings.

Table 1: Effect of CP-809,101 on Excitatory Postsynaptic Currents (EPSCs) in the Nucleus Tractus Solitarii (NTS)

ParameterConditionValueFold Change/% of ControlReference
TS-EPSC AmplitudeBaseline104.2 ± 18.7 pA-[5]
50 µM CP-809,101137.1 ± 21.5 pA132.2 ± 13.6%[5]
AMPA-induced Current AmplitudeControl149 ± 48 pA-[5]
50 µM CP-809,101-108.9 ± 2.4%[5]

Table 2: Effect of CP-809,101 on Membrane Properties in the Nucleus Tractus Solitarii (NTS)

ParameterConditionValueReference
Membrane PotentialBaseline-[5]
50 µM CP-809,101Depolarization[5]
Input ResistanceBaseline-[5]
50 µM CP-809,101Increase[5]

Experimental Protocols

Whole-Cell Patch-Clamp Recording in Brain Slices

This protocol provides a general framework for recording the effects of CP-809,101 on neuronal activity in acute brain slices. It is based on established methodologies and can be adapted for specific brain regions and neuronal populations.

1. Brain Slice Preparation:

  • Anesthetize the animal (e.g., with isoflurane) and perform decapitation.

  • Rapidly dissect the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) slicing solution (e.g., a low-calcium, high-magnesium artificial cerebrospinal fluid, aCSF).

  • Mount the brain on a vibratome and cut coronal or sagittal slices (e.g., 300 µm thickness) of the desired brain region.

  • Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for a recovery period of at least 1 hour before recording.

2. Solutions:

  • Slicing aCSF (example, in mM): 124 NaCl, 3 KCl, 1.2 KH2PO4, 1.2 MgSO4, 25 NaHCO3, 11 D-glucose, 0.4 L-ascorbic acid, 1 CaCl2.

  • Recording aCSF (example, in mM): 124 NaCl, 3 KCl, 1.25 NaH2PO4, 2 MgSO4, 26 NaHCO3, 10 D-glucose, 2 CaCl2, continuously bubbled with 95% O2 / 5% CO2.

  • Intracellular Solution (example for voltage-clamp, in mM): 130 Cs-methanesulfonate, 10 HEPES, 10 BAPTA, 4 Mg-ATP, 0.4 Na-GTP, 5 QX-314, pH adjusted to 7.3 with CsOH. (For current-clamp recordings, a potassium-based internal solution would be used).

3. Recording Procedure:

  • Transfer a slice to the recording chamber on the stage of an upright microscope and continuously perfuse with oxygenated recording aCSF at a rate of 2-3 ml/min at room temperature or near-physiological temperature.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with intracellular solution.

  • Approach a target neuron with the patch pipette while applying positive pressure.

  • Once a seal resistance of >1 GΩ is achieved, apply gentle suction to rupture the patch of membrane and establish a whole-cell configuration.

  • Record baseline neuronal activity (e.g., holding current in voltage-clamp or membrane potential in current-clamp) for a stable period (e.g., 5-10 minutes).

  • Bath-apply this compound at the desired concentration (e.g., 1-50 µM) and record the changes in neuronal activity.

  • To confirm the effect is mediated by 5-HT2C receptors, a specific antagonist such as RS-102221 can be co-applied or pre-applied.

Mandatory Visualizations

Signaling Pathways

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol CP-809,101 CP-809,101 5-HT2C-R 5-HT2C Receptor CP-809,101->5-HT2C-R Binds & Activates Gq/11 Gαq/11 5-HT2C-R->Gq/11 Activates PLC Phospholipase C (PLC) Gq/11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 Triggers PKC Protein Kinase C (PKC) DAG->PKC Activates IonChannels Ion Channel Modulation Ca2->IonChannels Modulates PKC->IonChannels Modulates NeuronalResponse Altered Neuronal Excitability & Synaptic Transmission IonChannels->NeuronalResponse

Caption: Canonical signaling pathway of CP-809,101 via the 5-HT2C receptor.

Experimental Workflow

G cluster_prep Preparation cluster_rec Recording cluster_analysis Data Analysis SlicePrep Acute Brain Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) SlicePrep->Recovery WholeCell Establish Whole-Cell Patch-Clamp Recovery->WholeCell Baseline Record Stable Baseline Activity WholeCell->Baseline DrugApp Bath Apply CP-809,101 Baseline->DrugApp RecordEffect Record Neuronal Response DrugApp->RecordEffect Washout Washout RecordEffect->Washout Analysis Analyze Electrophysiological Parameters (e.g., Amplitude, Frequency, RMP, Rin) Washout->Analysis

References

Troubleshooting & Optimization

Navigating CP-809,101 Fumarate Solubility: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

CP-809,101 fumarate, a potent and selective serotonin 5-HT2C receptor full agonist, is a valuable tool in neuroscience research.[1][2] However, like many fumarate salts, it can present solubility challenges that may impede experimental progress. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common solubility issues encountered during research and development.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

While specific public data on the aqueous solubility of this compound is limited, as a fumarate salt of an organic base, its solubility is expected to be significantly pH-dependent. Generally, the solubility of such compounds increases as the pH of the medium decreases.[3] Incomplete dissolution in neutral water can often be attributed to the compound's intrinsic solubility limits.[3]

Q2: Why is my this compound not dissolving completely in my aqueous buffer?

Several factors can contribute to incomplete dissolution:

  • pH of the Solution: The pH may not be optimal for solubilizing the fumarate salt.

  • Insufficient Solvent Volume: The concentration of the compound may exceed its solubility limit in the chosen volume of solvent.

  • Common Ion Effect: The presence of other fumarate ions from buffer components could potentially suppress dissolution.[3]

  • Temperature: The dissolution rate may be slow at ambient temperature.

Q3: Can I use organic solvents to dissolve this compound?

Yes, organic solvents can be effective. However, their compatibility with your experimental system is crucial. Common co-solvents like ethanol, propylene glycol, and polyethylene glycol (PEG) can be used to enhance aqueous solubility.[3] It is advisable to start with a small percentage of the co-solvent and gradually increase it.

Q4: Is it advisable to heat the solution to aid dissolution?

Gentle heating can increase the dissolution rate and solubility. However, the thermal stability of this compound in your specific solution should be considered to avoid degradation.[3] It is recommended to perform stability studies if heating is employed as a routine solubilization method.

Troubleshooting Guide

Issue: Poor or Incomplete Dissolution in Aqueous Buffers

Potential Cause: Suboptimal pH of the dissolution medium.

Troubleshooting Steps:

  • pH Adjustment: Systematically adjust the pH of your aqueous buffer downwards. Since CP-809,101 is a basic compound, decreasing the pH is expected to increase its solubility.[3] Attempt dissolution in buffers with pH values ranging from 2 to 7.

  • Prepare a Stock Solution in Acid: Dissolve the compound in a small amount of a weak acid (e.g., 0.1 N HCl) and then dilute it into your final aqueous buffer. Ensure the final pH of the solution is compatible with your experimental setup.

Issue: Precipitation Occurs After Initial Dissolution

Potential Cause: The initial dissolution resulted in a supersaturated and unstable solution.

Troubleshooting Steps:

  • Determine Equilibrium Solubility: Conduct experiments to determine the equilibrium solubility of this compound under your specific experimental conditions (e.g., buffer composition, temperature) to ensure you are working within a stable concentration range.

  • Use of Co-solvents: Prepare a stock solution in a water-miscible organic co-solvent (e.g., DMSO, ethanol) and then add it to your aqueous buffer. It is critical to ensure the final concentration of the organic solvent is low enough to not affect the biological system.

Data Presentation: Solubility of Fumarate Salts (Illustrative)

The following table provides an illustrative summary of how pH can affect the solubility of a hypothetical basic compound's fumarate salt, based on general principles. Note: This is not experimental data for this compound but serves as a guide for experimental design.

pHAqueous Buffer SystemExpected Solubility Trend
2.0Glycine-HClHighest
4.5AcetateHigh
6.8PhosphateModerate to Low
7.4PhosphateLow

Experimental Protocols

Protocol 1: pH-Dependent Aqueous Solubility Determination
  • Preparation of Buffers: Prepare a series of buffers (e.g., Glycine-HCl, Acetate, Phosphate) with pH values ranging from 2.0 to 7.4.

  • Sample Preparation: Add an excess amount of this compound to a fixed volume of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.

  • Sample Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and analyze the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

Protocol 2: Preparation of a Stock Solution
  • Weighing: Accurately weigh the required amount of this compound.

  • Initial Dissolution:

    • For Aqueous Stock: Add a small volume of 0.1 N HCl to the solid and vortex until fully dissolved. Then, add your desired aqueous buffer to reach the final volume and concentration. Adjust the final pH if necessary.

    • For Organic Stock: Add a suitable volume of an appropriate organic solvent (e.g., DMSO) and vortex until the compound is completely dissolved.

  • Storage: Store the stock solution as recommended by the manufacturer, typically protected from light and at low temperatures.

Visualizations

Signaling Pathway of CP-809,101

CP-809,101 is a full agonist of the serotonin 5-HT2C receptor, which is a G protein-coupled receptor (GPCR).[1] Upon activation, it can couple to several intracellular signaling pathways, including the Gq/11, G12/13, and Gi/o pathways.[4][5]

CP-809,101 Signaling Pathway cluster_cell Cell Membrane cluster_g_proteins G Protein Activation cluster_downstream Downstream Effectors CP809101 CP-809,101 Receptor 5-HT2C Receptor CP809101->Receptor binds & activates Gq11 Gq/11 Receptor->Gq11 G1213 G12/13 Receptor->G1213 Gio Gi/o Receptor->Gio PLC Phospholipase C (PLC) Gq11->PLC PLA2 Phospholipase A2 (PLA2) G1213->PLA2 ERK ERK Signaling Gio->ERK

Caption: Signaling cascade initiated by CP-809,101 binding to the 5-HT2C receptor.

Experimental Workflow for Troubleshooting Solubility

This workflow provides a logical sequence of steps to address solubility issues with this compound.

Solubility Troubleshooting Workflow Start Start: this compound Powder Dissolve_Neutral Attempt Dissolution in Neutral Aqueous Buffer Start->Dissolve_Neutral Is_Dissolved_Neutral Completely Dissolved? Dissolve_Neutral->Is_Dissolved_Neutral Success Success: Solution Prepared Is_Dissolved_Neutral->Success Yes Adjust_pH Adjust pH Downwards (e.g., pH 2-5) Is_Dissolved_Neutral->Adjust_pH No Is_Dissolved_pH Completely Dissolved? Adjust_pH->Is_Dissolved_pH Is_Dissolved_pH->Success Yes Use_Cosolvent Use Co-solvent (e.g., DMSO, Ethanol) Is_Dissolved_pH->Use_Cosolvent No Is_Dissolved_Cosolvent Completely Dissolved? Use_Cosolvent->Is_Dissolved_Cosolvent Is_Dissolved_Cosolvent->Success Yes Consider_Other Consider Alternative Strategies (e.g., Cyclodextrin) Is_Dissolved_Cosolvent->Consider_Other No

Caption: A stepwise guide for troubleshooting this compound solubility.

References

Technical Support Center: Tosedostat (CP-809,101/CHR-2797) Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for research and drug development professionals. Tosedostat is an investigational compound, and all experimental work should be conducted in accordance with institutional and regulatory guidelines. The information provided here is not medical advice.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Tosedostat?

Tosedostat (also known as CHR-2797) is an orally bioavailable prodrug that is converted intracellularly to its active metabolite, CHR-79888.[1] This active form is a potent inhibitor of M1 family aminopeptidases.[1][2] By blocking these enzymes, Tosedostat disrupts the recycling of intracellular amino acids, leading to amino acid deprivation, inhibition of protein synthesis, and ultimately apoptosis, showing selectivity for transformed cells over non-transformed cells.[1][2][3]

cluster_cell Cancer Cell Tosedostat Tosedostat (Prodrug) Activation Intracellular Carboxylesterases Tosedostat->Activation ActiveMetabolite CHR-79888 (Active Metabolite) Activation->ActiveMetabolite ActiveMetabolite->Inhibition Aminopeptidases M1 Aminopeptidases (e.g., PuSA, LTA4H) AminoAcids Intracellular Amino Acid Pool Aminopeptidases->AminoAcids Replenishes Aminopeptidases->AminoAcids Depletes Inhibition->Aminopeptidases mTOR mTOR Signaling AminoAcids->mTOR Depletes ProteinSynthesis Protein Synthesis AminoAcids->ProteinSynthesis ProteinRecycling Protein Degradation & Recycling ProteinRecycling->Aminopeptidases Final Step mTOR->ProteinSynthesis Depletes ProteinSynthesis->mTOR Requires Apoptosis Apoptosis ProteinSynthesis->Apoptosis Inhibition Leads to

Caption: Mechanism of action of Tosedostat in cancer cells.
Q2: What are the most common dose-limiting toxicities (DLTs) observed with Tosedostat?

In early-phase clinical trials, the primary dose-limiting toxicities (DLTs) are hematological, specifically thrombocytopenia (a significant reduction in platelet count).[4] Other observed DLTs at higher doses include anemia, visual abnormalities, dizziness, and elevated liver enzymes (ALT).[4][5][6]

Table 1: Summary of Dose-Limiting Toxicities (DLTs) in Phase I Trials

Study Population Dose Level DLTs Observed Reference
Advanced Solid Tumors 320 mg (daily) - Thrombocytopenia, dizziness, visual abnormalities (1 patient)- Anemia, blurred vision, vomiting (1 patient) [5][6]
Hematologic Malignancies 180 mg (daily) - Reversible thrombocytopenia (>75% reduction in platelet count) (2 patients) [4]

| Hematologic Malignancies | 130 mg (daily) | - Grade 3 ALT elevation (1 patient) |[4] |

Q3: What was the Maximum Tolerated Dose (MTD) identified in single-agent therapy trials?

The Maximum Tolerated Dose (MTD) is the highest dose level below which no more than one out of three, or two out of six, patients experience a DLT.[5]

  • For patients with advanced solid tumors , the MTD was established at 240 mg administered once daily.[5][6]

  • For patients with hematologic malignancies (AML/MDS), the MTD was identified as 180 mg , with the maximum acceptable dose (MAD) for Phase II studies recommended at 130 mg once daily.[4]

Q4: How can we monitor for and troubleshoot thrombocytopenia during our experiments?

Given that thrombocytopenia is the most common DLT, rigorous monitoring and a clear management plan are critical.

  • Monitoring: Perform complete blood counts (CBCs), including platelet counts, at baseline and frequently throughout the study (e.g., weekly for the first cycle, then as clinically indicated).

  • Troubleshooting Low Platelet Counts:

    • Confirm: Repeat the CBC to rule out lab error or platelet clumping.

    • Grade Severity: Use standardized criteria (e.g., Common Terminology Criteria for Adverse Events - CTCAE) to grade the severity of thrombocytopenia.

    • Investigate Cause: While Tosedostat is a likely cause, rule out other factors such as disease progression, other medications, or viral infections. An in vitro assay for drug-induced immune thrombocytopenia (DITP) can be considered (see Experimental Protocol 1).

    • Management: For significant (e.g., Grade 3/4) thrombocytopenia, a dose reduction or temporary interruption of Tosedostat may be necessary as per the study protocol.

Troubleshooting Guides & Experimental Protocols

Guide 1: Designing a Dose-Escalation Study

A standard 3+3 dose-escalation design is a common approach in Phase I trials to determine the MTD of a new agent like Tosedostat.

start Start with Dose Level 1 (e.g., 60 mg) enroll3 Enroll 3 Patients start->enroll3 observe Observe for DLT in Cycle 1 enroll3->observe dlt_check DLT Occurred? observe->dlt_check no_dlt 0 of 3 Patients with DLT dlt_check->no_dlt No one_dlt 1 of 3 Patients with DLT dlt_check->one_dlt Yes, in 1 patient two_plus_dlt ≥2 of 3 Patients with DLT dlt_check->two_plus_dlt Yes, in ≥2 patients escalate Escalate to Next Dose Level no_dlt->escalate enroll3more Enroll 3 More Patients at Same Dose Level one_dlt->enroll3more mtd MTD = Previous Dose Level two_plus_dlt->mtd dlt_check2 DLT in Expanded Cohort? enroll3more->dlt_check2 one_of_six ≤1 of 6 Total Patients with DLT dlt_check2->one_of_six No (or in 1 total) two_plus_of_six ≥2 of 6 Total Patients with DLT dlt_check2->two_plus_of_six Yes (in ≥2 total) one_of_six->escalate two_plus_of_six->mtd escalate->enroll3

Caption: Workflow for a standard 3+3 dose-escalation study.
Protocol 1: In Vitro Flow Cytometry Assay for Drug-Induced Immune Thrombocytopenia (DITP)

This protocol outlines a method to determine if patient serum contains Tosedostat-dependent antibodies that bind to platelets. This can help confirm the cause of thrombocytopenia.[7][8]

Objective: To detect Tosedostat-dependent platelet-reactive antibodies in a patient's serum.

Materials:

  • Patient serum collected during the acute thrombocytopenic episode.

  • Control serum from a healthy donor not exposed to Tosedostat.

  • Healthy donor platelets (ABO-matched, if possible).

  • Tosedostat (and its active metabolite CHR-79888, if available) dissolved in an appropriate solvent (e.g., DMSO).

  • Wash buffer (e.g., PBS with 1% BSA).

  • Fluorescently-labeled secondary antibodies (e.g., FITC-conjugated anti-human IgG/IgM).

  • Flow cytometer.

Methodology:

  • Platelet Preparation: Isolate platelets from a healthy donor via centrifugation of whole blood. Wash the platelets twice with wash buffer and resuspend to a concentration of approximately 2x10⁸ platelets/mL.

  • Drug Preparation: Prepare a stock solution of Tosedostat. The final concentration in the assay should be clinically relevant. A titration may be necessary.

  • Incubation: Set up test conditions in separate tubes:

    • Test: Patient serum + donor platelets + Tosedostat.

    • Negative Control 1 (No Drug): Patient serum + donor platelets (without Tosedostat).

    • Negative Control 2 (Normal Serum): Control serum + donor platelets + Tosedostat.

  • Incubate all tubes for 30-60 minutes at 37°C.

  • Washing: Wash the platelets three times with wash buffer. Crucially, for tubes containing Tosedostat, the wash buffer should also contain Tosedostat at the same concentration to prevent the dissociation of drug-dependent antibodies.[8]

  • Secondary Antibody Staining: Add the fluorescently-labeled anti-human IgG/IgM antibody to each tube and incubate for 30 minutes in the dark at room temperature.

  • Final Wash: Wash the platelets twice with wash buffer (without the drug this time) to remove unbound secondary antibodies.

  • Flow Cytometry Analysis: Resuspend the platelet pellet and acquire data on a flow cytometer. Gate on the platelet population based on forward and side scatter. Analyze the mean fluorescence intensity (MFI) of the gated population.

  • Interpretation: A positive result for DITP is indicated by a significant shift in fluorescence intensity in the "Test" condition compared to all negative controls. The reaction must be drug-dependent (i.e., minimal fluorescence in the "No Drug" control).[8]

Quantitative Data Summary

The following table summarizes adverse events from a Phase I study in patients with advanced solid tumors, providing insight into the side effect profile at different dose levels.

Table 2: Number of Patients Experiencing Common Adverse Events (All Grades) by Dose Cohort

Adverse Event Dose 10-90 mg (n=14) Dose 130 mg (n=5) Dose 180 mg (n=3) Dose 240 mg (n=14) Dose 320 mg (n=4)
Fatigue 5 2 2 8 2
Diarrhea 3 1 1 7 2
Nausea 2 1 1 6 1
Dizziness 2 0 1 5 2
Peripheral Edema 1 2 0 5 1
Constipation 2 1 0 4 2
Thrombocytopenia 0 0 0 3 2

Data adapted from a Phase I study in advanced solid tumors.[5]

References

CP-809,101 fumarate stability in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of CP-809,101 fumarate in aqueous solutions. The information is presented in a question-and-answer format to directly address potential issues encountered during experiments.

Disclaimer: Specific stability data for this compound in aqueous solutions is not publicly available. The following information is based on general principles of pharmaceutical stability, data for similar compounds, and established scientific methodologies. The provided quantitative data is illustrative and should be confirmed by experimental studies.

Frequently Asked Questions (FAQs)

Q1: What are the potential degradation pathways for this compound in aqueous solutions?

A1: Based on the chemical structure of CP-809,101 and the fumarate salt form, the primary potential degradation pathways in aqueous solutions are likely to be:

  • Hydrolysis: The fumarate ester moiety could be susceptible to hydrolysis, particularly at non-neutral pH, to form CP-809,101 and fumaric acid.

  • Oxidation: The piperazine and pyrazine rings, as well as the benzylic ether linkage, contain nitrogen and oxygen atoms that could be susceptible to oxidation, especially in the presence of light, oxygen, or trace metal ions.

  • Photodegradation: Exposure to light, particularly UV light, can induce degradation of heterocyclic aromatic compounds.

Q2: How does pH affect the stability of this compound solutions?

A2: The stability of this compound in aqueous solutions is expected to be significantly influenced by pH. Generally, for amine-containing compounds and ester salts:

  • Acidic Conditions (pH < 4): Amine groups will be protonated, which can increase solubility. However, acid-catalyzed hydrolysis of the fumarate salt or other susceptible bonds may occur.

  • Neutral Conditions (pH 6-8): Stability is often optimal around neutral pH, but this needs to be experimentally determined.

  • Alkaline Conditions (pH > 8): Base-catalyzed hydrolysis of the fumarate salt is likely to be a significant degradation pathway. The free base form of the amine may also be more susceptible to oxidation.

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: While specific data is unavailable, general recommendations for storing aqueous stock solutions of research compounds like this compound are:

  • Temperature: Store at -20°C or -80°C for long-term storage. For short-term storage (days to a week), 2-8°C may be acceptable, but stability should be verified.

  • Light: Protect from light by using amber vials or by wrapping containers in foil.

  • pH: Prepare stock solutions in a buffer system that ensures optimal stability, which should be determined experimentally. If unbuffered, aqueous solutions should be prepared fresh.

  • Atmosphere: For compounds susceptible to oxidation, degassing the solvent and storing under an inert atmosphere (e.g., nitrogen or argon) can enhance stability.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Precipitate forms in the aqueous solution upon storage. Poor solubility at the storage temperature or pH. Degradation to a less soluble product.- Confirm the solubility of this compound at the intended concentration and pH. - Consider using a co-solvent (e.g., DMSO, ethanol) for the stock solution, but be mindful of its compatibility with your experimental system. - Filter the solution through a 0.22 µm filter before storage. - Investigate for degradation using an analytical technique like HPLC.
Loss of compound potency or inconsistent experimental results. Degradation of this compound in the aqueous solution.- Prepare fresh solutions for each experiment. - Perform a stability study under your experimental conditions (temperature, pH, light exposure) to determine the rate of degradation. - Use a validated, stability-indicating analytical method (e.g., HPLC-UV or LC-MS) to accurately quantify the compound concentration.
Color change observed in the solution. Oxidation or photodegradation leading to the formation of chromophoric degradation products.- Protect the solution from light at all times. - Prepare solutions with degassed solvents and consider storing under an inert atmosphere. - Analyze the solution for degradation products.

Data Presentation

Table 1: Illustrative pH-Dependent Stability of CP-809,101 in Aqueous Solution at 25°C

pHHalf-life (t½) (Days) (Hypothetical)Apparent First-Order Degradation Rate Constant (k) (day⁻¹) (Hypothetical)
2.0150.0462
4.0500.0139
7.02000.0035
9.0100.0693
12.020.3466

Table 2: Illustrative Temperature-Dependent Stability of CP-809,101 in Aqueous Solution at pH 7.4

Temperature (°C)Half-life (t½) (Days) (Hypothetical)Apparent First-Order Degradation Rate Constant (k) (day⁻¹) (Hypothetical)
45000.0014
252000.0035
40500.0139

Experimental Protocols

Protocol 1: General Procedure for Evaluating the Aqueous Stability of this compound (Forced Degradation Study)

This protocol outlines a general method for assessing the stability of this compound under various stress conditions.

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or DMSO).

  • Stress Conditions:

    • Hydrolytic Degradation:

      • Dilute the stock solution in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline) to a final concentration of 100 µg/mL.

      • Incubate samples at 60°C for up to 24 hours.

      • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

      • Neutralize the acidic and alkaline samples before analysis.

    • Oxidative Degradation:

      • Dilute the stock solution in a 3% hydrogen peroxide solution to a final concentration of 100 µg/mL.

      • Incubate at room temperature for up to 24 hours, protected from light.

      • Withdraw aliquots at specified time points.

    • Photolytic Degradation:

      • Expose a solution of this compound (100 µg/mL in purified water) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

      • Maintain a control sample in the dark at the same temperature.

      • Analyze samples after the exposure period.

  • Sample Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method with UV or MS detection.

    • The method should be able to separate the intact CP-809,101 from its degradation products.

    • Quantify the remaining concentration of CP-809,101 and the formation of any major degradation products.

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock This compound Stock Solution Acid 0.1 N HCl Solution Water Purified Water Base 0.1 N NaOH Solution Oxidant 3% H2O2 Solution Photolysis Photolysis (ICH Q1B) Stock->Photolysis Hydrolysis Hydrolysis (Acid, Neutral, Base) Incubate at 60°C Acid->Hydrolysis Water->Hydrolysis Base->Hydrolysis Oxidation Oxidation Incubate at RT Oxidant->Oxidation HPLC Stability-Indicating HPLC-UV/MS Hydrolysis->HPLC Oxidation->HPLC Photolysis->HPLC Data Data Analysis (Degradation Rate, Half-life) HPLC->Data G cluster_g_proteins G Proteins cluster_effectors Downstream Effectors cluster_second_messengers Second Messengers & Signaling cluster_cellular_response Cellular Response CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C Agonist Gq11 Gαq/11 HTR2C->Gq11 Activates G1213 Gα12/13 HTR2C->G1213 Activates Gio Gαi/o HTR2C->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Intracellular Ca²⁺ Activate PKC IP3_DAG->Ca_PKC Cytoskeleton Cytoskeletal Rearrangement RhoA->Cytoskeleton Neuronal Modulation of Neuronal Excitability cAMP->Neuronal Ca_PKC->Neuronal Cytoskeleton->Neuronal

Technical Support Center: CP-809,101 Fumarate High-Dose Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential guidance for researchers, scientists, and drug development professionals utilizing high-dose CP-809,101 fumarate in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) designed to address specific challenges and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1][2][3] Its primary mechanism of action is to stimulate this G protein-coupled receptor (GPCR), which is predominantly expressed in the central nervous system and is involved in the regulation of mood, appetite, and cognition.

Q2: What are the known off-target effects of CP-809,101, especially at high doses?

A2: The primary off-target concerns for CP-809,101 are the closely related serotonin receptors, 5-HT2A and 5-HT2B. Activation of 5-HT2A receptors has been associated with hallucinogenic effects, while 5-HT2B receptor activation has been linked to cardiac valvulopathy.[1] Although CP-809,101 demonstrates high selectivity for the 5-HT2C receptor, at high concentrations, the potential for off-target activation of 5-HT2A and 5-HT2B receptors increases.[1][2] It is also important to note that the compound has been associated with genotoxicity, which has limited its clinical development.[1]

Q3: How can I minimize off-target effects in my high-dose in vitro experiments?

A3: To minimize off-target effects, it is crucial to perform dose-response experiments to identify the lowest effective concentration that elicits the desired on-target effect.[4] Employing control cell lines that do not express the 5-HT2C receptor but do express 5-HT2A or 5-HT2B can help differentiate between on-target and off-target activities. Additionally, using specific antagonists for the 5-HT2A and 5-HT2B receptors in conjunction with CP-809,101 can help to isolate the effects mediated by the 5-HT2C receptor.

Q4: What are the best practices for preparing and storing this compound solutions?

A4: this compound, as a salt of an organic compound, may have limited solubility in non-polar solvents like DMSO.[5] It is recommended to first attempt to dissolve the compound in a small amount of DMSO to create a high-concentration stock solution, and then dilute this stock in aqueous buffers or cell culture media. For piperazine-containing compounds, stability can be a concern, and it is advisable to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.[6][7] If long-term storage of stock solutions is necessary, store them in small aliquots at -80°C and protect them from light.[6]

Q5: I am observing high levels of cytotoxicity in my cell-based assays. What could be the cause?

A5: High cytotoxicity can stem from several factors. Firstly, the high concentration of CP-809,101 itself may be toxic to the cells. Secondly, the solvent used to dissolve the compound, such as DMSO, can be toxic at higher concentrations.[8] It is essential to include a vehicle control (cells treated with the same concentration of solvent) to differentiate between compound- and solvent-induced toxicity.[8] Finally, compound precipitation in the culture media can lead to localized high concentrations, causing cell death. Visually inspect your wells for any precipitate.

Data Presentation

Table 1: Selectivity Profile of CP-809,101

ReceptorEC50 (nM)Emax (%)Selectivity vs. 5-HT2C
5-HT2C 0.1193-
5-HT2B 65.357~600-fold
5-HT2A >1000Not specified>9000-fold

Data compiled from literature.[1][2]

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT/WST-1)

This protocol is designed to assess the cytotoxic effects of high-dose this compound on a selected cell line.

Materials:

  • Cell line of interest (e.g., HEK293 cells stably expressing the 5-HT2C receptor)

  • Complete cell culture medium

  • This compound

  • DMSO (or other appropriate solvent)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 (water-soluble tetrazolium salt) reagent

  • Solubilization solution (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Preparation: Prepare a high-concentration stock solution of this compound in DMSO. Perform serial dilutions in complete cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.5%).

  • Cell Treatment: Remove the old medium from the cells and add the medium containing different concentrations of CP-809,101. Include wells for vehicle control (medium with DMSO) and untreated cells (medium only).

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Viability Assessment:

    • For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and mix thoroughly to dissolve the formazan crystals.

    • For WST-1 assay: Add WST-1 reagent to each well and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 570 nm for MTT, 450 nm for WST-1).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the results as a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Receptor Binding Assay

This protocol is to determine the binding affinity of CP-809,101 to 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Materials:

  • Cell membranes prepared from cells expressing the receptor of interest (e.g., CHO-K1 cells)

  • Radiolabeled ligand specific for the receptor (e.g., [3H]mesulergine for 5-HT2C)

  • This compound

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, the radiolabeled ligand at a concentration near its Kd, and varying concentrations of CP-809,101. Include wells for total binding (no competitor) and non-specific binding (a high concentration of a known unlabeled ligand).

  • Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Data Acquisition: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of CP-809,101. Fit the data to a one-site competition model to determine the Ki value.

Troubleshooting Guides

Issue Possible Cause(s) Troubleshooting Steps
Inconsistent or non-reproducible results - Compound precipitation- Inconsistent cell seeding density- Pipetting errors- Compound degradation- Visually inspect wells for precipitate. Prepare fresh dilutions for each experiment.[4]- Ensure a homogenous cell suspension and use a consistent cell number per well.[8]- Use calibrated pipettes and perform serial dilutions carefully.[4]- Prepare fresh stock solutions of CP-809,101. Store aliquots at -80°C and avoid repeated freeze-thaw cycles.[6]
No or low on-target effect observed - Low receptor expression in the cell line- Inactive compound- Sub-optimal assay conditions- Verify the expression level of the 5-HT2C receptor in your cell line using techniques like Western Blot or qPCR.- Test a fresh batch of the compound. Confirm its activity in a well-established positive control assay.- Optimize incubation time, cell density, and reagent concentrations.
High background or off-target activity - High compound concentration leading to non-specific binding- Activation of other 5-HT2 subtypes- Perform a dose-response curve to find the lowest effective concentration.[4]- Use specific antagonists for 5-HT2A and 5-HT2B receptors to block their activity.- Utilize cell lines that selectively express the target receptor.
Poor compound solubility in media - Fumarate salt properties- High final concentration- Prepare a high-concentration stock in DMSO and then dilute in media.- Ensure the final DMSO concentration is low and non-toxic.- Test alternative solvents for the stock solution if DMSO is problematic.[5]

Mandatory Visualizations

Signaling Pathways

G cluster_5HT2C 5-HT2C Receptor Signaling CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C Agonist Gq_11 Gαq/11 HTR2C->Gq_11 Activates PLC Phospholipase C Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC Protein Kinase C DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: On-target 5-HT2C receptor signaling pathway activated by CP-809,101.

G cluster_5HT2A_2B Potential Off-Target Signaling (5-HT2A/2B) HighDose_CP809101 High-Dose CP-809,101 HTR2A_2B 5-HT2A / 5-HT2B Receptors HighDose_CP809101->HTR2A_2B Potential Agonist Gq_11_off Gαq/11 HTR2A_2B->Gq_11_off Activates PLC_off Phospholipase C Gq_11_off->PLC_off Activates PIP2_off PIP2 PLC_off->PIP2_off Hydrolyzes IP3_off IP3 PIP2_off->IP3_off DAG_off DAG PIP2_off->DAG_off ER_off Endoplasmic Reticulum IP3_off->ER_off Binds to PKC_off Protein Kinase C DAG_off->PKC_off Activates Ca2_off Ca²⁺ Release ER_off->Ca2_off OffTargetEffects Off-Target Cellular Effects Ca2_off->OffTargetEffects PKC_off->OffTargetEffects

Caption: Potential off-target signaling via 5-HT2A/2B receptors at high doses.

Experimental Workflow

G cluster_workflow Experimental Workflow for High-Dose CP-809,101 start Start prep_compound Prepare CP-809,101 Stock and Dilutions start->prep_compound treat_cells Treat Cells with CP-809,101 prep_compound->treat_cells seed_cells Seed Cells in 96-well Plates seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate viability_assay Perform Cell Viability Assay incubate->viability_assay read_plate Read Plate on Microplate Reader viability_assay->read_plate analyze Analyze Data (IC50) read_plate->analyze end End analyze->end

Caption: General workflow for assessing the in vitro cytotoxicity of CP-809,101.

References

Technical Support Center: Accounting for CP-809,101 Fumarate Genotoxicity in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on understanding and managing the genotoxicity of CP-809,101 fumarate and structurally related compounds. CP-809,101 is a potent and selective 5-HT2C receptor agonist that demonstrated potential in animal models for treating obesity and psychosis.[1] However, its clinical development was halted due to findings of genotoxicity.[2] This resource offers troubleshooting guides and frequently asked questions (FAQs) to navigate experimental challenges related to this compound's genotoxic properties.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its genotoxicity a significant concern?

A1: CP-809,101, chemically known as 2-[(3-chlorophenyl)methoxy]-6-(1-piperazinyl)pyrazine, is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1] While it showed promising therapeutic effects in preclinical studies for conditions like obesity and psychosis, it was found to be genotoxic, meaning it can damage DNA.[1][2] This is a major concern as DNA damage can lead to mutations and potentially cancer, making the compound unsuitable for clinical development in its current form.[2] Its use is now restricted to scientific research.[1]

Q2: What specific genotoxicity findings have been reported for CP-809,101?

A2: Research has shown that CP-809,101 is mutagenic in the Salmonella Ames assay, a bacterial reverse mutation test.[3] A dose-dependent increase in reverse mutations was observed in the TA100 and TA1537 strains, but only in the presence of a metabolic activation system (rat liver S9 fraction).[3] This indicates that metabolites of CP-809,101, rather than the parent compound itself, are responsible for the mutagenic effects.[3]

Q3: What is the proposed mechanism of CP-809,101 genotoxicity?

A3: The genotoxicity of CP-809,101 is linked to its metabolic activation.[3] Studies suggest that the compound is bioactivated to reactive intermediates that can covalently bind to DNA.[3] Two primary bioactivation pathways have been proposed:

  • Piperazine Moiety Oxidation: N-hydroxylation of the secondary nitrogen in the piperazine ring, followed by a two-electron oxidation, can generate an electrophilic nitrone.[3]

  • 3-Chlorobenzyl Moiety Oxidation: Aromatic ring hydroxylation of the 3-chlorobenzyl group can lead to the formation of a quinone-methide species.[3]

These reactive metabolites are capable of forming adducts with DNA, leading to the mutations observed in the Ames test.[3] The increase in mutations was lessened by the presence of methoxylamine and glutathione, further supporting the role of these reactive intermediates.[3]

Q4: My experimental compound is structurally similar to CP-809,101 and is showing a positive genotoxicity signal. What are the next steps?

A4: A positive genotoxicity finding, particularly in an early screen like the Ames test, requires a systematic follow-up. The general approach is to conduct a battery of in vitro and in vivo tests to understand the scope and relevance of the genotoxic potential. The standard follow-up tests include an in vitro micronucleus assay or a chromosomal aberration assay to assess clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain). If in vitro tests are positive, an in vivo test for chromosomal damage in rodent hematopoietic cells is typically required to evaluate the compound's effect in a whole animal system, which accounts for absorption, distribution, metabolism, and excretion (ADME).

Q5: What are the standard assays for evaluating the genotoxicity of a pharmaceutical compound?

A5: Regulatory agencies recommend a standard battery of tests to comprehensively assess genotoxic potential. This typically includes:

  • A test for gene mutation in bacteria (Ames Test): Detects substances that cause gene mutations.

  • An in vitro test for chromosomal damage in mammalian cells: This can be either a cytogenetic evaluation of chromosomal aberrations or an in vitro micronucleus assay.

  • An in vivo test for chromosomal damage: Usually conducted in rodent hematopoietic cells (e.g., bone marrow micronucleus test).

These tests are complementary, as they detect different types of genetic damage.

Troubleshooting Guides

Bacterial Reverse Mutation (Ames) Test

Q: My compound, like CP-809,101, is only positive in the Ames test with the S9 mix. What does this imply?

A: A positive result exclusively in the presence of the S9 metabolic activation mix strongly suggests that metabolites of your compound are the mutagenic agents. The S9 fraction contains liver enzymes that can convert a xenobiotic into more reactive, electrophilic species capable of binding to DNA. This is precisely the case for CP-809,101, where metabolic activation is necessary to produce the DNA-reactive nitrone and quinone-methide intermediates.[3]

Q: How can I be sure that the colonies I'm counting are true revertants and not just a result of excess background growth?

A: Several factors should be checked. Ensure the background lawn of bacterial growth is present but not overly dense. The number of revertant colonies on your negative control plates should be within the historical range for the laboratory and the specific tester strain. Also, examine the colonies under a microscope to confirm they have the expected morphology. A clear dose-response relationship, where the number of revertant colonies increases with the concentration of the test compound, provides strong evidence of a true mutagenic effect.

Q: My positive control is not yielding the expected number of revertant colonies. What could be the problem?

A: This issue can stem from several sources. First, verify the viability and concentration of your positive control stock solution. Second, check the activity of the S9 mix if the positive control requires metabolic activation (e.g., 2-aminoanthracene for TA100 with S9). The S9 mix can lose activity if not stored and handled properly. Finally, ensure that the correct bacterial tester strain was used and that there were no errors in the preparation of the media or top agar.

In Vitro Micronucleus Assay

Q: After a positive Ames test for my compound, what is the next logical step in genotoxicity testing?

A: The in vitro micronucleus assay is a common and recommended next step. This assay detects chromosomal damage (clastogenicity) and chromosome loss (aneugenicity) in mammalian cells. A positive Ames test indicates mutagenicity (gene-level mutations), while the micronucleus test assesses damage at the chromosomal level, providing a more comprehensive profile of the compound's genotoxic potential.

Q: I am observing high levels of cytotoxicity with my compound, making it difficult to assess micronucleus formation. How should I determine the appropriate concentration range?

A: It is recommended that the highest concentration tested should induce at least 50% cytotoxicity.[4] Cytotoxicity can be measured by methods like relative cell count, confluence, or proliferation index. You should perform a preliminary cytotoxicity range-finding experiment to identify a concentration that achieves approximately 50-60% cytotoxicity. The genotoxicity assessment should then be conducted at this concentration and at least two lower, less toxic concentrations.

Q: How can I differentiate between a clastogenic and an aneugenic mode of action in the micronucleus assay?

A: While the standard micronucleus assay identifies the presence of micronuclei, it doesn't distinguish their origin. To differentiate, you can use fluorescence in situ hybridization (FISH) with a pan-centromeric DNA probe. Micronuclei that contain a centromere signal are indicative of whole chromosome loss (aneugenicity), while those without a centromere signal suggest they contain chromosome fragments resulting from DNA breakage (clastogenicity).

In Vitro Chromosomal Aberration Assay

Q: Under what circumstances should I consider performing a chromosomal aberration assay?

A: The chromosomal aberration assay is an alternative to the in vitro micronucleus test for assessing chromosomal damage. It may be chosen to provide more detailed information about the types of structural damage being induced (e.g., breaks, gaps, exchanges). If a compound is positive in the Ames test, a chromosomal aberration assay can help determine if it is also a clastogen.

Q: I'm struggling to get good quality, well-spread metaphases for scoring. What are some common troubleshooting steps?

A: Poor metaphase spreads can be due to several factors. Check the concentration and duration of the mitotic arresting agent (e.g., colcemid). Ensure the hypotonic treatment is optimal for the cell type being used; both the duration and temperature of this step are critical. The cell fixation and slide preparation (dropping) technique also greatly influences the quality of the spreads. Practice and optimization of these steps are key.

Q: What is the fundamental difference in the data obtained from a micronucleus assay versus a chromosomal aberration assay?

A: The micronucleus assay provides a quantitative measure of chromosomal damage by counting micronuclei in interphase cells. It is generally faster and can be automated. The chromosomal aberration assay provides a more detailed qualitative and quantitative assessment of structural and numerical chromosome changes by directly observing condensed chromosomes in metaphase cells. It can identify specific types of aberrations but is more labor-intensive and requires highly skilled personnel for scoring.

Quantitative Data Summary

Table 1: Summary of Ames Test Results for CP-809,101
Tester StrainMetabolic Activation (S9)ResultReference
S. typhimurium TA98WithNegative[3]
WithoutNegative[3]
S. typhimurium TA100WithPositive (Dose-dependent increase)[3]
WithoutNegative[3]
S. typhimurium TA1535WithNegative[3]
WithoutNegative[3]
S. typhimurium TA1537WithPositive (Dose-dependent increase)[3]
WithoutNegative[3]

Note: Specific quantitative data on the fold-increase in revertants was not provided in the reference. The result is described as a "dose-dependent increase of reverse mutations".

Table 2: Illustrative Example of In Vitro Micronucleus Assay Data
TreatmentConcentration (µM)% CytotoxicityNumber of Micronucleated Cells (per 2000 cells)% Micronucleated Cells
Vehicle Control00251.25
Compound X1015301.50
3035854.25
50551206.00
Positive Control1401507.50**

*This is example data and does not represent actual results for CP-809,101. **Statistically significant increase (p < 0.05).

Table 3: Illustrative Example of In Vitro Chromosomal Aberration Assay Data
TreatmentConcentration (µM)Number of Metaphases ScoredNumber of Aberrant Cells (%)Types of Aberrations Observed
Vehicle Control02004 (2.0)Gaps, Breaks
Compound Y52006 (3.0)Gaps, Breaks
1520022 (11.0) Breaks, Exchanges
4020035 (17.5)Breaks, Exchanges, Complex
Positive Control0.520040 (20.0)**Breaks, Exchanges

*This is example data and does not represent actual results for CP-809,101. **Statistically significant increase (p < 0.05).

Experimental Protocols

Bacterial Reverse Mutation Test (Ames Test) - Plate Incorporation Method
  • Strain Preparation: Inoculate cultures of Salmonella typhimurium tester strains (e.g., TA98, TA100, TA1535, TA1537) in nutrient broth and incubate overnight at 37°C with shaking.

  • Metabolic Activation: Prepare the S9 mix containing rat liver S9 fraction and cofactors (e.g., NADP+, glucose-6-phosphate). Keep on ice.

  • Exposure: To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or vehicle control), and 0.5 mL of either S9 mix or phosphate buffer.

  • Plating: Add 2.0 mL of molten top agar (containing a trace of histidine and biotin) to the tube, vortex briefly, and pour the mixture onto the surface of a minimal glucose agar plate.

  • Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations.

In Vitro Mammalian Cell Micronucleus Test
  • Cell Culture: Plate mammalian cells (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) at an appropriate density and allow them to attach or stabilize.

  • Treatment: Expose the cells to the test compound at various concentrations (with and without S9 mix) for a short duration (e.g., 3-6 hours) followed by a recovery period, or for a longer duration (e.g., 24 hours).

  • Cytokinesis Block (Optional but common): Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division.

  • Harvesting: Harvest the cells by trypsinization.

  • Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.

  • Staining: Stain the slides with a DNA-specific stain (e.g., Giemsa, DAPI, or propidium iodide).

  • Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei. A micronucleus is a small, round, non-refractile body in the cytoplasm, separate from the main nucleus. A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test
  • Cell Culture: Culture mammalian cells (e.g., CHO cells or human lymphocytes) to a state of logarithmic growth.

  • Treatment: Treat the cells with the test compound at a minimum of three concentrations (with and without S9 mix) for an appropriate duration.

  • Metaphase Arrest: Add a mitotic arresting agent (e.g., colcemid) to the culture for the last 2-4 hours of the culture period to accumulate cells in the metaphase stage of mitosis.

  • Harvesting and Slide Preparation: Harvest the cells, treat them with a hypotonic solution to swell the cells and disperse the chromosomes, and then fix them with a methanol/acetic acid solution. Drop the fixed cell suspension onto microscope slides.

  • Staining: Stain the chromosome preparations with a suitable stain, such as Giemsa.

  • Microscopic Analysis: Analyze at least 200 well-spread metaphases per concentration under a high-power microscope. Score for different types of structural aberrations (e.g., chromatid and chromosome gaps, breaks, deletions, and exchanges) and for numerical aberrations (polyploidy). A dose-related increase in the percentage of cells with structural aberrations or a reproducible increase at a single concentration is considered a positive result.

Visualizations

Genotoxicity_Testing_Workflow cluster_0 In Vitro Testing cluster_1 In Vivo Testing Ames Bacterial Reverse Mutation Assay (Ames Test) Decision1 Positive Result? Ames->Decision1 MN_vitro In Vitro Micronucleus Assay CA_vitro In Vitro Chromosomal Aberration Assay MN_vitro->CA_vitro Alternative Decision2 Positive Result? MN_vitro->Decision2 MN_vivo In Vivo Micronucleus Assay (Rodent Hematopoietic Cells) Comet In Vivo Comet Assay (e.g., Liver, Stomach) MN_vivo->Comet If further mechanistic data is needed Risk Potential Genotoxic Risk Further Investigation / Derisking MN_vivo->Risk Comet->Risk Start Test Compound (e.g., CP-809,101) Start->Ames Decision1->MN_vitro Yes NoRisk Sufficient Evidence of No Genotoxic Concern Decision1->NoRisk No Decision2->MN_vivo Yes Decision2->NoRisk No

Caption: Standard workflow for assessing the genotoxicity of a compound.

CP809101_Metabolic_Activation cluster_path1 Piperazine Oxidation cluster_path2 Benzyl Oxidation CP809101 CP-809,101 Metabolism Metabolic Activation (Liver S9 Enzymes) CP809101->Metabolism N_Hydroxylation N-Hydroxylation Nitron Electrophilic Nitrone N_Hydroxylation->Nitron Oxidation DNA DNA Nitron->DNA Ring_Hydroxylation Aromatic Ring Hydroxylation Quinone_Methide Quinone-Methide Ring_Hydroxylation->Quinone_Methide Elimination Quinone_Methide->DNA Adducts DNA Adducts (Mutagenicity) DNA->Adducts Metabolism->N_Hydroxylation Metabolism->Ring_Hydroxylation

Caption: Proposed metabolic activation of CP-809,101 leading to genotoxicity.

Genotoxicity_Logic Ames_Positive Positive Ames Test (Metabolic Activation Required) Conclusion1 Compound is a bacterial mutagen. Metabolites are the reactive species. Ames_Positive->Conclusion1 Next_Step Assess Chromosomal Damage Potential in Mammalian Cells Conclusion1->Next_Step InVitro_Chromo In Vitro Micronucleus or Chromosomal Aberration Assay Next_Step->InVitro_Chromo Decision Positive Result? InVitro_Chromo->Decision InVivo_Test Proceed to In Vivo Testing Decision->InVivo_Test Yes Reassess Re-evaluate Risk (May not be a clastogen/aneugen) Decision->Reassess No

Caption: Decision logic following a positive Ames test result.

References

Technical Support Center: Improving the In Vivo Bioavailability of CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working to enhance the in vivo bioavailability of CP-809,101 fumarate.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are observing low and variable plasma concentrations of CP-809,101 in our preclinical in vivo studies after oral administration. What are the potential causes and how can we troubleshoot this?

A1: Low and variable oral bioavailability is a common challenge for complex molecules like CP-809,101. The primary suspects are poor aqueous solubility and/or low membrane permeability. Here’s a systematic approach to troubleshoot this issue:

  • Physicochemical Characterization:

    • Solubility: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, and 6.8) to simulate the gastrointestinal (GI) tract. Poor solubility is a frequent rate-limiting step for absorption.

    • Permeability: Assess the permeability of CP-809,101 using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) or Caco-2 cell monolayers. This will help you understand if the molecule can efficiently cross the intestinal epithelium.

    • LogP/LogD: Determine the lipophilicity of the compound. While a certain degree of lipophilicity is required for membrane passage, very high lipophilicity can lead to poor aqueous solubility and entrapment in lipid bilayers.

  • Formulation Strategies:

    • Particle Size Reduction: The dissolution rate of a drug is directly proportional to its surface area.[1] Reducing the particle size through micronization or nanomilling can significantly improve the dissolution rate and, consequently, absorption.[1][2]

    • Amorphous Solid Dispersions (ASDs): If the compound is crystalline and has low solubility, converting it to an amorphous state can increase its apparent solubility and dissolution rate.[3][4] This is often achieved by co-processing CP-809,101 with a polymer.

    • Lipid-Based Formulations: For lipophilic compounds, lipid-based drug delivery systems (LBDDS) such as self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) can enhance solubility and absorption.[3][5] These formulations can also utilize the lymphatic transport pathway, potentially bypassing first-pass metabolism.[3]

    • Salt Form Optimization: While you are using the fumarate salt, exploring other salt forms could potentially improve solubility and dissolution characteristics.

  • In Vivo Study Design:

    • Food Effects: The presence of food can significantly alter the bioavailability of a drug.[6] Conduct studies in both fasted and fed states to understand the impact of food on CP-809,101 absorption.

    • Vehicle Selection: For initial preclinical studies, using a simple suspension in an aqueous vehicle with a wetting agent (e.g., Tween 80) is common. However, for compounds with very low solubility, a solution formulation (e.g., in a co-solvent system like PEG 400/water) might be necessary to assess inherent absorbability.

Q2: Our in vitro data suggests good permeability, but the in vivo exposure is still poor. What could be the reason?

A2: If permeability is not the limiting factor, other physiological barriers may be at play:

  • First-Pass Metabolism: The drug may be extensively metabolized in the liver (and to some extent in the gut wall) before it reaches systemic circulation.[4] To investigate this, you can:

    • Conduct an intravenous (IV) study to determine the absolute bioavailability. A significant difference between oral and IV exposure points towards first-pass metabolism or poor absorption.

    • Perform in vitro metabolism studies using liver microsomes or hepatocytes to identify the metabolic pathways and the enzymes involved (e.g., cytochrome P450s).

  • Efflux Transporters: CP-809,101 might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen, limiting its net absorption. Caco-2 cell assays with and without a P-gp inhibitor (e.g., verapamil) can help assess this.

  • GI Tract Instability: The compound might be unstable in the acidic environment of the stomach or be degraded by enzymes in the intestine. Stability studies in simulated gastric and intestinal fluids can clarify this.

Q3: How do we select the most appropriate formulation strategy to improve the bioavailability of CP-809,101?

A3: The choice of formulation strategy depends on the specific physicochemical properties of CP-809,101. The Biopharmaceutics Classification System (BCS) is a useful framework for this decision-making process.

  • BCS Class I (High Solubility, High Permeability): Unlikely for CP-809,101, but if it falls in this class, formulation is generally straightforward.

  • BCS Class II (Low Solubility, High Permeability): Bioavailability is limited by the dissolution rate.[1] Strategies should focus on enhancing solubility and dissolution, such as particle size reduction, ASDs, and lipid-based formulations.[4]

  • BCS Class III (High Solubility, Low Permeability): Absorption is limited by the permeation rate.[4] Strategies may include the use of permeation enhancers or identifying specific transporters to target.[4][5]

  • BCS Class IV (Low Solubility, Low Permeability): This is the most challenging class. A combination of strategies, such as using a solubility-enhancing formulation (e.g., nanosuspension) with a permeation enhancer, may be required.[1]

Data Presentation: Bioavailability Enhancement Strategies

StrategyMechanism of ActionKey AdvantagesKey Considerations
Particle Size Reduction (Micronization/Nanonization) Increases surface area, leading to a faster dissolution rate.[1][2]Widely applicable, established technology.May not be sufficient for very poorly soluble compounds; potential for particle aggregation.
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in a high-energy amorphous state, increasing apparent solubility and dissolution.[3]Can achieve significant increases in solubility; can be tailored with different polymers.Physical stability of the amorphous form (risk of recrystallization); polymer selection is critical.
Lipid-Based Drug Delivery Systems (LBDDS) The drug is dissolved in a lipid carrier, which can form micelles or emulsions in the GI tract, enhancing solubilization and absorption.[3]Can significantly improve bioavailability of lipophilic drugs; may bypass first-pass metabolism via lymphatic uptake.[3]Potential for GI side effects; formulation complexity.
Salt Formation A different salt form of the drug may have improved solubility and dissolution properties compared to the parent form.Can be a simple and cost-effective approach.Not all drugs are amenable to salt formation; potential for conversion to a less soluble form in the GI tract.
Use of Surfactants/Solubilizers Improve the wetting of the drug particles and can form micelles to solubilize the drug.[5]Can be incorporated into various formulation types.Potential for GI irritation at high concentrations.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

  • Animal Model: Male Sprague-Dawley rats (n=4-6 per group).

  • Formulation Preparation:

    • Oral (PO) Suspension: Micronize this compound and suspend it in a vehicle of 0.5% (w/v) carboxymethylcellulose with 0.1% (v/v) Tween 80 in purified water.

    • Intravenous (IV) Solution: Dissolve this compound in a suitable vehicle for IV administration (e.g., 20% Solutol HS 15 in saline), ensuring complete dissolution and sterility.

  • Dosing:

    • Administer the PO formulation via oral gavage at a target dose (e.g., 10 mg/kg).

    • Administer the IV formulation via a tail vein injection at a lower dose (e.g., 1 mg/kg).

  • Blood Sampling: Collect sparse blood samples (e.g., 0.25 mL) from the tail vein at pre-dose and at multiple time points post-dose (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).

  • Sample Processing: Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of CP-809,101 in plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key PK parameters such as Cmax, Tmax, and AUC using non-compartmental analysis software. Absolute bioavailability (F%) can be calculated as: F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100.

Protocol 2: Preparation and Evaluation of an Amorphous Solid Dispersion (ASD)

  • Polymer Screening: Select a range of suitable polymers (e.g., HPMC, PVP, Soluplus®).

  • ASD Preparation (Spray Drying):

    • Dissolve this compound and the selected polymer in a common solvent (e.g., methanol/dichloromethane mixture).

    • Spray-dry the solution using a laboratory-scale spray dryer with optimized parameters (inlet temperature, feed rate, atomization pressure).

  • Characterization:

    • Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting endotherm).

    • Powder X-ray Diffraction (PXRD): To confirm the absence of crystallinity.

  • In Vitro Dissolution Testing:

    • Perform dissolution studies on the ASD powder compared to the crystalline drug in a relevant buffer (e.g., simulated gastric or intestinal fluid).

    • Measure the drug concentration in the dissolution medium over time to assess the rate and extent of dissolution.

Visualizations

Experimental Workflow for Improving Bioavailability

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy cluster_2 Phase 3: In Vivo Evaluation cluster_3 Outcome start Low in vivo exposure of This compound solubility Aqueous Solubility (pH-dependent) start->solubility permeability In Vitro Permeability (e.g., PAMPA, Caco-2) start->permeability bcs Determine Provisional BCS Classification solubility->bcs permeability->bcs bcs_ii BCS II (Solubility-Limited) bcs->bcs_ii Low Solubility, High Permeability bcs_iv BCS IV (Solubility & Permeability Limited) bcs->bcs_iv Low Solubility, Low Permeability formulation_dev Formulation Development: - Particle Size Reduction - Amorphous Solid Dispersions - Lipid-Based Systems bcs_ii->formulation_dev bcs_iv->formulation_dev pk_study Rodent Pharmacokinetic Study (PO vs. IV) formulation_dev->pk_study analysis Analyze Plasma Concentrations (Cmax, AUC) pk_study->analysis bioavailability Calculate Absolute Bioavailability (F%) analysis->bioavailability outcome Optimized Formulation with Improved Bioavailability bioavailability->outcome F% > Target?

Caption: Workflow for troubleshooting and improving the oral bioavailability of CP-809,101.

Logical Relationship of Factors Affecting Oral Bioavailability

G cluster_drug Drug Properties cluster_formulation Formulation Factors cluster_physiological Physiological Factors solubility Solubility absorption Absorption solubility->absorption permeability Permeability permeability->absorption stability GI Stability stability->absorption particle_size Particle Size particle_size->absorption excipients Excipients (e.g., Surfactants) excipients->absorption delivery_system Delivery System (e.g., LBDDS, ASD) delivery_system->absorption first_pass First-Pass Metabolism bioavailability Oral Bioavailability first_pass->bioavailability efflux Efflux Transporters efflux->bioavailability gi_transit GI Transit Time gi_transit->absorption absorption->bioavailability

Caption: Key factors influencing the oral bioavailability of a drug candidate.

References

Best practices for storing CP-809,101 fumarate powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for storing and handling CP-809,101 fumarate powder. It includes frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the general characteristics of this compound powder?

This compound is a potent and highly selective serotonin 5-HT2C receptor full agonist.[1] It is typically supplied as a crystalline solid. Due to evidence of genotoxicity, its application is restricted to scientific research purposes.

Q2: What are the recommended long-term storage conditions for this compound powder?

For optimal stability, this compound powder should be stored in a tightly sealed container in a cool, dry, and dark place. General best practices for storing research chemicals of this nature suggest the following:

  • Temperature: Store at refrigerated temperatures (2-8°C) for long-term storage. For short-term storage, room temperature (15-25°C) is acceptable.[2][3] Avoid frequent temperature fluctuations.

  • Light: Protect from light.[2] CP-809,101 is an aromatic compound, and such molecules can be sensitive to light, which may lead to degradation.[4][5] Store in an amber vial or an opaque container.

  • Moisture: Store in a dry environment. Fumarate salts are generally considered to have acceptable hygroscopicity, but it is still best practice to minimize moisture exposure.[6] Consider the use of a desiccator for storage.

  • Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[7]

Q3: What are the signs of degradation of this compound powder?

Visually inspect the powder before use. Signs of degradation may include:

  • A change in color from its original appearance.

  • Clumping or caking of the powder, which could indicate moisture absorption.

  • A noticeable change in solubility.

If you observe any of these changes, the integrity of the compound may be compromised, and it is advisable to use a fresh batch for your experiments to ensure data accuracy.

Troubleshooting Guides

Issue 1: Difficulty Dissolving this compound Powder

Symptoms:

  • The powder does not fully dissolve in the chosen solvent.

  • Precipitation is observed after the solution is prepared.

Possible Causes and Solutions:

CauseSolution
Incorrect Solvent This compound has varying solubility in different solvents. Refer to the solubility data table below. For in vivo studies, suspending the compound in a vehicle like saline with a small amount of a surfactant such as Tween 80 has been reported to be effective.[8]
Insufficient Sonication or Vortexing Ensure adequate mixing. Use a vortex mixer or sonicator to aid dissolution. Gentle heating may also be an option, but be cautious as it could potentially degrade the compound.
Solution Supersaturation Do not exceed the known solubility limit of the compound in the chosen solvent. If a higher concentration is required, a different solvent system may be necessary.
Low-Quality Reagents Ensure that the solvents used are of high purity and are not old or contaminated.

Solubility Data

SolventSolubility
DMSOSoluble
EthanolSparingly Soluble
WaterSparingly Soluble

Note: This information is based on general observations for similar compounds and may vary. Always refer to the manufacturer's specific product data sheet if available.

Issue 2: Inconsistent Experimental Results

Symptoms:

  • High variability in data between experimental runs.

  • Loss of expected pharmacological effect.

Possible Causes and Solutions:

CauseSolution
Compound Degradation If the powder has been stored improperly or for an extended period, it may have degraded. Use a fresh batch of the compound and adhere to the recommended storage conditions. Prepare solutions fresh for each experiment if possible.
Inaccurate Dosing Ensure accurate weighing of the powder and precise volume measurements when preparing solutions. Use calibrated equipment.
Improper Solution Storage If stock solutions are prepared and stored, they may degrade over time. It is best practice to prepare solutions fresh daily. If storage is necessary, store at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Variability in Experimental Protocol Ensure all experimental parameters, including animal handling, injection technique, and timing of measurements, are consistent across all experiments.

Experimental Protocols

Protocol 1: Preparation of this compound for In Vivo Subcutaneous Administration

This protocol is adapted from methodologies reported in preclinical studies.[9]

Materials:

  • This compound powder

  • Sterile 0.9% saline solution

  • Tween 80

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number and weight of the animals.

  • Weigh the this compound powder accurately using a calibrated analytical balance.

  • Transfer the powder to a sterile microcentrifuge tube.

  • Prepare a vehicle solution of 0.9% saline containing 5% Tween 80.[8]

  • Add the appropriate volume of the vehicle to the microcentrifuge tube containing the powder to achieve the desired final concentration.

  • Vortex the mixture vigorously for 1-2 minutes.

  • Sonicate the suspension until a uniform dispersion is achieved. Visually inspect to ensure there are no large aggregates.

  • Administer the suspension to the animals subcutaneously at the desired volume.

Visualizations

CP-809,101 Experimental Workflow

G cluster_prep Preparation cluster_admin Administration cluster_eval Evaluation weigh Weigh CP-809,101 Fumarate Powder mix Mix Powder and Vehicle weigh->mix prepare_vehicle Prepare Vehicle (e.g., Saline + Tween 80) prepare_vehicle->mix sonicate Vortex and Sonicate mix->sonicate administer Administer to Animal Model (e.g., s.c.) sonicate->administer behavioral Behavioral Assays administer->behavioral biochemical Biochemical Analysis administer->biochemical data Data Analysis behavioral->data biochemical->data

Caption: Workflow for preparing and using CP-809,101 in a typical preclinical experiment.

5-HT2C Receptor Signaling Pathway

G CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C activates Gq11 Gq/11 HTR2C->Gq11 activates PLC Phospholipase C (PLC) Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: Simplified signaling pathway of the 5-HT2C receptor activated by CP-809,101.

References

CP-809,101 Fumarate Vehicle Compatibility Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on vehicle compatibility testing for CP-809,101 fumarate. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during the preparation of this compound solutions for experimental use.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended vehicles for solubilizing this compound for in vivo studies?

A1: Based on available literature, CP-809,101 has been successfully administered subcutaneously to rats in a saline solution. However, achieving a desired concentration and ensuring stability can be challenging. For initial screening, it is recommended to test a range of aqueous and co-solvent systems. As a fumarate salt of a basic compound, the aqueous solubility of CP-809,101 is expected to be pH-dependent, with increased solubility at a lower pH.

Q2: I am observing precipitation when trying to dissolve this compound in neutral buffer or saline. What can I do?

A2: Precipitation in neutral aqueous solutions is a common issue for fumarate salts of poorly soluble compounds. The following strategies can be employed to overcome this:

  • pH Adjustment: Systematically lower the pH of your vehicle. Start with a mildly acidic buffer (e.g., citrate buffer pH 4-6) and assess solubility.

  • Use of Co-solvents: Incorporate a water-miscible co-solvent such as DMSO, ethanol, or polyethylene glycol (PEG) into your aqueous vehicle. It is crucial to start with a low percentage of the co-solvent and gradually increase it to find the optimal balance between solubility and potential toxicity for your experimental model.

  • Complexation: The use of cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can enhance the aqueous solubility of poorly soluble compounds by forming inclusion complexes.

Q3: Are there any known incompatibilities of this compound with common excipients?

A3: Specific incompatibility data for this compound is not widely published. However, as a general precaution, it is advisable to avoid highly alkaline conditions, as this may cause the free base to precipitate. When using co-solvents or other excipients, it is essential to conduct compatibility studies to ensure the stability and integrity of the compound in the final formulation.

Q4: What is the recommended method for quantifying the concentration of CP-809,101 in a prepared vehicle?

A4: High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and reliable method for quantifying CP-809,101 in solution. A validated HPLC method will allow for accurate determination of the drug concentration and can also be used to assess its stability over time by monitoring for the appearance of degradation products.

Troubleshooting Guide

Issue 1: Poor initial solubility in the chosen vehicle.

  • Workflow for Troubleshooting Poor Solubility:

    start Poor Initial Solubility ph_adjust Adjust pH (Lower) start->ph_adjust cosolvent Add Co-solvent (e.g., DMSO, PEG) ph_adjust->cosolvent If still insoluble success Solubility Achieved ph_adjust->success If soluble cyclodextrin Use Cyclodextrin (e.g., HP-β-CD) cosolvent->cyclodextrin If still insoluble cosolvent->success If soluble reassess Re-evaluate Vehicle cyclodextrin->reassess If still insoluble cyclodextrin->success If soluble

    Troubleshooting workflow for poor solubility.

Issue 2: Precipitation of the compound after initial dissolution.

This can occur due to temperature changes, pH shifts, or interactions with other components.

Potential Cause Troubleshooting Steps
Temperature Fluctuation Maintain a constant temperature during preparation, storage, and handling. Assess solubility at the intended experimental temperature.
pH Shift Ensure the buffering capacity of your vehicle is sufficient to maintain the desired pH, especially if other components are added.
Supersaturation Determine the equilibrium solubility to avoid preparing a thermodynamically unstable supersaturated solution.
Interaction with Container Test for adsorption of the compound to the container surface. Using different types of storage vials (e.g., glass vs. polypropylene) may be necessary.

Experimental Protocols

Protocol 1: Equilibrium Solubility Assessment

Objective: To determine the equilibrium solubility of this compound in various vehicles.

Methodology:

  • Add an excess amount of this compound powder to a known volume of the test vehicle in a sealed vial.

  • Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Visually inspect for the presence of undissolved solid.

  • Filter the suspension using a 0.22 µm syringe filter to remove any undissolved compound.

  • Dilute the filtrate with a suitable solvent and quantify the concentration of CP-809,101 using a validated HPLC method.

Vehicle Expected Solubility Trend Notes
Deionized WaterLowSolubility is expected to be poor at neutral pH.
0.9% SalineLowSimilar to deionized water.
Phosphate Buffered Saline (PBS, pH 7.4)LowThe neutral pH will likely result in low solubility.
Citrate Buffer (pH 4.0)Moderate to HighThe acidic pH should significantly improve solubility.
10% DMSO in SalineModerateDMSO will act as a co-solvent to increase solubility.
20% HP-β-CD in WaterModerate to HighCyclodextrin will enhance solubility through complexation.
Protocol 2: Short-Term Stability Assessment

Objective: To evaluate the stability of a this compound formulation over a typical experimental timeframe.

Methodology:

  • Prepare the this compound formulation at the desired concentration.

  • Store the formulation under the intended experimental conditions (e.g., room temperature, 4°C, protected from light).

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of the solution.

  • Visually inspect the aliquot for any signs of precipitation or color change.

  • Measure the pH of the aliquot.

  • Quantify the concentration of CP-809,101 in the aliquot using a validated HPLC method and check for the presence of any degradation peaks.

CP-809,101 Signaling Pathway

CP-809,101 is a potent and selective agonist of the serotonin 5-HT2C receptor, a G protein-coupled receptor (GPCR). Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events.

CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C binds & activates Gq11 Gαq/11 HTR2C->Gq11 activates PLC PLC Gq11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Simplified 5-HT2C receptor signaling pathway.

Technical Support Center: CP-809,101 Fumarate Administration in Animal Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize stress in animals during the administration of CP-809,101 fumarate.

I. Frequently Asked Questions (FAQs)

Q1: What is CP-809,101 and why is its careful administration important?

A1: CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1][2] It has been investigated in animal models for its potential antipsychotic and anti-obesity effects.[1][3] Minimizing stress during its administration is crucial for animal welfare and for the validity and reproducibility of experimental data, as stress can significantly alter physiological and behavioral outcomes.

Q2: What are the common signs of stress in laboratory animals that I should monitor?

A2: Signs of stress in laboratory animals can be physiological and behavioral. Physiological signs include changes in adrenal hormone levels (e.g., corticosterone), weight changes, and increased susceptibility to disease.[4] Behavioral indicators can range from changes in grooming, appetite, and activity levels to more overt signs like aggression, vocalization, or a hunched posture.[4]

Q3: How long should I allow for animal acclimatization before starting experiments with CP-809,101?

A3: A proper acclimatization period is critical to allow animals to stabilize physiologically and psychologically after transportation and introduction to a new environment.[5] For rodents, a minimum of 48-72 hours is often required before any procedures.[5] However, a stabilization period of 5-7 days is generally recommended to ensure more reliable and reproducible results.[5]

Q4: What are the recommended routes of administration for CP-809,101 in animal studies?

A4: Published studies on CP-809,101 have primarily used subcutaneous (s.c.) injection.[3][6] This route provides a reliable method for systemic delivery. While oral gavage is a common method for other compounds, it is known to be a significant stressor and less invasive alternatives should be considered whenever possible.

Q5: Are there less stressful alternatives to oral gavage if I need to administer a compound orally?

A5: Yes, several less stressful alternatives to oral gavage exist. These include administering the compound in a palatable vehicle like sweetened condensed milk via a micropipette, or incorporating it into treats or dissolving strips.[7] These methods can reduce the need for restraint and the associated stress.

II. Troubleshooting Guide

Observed Issue Potential Cause Recommended Solution
Animal exhibits signs of distress during handling (e.g., vocalization, struggling, urination/defecation). - Improper handling technique.- Lack of habituation to the handler.- Ensure all personnel are trained in proper, gentle handling techniques.- Handle animals frequently and gently for short periods before the experiment to habituate them to human contact.- Use a calm and confident approach, avoiding sudden movements and loud noises.
Difficulty with subcutaneous injection (e.g., leakage from the injection site, animal discomfort). - Incorrect injection technique.- Needle gauge too large.- Injection volume too large for the site.- Use a new, sterile needle for each animal.- Ensure the "tent" of skin is properly formed before inserting the needle.- Inject the solution slowly and apply gentle pressure to the site after withdrawing the needle.- For rats, a 23-25 gauge needle is generally appropriate for subcutaneous injections.
High variability in experimental data between animals. - Inconsistent drug administration technique.- Underlying stress levels affecting the animals' response.- Insufficient acclimatization period.- Standardize the administration protocol and ensure all personnel adhere to it strictly.- Implement stress-reducing measures throughout the study (see FAQs).- Ensure an adequate acclimatization period of at least 5-7 days.[5]
Precipitation of this compound in the vehicle. - Incorrect solvent or pH.- Concentration exceeds solubility limit.- CP-809,101 hydrochloride is soluble in water (approx. 20 mM) and DMSO (approx. 100 mM).[8] The base form is soluble in PBS (pH 7.2) at approximately 0.1 mg/ml.[2] - Prepare the solution fresh daily and vortex thoroughly.- If using a crystalline solid, ensure it is fully dissolved before administration.

III. Quantitative Data on Stress Markers

The following tables provide examples of quantitative data on stress markers in rodents following common laboratory procedures. This data can serve as a reference for the expected stress response and help in evaluating the effectiveness of stress-reduction techniques.

Table 1: Plasma Corticosterone Levels in Rats Following Saline Injection

This table illustrates the hormonal stress response to the injection procedure itself. Data is adapted from a study on ACTH and corticosterone responses to saline injection in rats.

Time Post-InjectionPlasma Corticosterone (ng/mL) (Mean ± SEM)
Baseline (Pre-injection)~25
15 minutes~150
30 minutes~200
60 minutes~175
120 minutes~100

Note: Specific values can vary based on the rat strain, time of day, and specific handling procedures. This data is illustrative of the stress response to a minor procedure.

Table 2: Effect of Tastants on Gavage Needle on Stress Response in Mice

This table demonstrates how a simple refinement to the oral gavage technique can significantly reduce the physiological stress response. Data is adapted from a study on improving oral gavage in mice.

Gavage Needle CoatingPlasma Corticosterone (ng/mL) 1h Post-Gavage (Mean ± SEM)
No Gavage (Control)~50
Water-Coated Needle~250
Sucrose-Coated Needle~75

Note: The sucrose-coated needle group had significantly lower corticosterone levels compared to the water-coated needle group, and levels were not significantly different from non-gavaged controls.

IV. Experimental Protocols

Protocol 1: Preparation of this compound for Subcutaneous Injection

Objective: To prepare a solution of this compound for subcutaneous administration to rats.

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer

  • Sterile syringes and needles (23-25 gauge)

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Aseptically weigh the this compound powder and transfer it to a sterile conical tube.

  • Add the calculated volume of sterile saline to the tube. Based on available data for the hydrochloride salt, which is water-soluble, sterile saline is a suitable vehicle.[8]

  • Vortex the solution until the powder is completely dissolved.

  • Visually inspect the solution for any particulate matter. If present, filter the solution through a 0.22 µm sterile filter.

  • Draw the required volume of the solution into sterile syringes for administration.

  • It is recommended to prepare the solution fresh on the day of use.

Protocol 2: Conditioned Avoidance Response (CAR) in Rats

Objective: To assess the antipsychotic-like effects of CP-809,101 by measuring its ability to inhibit a conditioned avoidance response.

Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock.

Procedure:

  • Habituation: For 2-3 days, place each rat in the shuttle box for 15-30 minutes to allow for exploration and habituation to the environment.

  • Training:

    • Each training session consists of a set number of trials (e.g., 30).

    • A trial begins with the presentation of a conditioned stimulus (CS), such as a light or a tone, for a fixed duration (e.g., 10 seconds).

    • If the rat moves to the other compartment of the shuttle box during the CS presentation, this is recorded as an avoidance response, and the trial ends.

    • If the rat does not move during the CS, an unconditioned stimulus (US), a mild footshock (e.g., 0.5-0.8 mA), is delivered through the grid floor for a short duration (e.g., 5 seconds) or until the rat escapes to the other compartment.

    • Continue training sessions daily until the rats reach a stable and high level of avoidance responding (e.g., >80% avoidance).

  • Testing:

    • Administer CP-809,101 (e.g., 0.1-10 mg/kg, s.c.) or vehicle at a specified time before the test session.[6]

    • Place the rat in the shuttle box and conduct a test session identical to the training sessions.

    • Record the number of avoidance responses. A decrease in avoidance responses without an effect on escape responses is indicative of antipsychotic-like activity.[3]

Protocol 3: Phencyclidine (PCP)-Induced Hyperactivity in Rats

Objective: To evaluate the ability of CP-809,101 to antagonize the hyperlocomotor activity induced by PCP.

Apparatus: An open-field arena equipped with an automated activity monitoring system.

Procedure:

  • Habituation: Place each rat in the open-field arena for 30-60 minutes on the day before testing to allow for habituation to the novel environment.

  • Testing:

    • On the test day, administer CP-809,101 (e.g., 0.56-17.8 mg/kg, s.c.) or vehicle.[6]

    • After a pre-treatment period (e.g., 30 minutes), administer PCP (e.g., 2.5-5 mg/kg, i.p.) or saline.

    • Immediately place the rat in the open-field arena and record locomotor activity for a set duration (e.g., 60-120 minutes).

    • A significant reduction in the locomotor activity of the PCP-treated group that received CP-809,101 compared to the PCP-treated group that received vehicle indicates an antagonistic effect.[6]

V. Mandatory Visualizations

G cluster_0 5-HT2C Receptor Signaling Cascade CP809101 CP-809,101 (Agonist) HTR2C 5-HT2C Receptor CP809101->HTR2C Binds to Gq11 Gαq/11 HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Canonical 5-HT2C receptor signaling pathway activated by CP-809,101.

G cluster_1 Conditioned Avoidance Response (CAR) Workflow Habituation Habituation (2-3 days, 15-30 min/day) Training Training (Daily sessions until >80% avoidance) Habituation->Training Drug_Admin Drug Administration (CP-809,101 or Vehicle, s.c.) Training->Drug_Admin Testing Testing (Record avoidance responses) Drug_Admin->Testing Data_Analysis Data Analysis (Compare avoidance between groups) Testing->Data_Analysis

Caption: Experimental workflow for the Conditioned Avoidance Response (CAR) test.

G cluster_2 PCP-Induced Hyperactivity Workflow Habituation Habituation (30-60 min, day before test) CP_Admin CP-809,101/Vehicle Administration (s.c.) Habituation->CP_Admin PCP_Admin PCP/Saline Administration (i.p.) CP_Admin->PCP_Admin Activity_Monitoring Activity Monitoring (60-120 min in open field) PCP_Admin->Activity_Monitoring Data_Analysis Data Analysis (Compare locomotor activity) Activity_Monitoring->Data_Analysis

References

Technical Support Center: CP-809,101 Fumarate Degradation and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and regulatory documents do not contain specific details regarding the degradation products of CP-809,101 fumarate. The development of CP-809,101 was discontinued due to findings of genotoxicity, and as a result, comprehensive studies on its degradation pathways and the identification of specific degradants have not been published.

This Technical Support Center provides general guidance for researchers and scientists based on established principles of forced degradation studies for pharmaceutical compounds. The information herein is intended to serve as a foundational framework for approaching the stability analysis of similar chemical structures, in the absence of specific data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for a molecule like CP-809,101?

A1: Based on the structure of CP-809,101, which contains a piperazine ring, a pyrazine ring, and a benzylic ether linkage, several degradation pathways could be anticipated under forced degradation conditions. These include:

  • Hydrolysis: The ether linkage may be susceptible to cleavage under acidic or basic conditions, potentially yielding 3-chlorobenzyl alcohol and a piperazinyl pyrazine derivative.

  • Oxidation: The piperazine and pyrazine rings, as well as the benzylic carbon, could be susceptible to oxidation. N-oxidation of the piperazine ring is a common degradation pathway for such moieties.

  • Photodegradation: Aromatic systems and heteroatoms can absorb UV light, potentially leading to photolytic cleavage or rearrangement.

Q2: What are the typical conditions for a forced degradation study?

A2: Forced degradation studies, as recommended by ICH guidelines, are designed to accelerate the degradation of a drug substance to identify potential degradation products and establish the stability-indicating nature of analytical methods.[1][2] Typical stress conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature or elevated temperatures (e.g., 60-80 °C).

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature or elevated temperatures.

  • Oxidative Degradation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C) or storage at elevated temperatures and humidity (e.g., 60 °C / 75% RH).

  • Photostability: Exposure to a combination of visible and UV light, as specified in ICH Q1B guidelines.

Q3: What analytical techniques are suitable for detecting potential degradation products of this compound?

A3: A stability-indicating analytical method is required to separate and quantify the parent drug from its degradation products. The most common technique is:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC): A reversed-phase HPLC or UPLC method, often with a C18 or similar column, coupled with a UV or photodiode array (PDA) detector is the standard approach. Mass spectrometry (LC-MS) is invaluable for the identification of unknown degradation products by providing mass-to-charge ratio information.

Troubleshooting Guide for Analytical Method Development

Problem Potential Cause Suggested Solution
Poor separation between the main peak (CP-809,101) and impurity peaks. Mobile phase composition is not optimal.- Adjust the ratio of organic solvent (e.g., acetonitrile, methanol) to aqueous buffer.- Change the pH of the mobile phase to alter the ionization state of the analyte and degradants.- Try a different organic modifier or buffer system.
Column chemistry is not suitable.- Switch to a column with a different stationary phase (e.g., C8, phenyl-hexyl).- Consider a column with a different particle size or length for better efficiency.
Degradation products are not detected. The degradation level is too low.- Increase the stress conditions (e.g., higher temperature, longer exposure time, higher concentration of stressor). A target degradation of 5-20% is generally recommended.[2]
The detection wavelength is not appropriate for the degradants.- Use a PDA detector to screen across a range of wavelengths to find the optimal wavelength for each impurity.
Unidentified peaks in the chromatogram. Novel degradation products have formed.- Utilize LC-MS to obtain the mass of the unknown peaks.- Further structural elucidation may require techniques like MS/MS and NMR.
Instability of Fumarate Counter-ion. Enzymatic conversion in biological matrices.- In biological studies, fumarate can be converted to malate by the enzyme fumarase. This is generally not a concern in chemical stability studies of the drug substance itself.

Experimental Protocols

While specific protocols for this compound are not available, the following provides a general methodology for conducting a forced degradation study and developing a stability-indicating HPLC method.

General Forced Degradation Protocol
  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 1 M HCl. Heat at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). At each time point, withdraw an aliquot, neutralize with 1 M NaOH, and dilute to the working concentration with the mobile phase.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 1 M NaOH. Keep at room temperature or heat at 60 °C for specified time points. Withdraw aliquots, neutralize with 1 M HCl, and dilute.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 30% H₂O₂. Keep at room temperature for specified time points. Withdraw aliquots and dilute.

    • Thermal Degradation: Store the solid drug substance in a hot air oven at 105 °C for a specified duration. Also, store a solution of the drug substance at 60 °C.

    • Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze all stressed samples, along with a non-stressed control sample, using the developed HPLC method.

Example HPLC Method Parameters (Hypothetical)
Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection PDA detector at 254 nm (or other appropriate wavelength)
Injection Volume 10 µL

Visualizations

The following diagrams illustrate general workflows and concepts relevant to the degradation analysis of a pharmaceutical compound.

G General Workflow for Forced Degradation Studies cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis Analysis by Stability-Indicating Method (e.g., HPLC, LC-MS) Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation Oxidation->Analysis Thermal Thermal Thermal->Analysis Photo Photolysis Photo->Analysis API Active Pharmaceutical Ingredient (API) This compound API->Acid API->Base API->Oxidation API->Thermal API->Photo Identification Characterization of Degradation Products (e.g., MS/MS, NMR) Analysis->Identification MethodValidation Method Validation Analysis->MethodValidation Pathway Elucidation of Degradation Pathways Identification->Pathway

Caption: Workflow for conducting forced degradation studies.

G Hypothetical Degradation Pathway of CP-809,101 cluster_products Potential Degradation Products CP809101 CP-809,101 Pyrazine-Piperazine-Ether HydrolysisProduct Hydrolysis Product e.g., 3-chlorobenzyl alcohol + piperazinyl pyrazine CP809101->HydrolysisProduct  Hydrolysis (Acid/Base) OxidationProduct Oxidation Product e.g., N-oxide of piperazine CP809101->OxidationProduct  Oxidation (H₂O₂) OtherProducts Other Products e.g., Ring opened, cleaved CP809101->OtherProducts  Photolysis / Heat

Caption: Potential degradation pathways for CP-809,101.

References

Validation & Comparative

A Comparative Analysis of CP-809,101 Fumarate and Lorcaserin in Preclinical Feeding Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the 5-HT2C receptor agonists CP-809,101 fumarate and lorcaserin, with a focus on their performance in preclinical feeding studies. The information presented is supported by experimental data to aid in research and development decisions.

Introduction

Both this compound and lorcaserin are selective agonists of the serotonin 2C (5-HT2C) receptor, a key target in the pharmacological management of obesity.[1][2] Activation of this receptor, particularly in the pro-opiomelanocortin (POMC) neurons of the hypothalamus, is known to suppress appetite and promote satiety.[3][4] Lorcaserin, formerly marketed as Belviq®, was an FDA-approved treatment for obesity, though it was later withdrawn from the market.[4][5] CP-809,101 is a potent and highly selective 5-HT2C receptor full agonist that has shown promise in animal models of obesity and psychosis but has been primarily restricted to scientific research due to findings of genotoxicity.[2] This guide delves into the comparative efficacy and pharmacological profiles of these two compounds in the context of feeding behavior.

Mechanism of Action: 5-HT2C Receptor Signaling

CP-809,101 and lorcaserin exert their anorectic effects by stimulating 5-HT2C receptors, which are G-protein coupled receptors (GPCRs).[1][6] Upon agonist binding, the receptor activates a signaling cascade primarily through Gαq, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC).[6] In the hypothalamus, this signaling pathway in POMC neurons leads to the release of α-melanocyte-stimulating hormone (α-MSH), which then acts on melanocortin 4 receptors (MC4R) to suppress appetite.[3][4][7]

cluster_membrane Cell Membrane 5HT2C_Receptor 5-HT2C Receptor Gq Gαq 5HT2C_Receptor->Gq Activates Agonist CP-809,101 or Lorcaserin Agonist->5HT2C_Receptor Binds to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC POMC POMC Neuron Activation Ca2->POMC PKC->POMC aMSH α-MSH Release POMC->aMSH MC4R MC4R Activation aMSH->MC4R Appetite Appetite Suppression MC4R->Appetite

Figure 1: Simplified signaling pathway of 5-HT2C receptor agonists.

Quantitative Data from Preclinical Feeding Studies

The following tables summarize the quantitative data from key preclinical studies comparing the effects of CP-809,101 and lorcaserin on food intake in rodents.

Table 1: Effect on Deprivation-Induced Feeding in Rats [8]

CompoundDose (mg/kg, SC)Change in Food Intake
Lorcaserin1Significant decrease at 1 hour
3Significant decrease
CP-809,1013No significant effect
6Significant decrease

Table 2: Comparative Efficacy in Reducing Food Intake in Rodents [5][8][9]

CompoundAnimal ModelDosing RegimenKey Findings
LorcaserinDiet-Induced Obese Rats1-2 mg/kg, SC, b.i.d. for 28 daysDose-related reduction in body weight gain.[2]
Rats (22-h food deprivation)1-3 mg/kg, SCReduced deprivation-induced feeding at higher doses.[5][8][9]
CP-809,101Rats (22-h food deprivation)3-6 mg/kg, SCReduced deprivation-induced feeding only at the highest dose.[5][8][9]

Experimental Protocols

Deprivation-Induced Feeding Study in Rats[8]

A common model to assess the anorectic effects of compounds is the deprivation-induced feeding paradigm.

  • Animals: Male Sprague-Dawley rats are typically used.

  • Housing: Animals are individually housed to allow for accurate food intake measurement.

  • Acclimation: Rats are acclimated to the housing conditions and handling procedures.

  • Food Deprivation: Prior to the experiment, animals are deprived of food for a set period, commonly 22 hours, with free access to water.[8]

  • Drug Administration: this compound or lorcaserin is administered via a specific route, often subcutaneous (SC) injection, at varying doses. A vehicle control group receives the injection vehicle.

  • Food Presentation: A pre-weighed amount of standard chow is presented to the animals at a specific time point after drug administration.

  • Measurement of Food Intake: The amount of food consumed is measured at various time points post-food presentation (e.g., 1, 2, 4, and 24 hours).

  • Data Analysis: Food intake is typically calculated as grams of food consumed, and statistical analysis is performed to compare the drug-treated groups to the vehicle control group.

Start Start Acclimation Animal Acclimation Start->Acclimation Deprivation 22-h Food Deprivation Acclimation->Deprivation Administration Drug Administration (CP-809,101 or Lorcaserin) Deprivation->Administration Presentation Food Presentation Administration->Presentation Measurement Measure Food Intake (1h, 2h, 4h, 24h) Presentation->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Figure 2: Experimental workflow for a deprivation-induced feeding study.

Tolerability and Side Effect Profile

A significant aspect of drug development is the assessment of tolerability. In preclinical studies, a conditioned gaping model in rats is used as a proxy for nausea and emesis.

Table 3: Comparison of Emetogenic Properties in a Conditioned Gaping Model in Rats [6][10]

CompoundDose (mg/kg)Mean Number of Gapes
Lorcaserin613.9 ± 4.9
CP-809,101122.9 ± 0.9

These results suggest that at the doses tested, lorcaserin has a higher potential to induce nausea-like effects compared to CP-809,101.[6][10] The improved tolerability of CP-809,101 may be related to its pharmacokinetic profile, as its levels in the cerebrospinal fluid (CSF) appear to plateau at higher doses, potentially limiting its central nervous system (CNS) side effects.[6][10]

Discussion and Conclusion

Both CP-809,101 and lorcaserin are effective in reducing food intake in preclinical models, consistent with their mechanism of action as 5-HT2C receptor agonists. Quantitative data from deprivation-induced feeding studies indicate that both compounds can produce significant anorectic effects, although the effective dose ranges may differ.

A key differentiator appears to be their tolerability profiles. Studies using the conditioned gaping model suggest that CP-809,101 may have a lower propensity to induce nausea-like side effects compared to lorcaserin.[6][10] This difference is potentially linked to their distinct pharmacokinetic properties and CNS penetration.[6][10]

While lorcaserin's clinical development provided valuable insights into the therapeutic potential of 5-HT2C agonists for obesity, the preclinical profile of CP-809,101, particularly its high selectivity and potentially better tolerability, underscores the continued interest in this compound for research purposes. Further investigation into the structural and pharmacological basis for these differences could inform the design of next-generation 5-HT2C receptor agonists with improved efficacy and safety profiles. The genotoxicity associated with CP-809,101, however, remains a significant hurdle for its clinical development.[2]

This guide provides a snapshot of the comparative preclinical data on CP-809,101 and lorcaserin in the context of feeding studies. Researchers are encouraged to consult the primary literature for more detailed information to guide their specific research and development programs.

References

A Comparative Selectivity Analysis of CP-809,101 Fumarate and MK-212 for Serotonin Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the selectivity profiles of two prominent serotonin receptor ligands: CP-809,101 fumarate and MK-212. The information presented herein is intended to assist researchers in selecting the appropriate tool compound for their studies of the serotonergic system, particularly those targeting the 5-HT2 receptor subfamily. This analysis is based on a synthesis of publicly available preclinical data.

Introduction

CP-809,101 is recognized as a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1][2] Its high selectivity makes it a valuable tool for elucidating the specific roles of the 5-HT2C receptor in various physiological and pathological processes.

MK-212, also known as 6-chloro-2-(1-piperazinyl)pyrazine (CPP), is an arylpiperazine derivative that functions as a non-selective serotonin receptor agonist.[3] It primarily targets the 5-HT2 receptor subtypes, with a notable preference for the 5-HT2C receptor, at which it acts as a full agonist.[3] It also exhibits partial to full agonism at 5-HT2A and 5-HT2B receptors.[3]

Data Presentation: A Head-to-Head Comparison

The following table summarizes the available quantitative and qualitative data on the receptor binding and functional potency of CP-809,101 and MK-212. This allows for a direct comparison of their selectivity profiles.

ParameterThis compoundMK-212References
Primary Target 5-HT2C Receptor Agonist5-HT2 Receptor Agonist[1][3]
Receptor Selectivity Highly selective for 5-HT2CNon-selective, with preference for 5-HT2C[1][3]
5-HT2C Potency pEC50: 9.96 EC50: 0.11 nMFull agonist[2][3][4]
5-HT2B Potency pEC50: 7.19 EC50: 65.3 nMPartial to full agonist[2][3][4]
5-HT2A Potency pEC50: 6.81Partial to full agonist[2][3]
Fold Selectivity (5-HT2C vs 5-HT2B) ~600-foldLower than CP-809,101[4]
Fold Selectivity (5-HT2C vs 5-HT2A) >1000-foldLower than CP-809,101[5]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. EC50 (Effective Concentration 50) is the concentration of a drug that gives half-maximal response.

Experimental Protocols

The data presented in this guide are typically generated using the following key experimental methodologies.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

Objective: To quantify the affinity of CP-809,101 and MK-212 for various serotonin receptor subtypes.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the human serotonin receptor subtype of interest (e.g., HEK293 or CHO cells) or from specific brain regions known to have high receptor density.

  • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]ketanserin for 5-HT2A receptors, [3H]mesulergine for 5-HT2C receptors) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (CP-809,101 or MK-212).

  • Equilibrium: The reaction is allowed to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand via rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using a scintillation counter.

  • Data Analysis: The data are used to generate competition curves, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

Functional Assays: Calcium Mobilization and Phosphoinositide Hydrolysis

These assays are used to determine the functional potency (EC50) and efficacy of a compound at a G-protein coupled receptor, such as the 5-HT2C receptor, which signals through the Gq pathway.

Calcium Mobilization Assay

Objective: To measure the increase in intracellular calcium concentration following receptor activation by CP-809,101 or MK-212.

Methodology:

  • Cell Culture: Cells stably expressing the target receptor are seeded into 96-well plates.

  • Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Addition: Varying concentrations of the test compound are added to the wells.

  • Fluorescence Measurement: A fluorescence plate reader is used to measure the change in fluorescence intensity over time. An increase in fluorescence indicates an increase in intracellular calcium.

  • Data Analysis: The peak fluorescence response is plotted against the compound concentration to generate a dose-response curve and determine the EC50 value.

Phosphoinositide (PI) Hydrolysis Assay

Objective: To measure the accumulation of inositol phosphates (IPs), a downstream product of Gq-coupled receptor activation.

Methodology:

  • Cell Labeling: Cells expressing the target receptor are labeled overnight with [3H]myo-inositol.

  • Compound Stimulation: The cells are then stimulated with varying concentrations of the test compound in the presence of LiCl (to prevent IP degradation).

  • IP Extraction: The reaction is stopped, and the total inositol phosphates are extracted.

  • Quantification: The amount of [3H]-labeled inositol phosphates is quantified using a scintillation counter.

  • Data Analysis: The amount of IP produced is plotted against the compound concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

G 5-HT2C Receptor Signaling Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol Agonist CP-809,101 or MK-212 Receptor 5-HT2C Receptor Agonist->Receptor Binds to Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Cytosol ↑ Intracellular Ca²⁺ Ca_ER->Ca_Cytosol Cellular_Response Cellular Response Ca_Cytosol->Cellular_Response PKC->Cellular_Response

Caption: Canonical Gq-coupled signaling pathway of the 5-HT2C receptor.

Experimental Workflow Diagram

G Workflow for Determining Receptor Selectivity start Start receptor_panel Select Serotonin Receptor Subtype Panel (e.g., 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C, etc.) start->receptor_panel binding_assay Perform Radioligand Binding Assay receptor_panel->binding_assay functional_assay Perform Functional Assay (e.g., Calcium Mobilization) receptor_panel->functional_assay determine_ki Determine Ki values binding_assay->determine_ki determine_ec50 Determine EC50 values functional_assay->determine_ec50 compare_selectivity Compare Selectivity Profiles (Ki and EC50 ratios) determine_ki->compare_selectivity determine_ec50->compare_selectivity end End compare_selectivity->end

Caption: A generalized workflow for assessing the selectivity of a compound.

References

A Comparative In Vivo Potency Analysis: CP-809,101 Fumarate versus WAY-161503

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the in vivo potency of two selective serotonin 2C (5-HT2C) receptor agonists: CP-809,101 fumarate and WAY-161503. Both compounds are valuable research tools for investigating the role of the 5-HT2C receptor in various physiological processes. This document synthesizes available experimental data to facilitate an objective comparison of their performance, with a focus on their well-characterized effects in preclinical models of antipsychotic activity and appetite suppression.

Quantitative Comparison of In Vivo Potency

The in vivo potencies of CP-809,101 and WAY-161503 have been evaluated in different primary therapeutic contexts. CP-809,101 has been extensively studied in models predictive of antipsychotic efficacy, while WAY-161503 has been widely characterized for its anti-obesity effects. A direct comparison in a feeding study is also available, providing a valuable cross-model assessment.

CompoundPrimary Therapeutic AreaAnimal ModelEndpointED50 / Effective Dose (Route)Reference
CP-809,101 AntipsychoticRatConditioned Avoidance Responding (CAR)4.8 mg/kg (s.c.)[1][2]
RatPCP-induced Hyperactivity2.4 mg/kg (s.c.)[1][2]
Ratd-amphetamine-induced Hyperactivity2.9 mg/kg (s.c.)[1][2]
RatDeprivation-induced FeedingReduced intake at 6 mg/kg (s.c.)[3]
WAY-161503 Anti-obesity24h Fasted Sprague-Dawley Rats2-h Food Intake Reduction1.9 mg/kg (i.p.)[4][5]
Diet-induced Obese Mice2-h Food Intake Reduction6.8 mg/kg (i.p.)[4][5]
Obese Zucker Rats2-h Food Intake Reduction0.73 mg/kg (i.p.)[4][5]
RatDeprivation-induced FeedingReduced intake at 3 mg/kg, partial effect at 1 mg/kg (s.c.)[3]

Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to allow for critical evaluation and replication of the cited data.

Conditioned Avoidance Responding (CAR) with CP-809,101

The CAR model is a classic behavioral assay used to screen for antipsychotic potential.[6][7]

  • Apparatus: A shuttle box with two compartments separated by a partition. A conditioned stimulus (CS), typically a light or tone, is presented, followed by an unconditioned stimulus (US), a mild foot shock, delivered through the grid floor.

  • Procedure:

    • Training: Rats are trained to avoid the foot shock by moving to the other compartment of the shuttle box during the CS presentation. Failure to move results in the delivery of the shock, which can be terminated by escaping to the other compartment.

    • Drug Administration: Once stable avoidance behavior is established, animals are administered CP-809,101 or vehicle (typically subcutaneously).

    • Testing: Following a pre-determined pretreatment time, the animals are placed back in the shuttle box, and the number of successful avoidance responses, escape responses, and failures to respond are recorded over a set number of trials.

  • Data Analysis: The ED50 is calculated as the dose of the compound that produces a 50% reduction in conditioned avoidance responding without significantly affecting the escape response.[1][2]

Food Intake Studies with WAY-161503

These studies assess the anorectic effects of WAY-161503 in various rodent models of obesity and normal food intake.[8][9]

  • Animals: Commonly used models include normal Sprague-Dawley rats, diet-induced obese (DIO) mice, and genetically obese Zucker rats.[4][5]

  • Procedure:

    • Acclimation: Animals are individually housed and acclimated to the experimental conditions, including the specific diet (e.g., standard chow or high-fat diet).

    • Fasting: For acute studies, animals are typically fasted for a period (e.g., 24 hours) to ensure robust food consumption.[4][9]

    • Drug Administration: WAY-161503 or vehicle is administered, commonly via intraperitoneal (i.p.) injection.

    • Food Presentation: A pre-weighed amount of food is presented to the animals at a set time following drug administration.

    • Measurement: Food intake is measured at various time points (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.

  • Data Analysis: The ED50 is determined as the dose of WAY-161503 that causes a 50% reduction in food intake compared to the vehicle-treated control group.[4]

Visualizing the Mechanisms and Workflows

5-HT2C Receptor Signaling Pathway

Both CP-809,101 and WAY-161503 are agonists at the 5-HT2C receptor, which is a G-protein coupled receptor (GPCR). Activation of this receptor initiates a downstream signaling cascade.

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist CP-809,101 or WAY-161503 5HT2C_Receptor 5-HT2C Receptor Agonist->5HT2C_Receptor Binds to Gq_alpha Gαq 5HT2C_Receptor->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca2+ Release IP3->Ca_Release Induces PKC_Activation PKC Activation DAG->PKC_Activation Activates Cellular_Response Cellular Response (e.g., reduced neuronal firing) Ca_Release->Cellular_Response PKC_Activation->Cellular_Response

5-HT2C Receptor Signaling Cascade
Experimental Workflow for In Vivo Potency Assessment

The following diagram illustrates a generalized workflow for determining the in vivo potency of a compound in either a behavioral or physiological assay.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Acclimation Acclimation & Baseline Measurement Animal_Model->Acclimation Grouping Randomize into Treatment Groups Acclimation->Grouping Drug_Admin Administer Compound (CP-809,101 or WAY-161503) or Vehicle Grouping->Drug_Admin Behavioral_Assay Conduct Behavioral Assay (e.g., CAR, Food Intake) Drug_Admin->Behavioral_Assay Data_Collection Collect Data (e.g., Avoidance %, Food Consumed) Behavioral_Assay->Data_Collection Dose_Response Generate Dose-Response Curve Data_Collection->Dose_Response ED50_Calc Calculate ED50 Dose_Response->ED50_Calc

In Vivo Potency Assessment Workflow

References

Head-to-head comparison of CP-809,101 fumarate and Ro 60-0175

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers in Pharmacology and Drug Development

This guide provides a detailed, data-driven comparison of two prominent research compounds, CP-809,101 fumarate and Ro 60-0175. Both molecules are recognized for their potent and selective agonist activity at the serotonin 5-HT2C receptor, a key target in the central nervous system implicated in a wide array of physiological and pathological processes. This document is intended to serve as a resource for researchers, scientists, and drug development professionals, offering a clear, objective analysis supported by experimental data to inform compound selection and experimental design.

Overview and Mechanism of Action

CP-809,101 and Ro 60-0175 are selective agonists for the 5-HT2C receptor, a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.[1] Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers are responsible for mobilizing intracellular calcium and activating protein kinase C (PKC), respectively, leading to a cascade of downstream cellular effects. The 5-HT2C receptor is a critical modulator of numerous neurotransmitter systems, including dopamine and norepinephrine, and is thus a target of interest for treating a variety of disorders.

This compound is a potent and functionally selective 5-HT2C receptor agonist with approximately 100% efficacy in vitro.[2] It has demonstrated a pharmacological profile consistent with atypical antipsychotics, showing efficacy in animal models of psychosis and cognitive dysfunction associated with schizophrenia.[2][3] Furthermore, it has been shown to reduce impulsive behavior and reinstatement of food-seeking, suggesting potential applications in impulse control disorders and obesity.[4]

Ro 60-0175 , also a potent 5-HT2C receptor agonist, has been extensively studied for its effects on anxiety, feeding, and locomotor activity.[5][6] It is a high-efficacy agonist at 5-HT2C receptors and also exhibits high affinity and efficacy at the 5-HT2B receptor.[5] While it has shown sedative-like effects at higher doses, its profile in models of anxiety is complex, not showing clear anxiolytic or anxiogenic properties.[6]

Quantitative Data Presentation

The following tables summarize the key quantitative data for this compound and Ro 60-0175, collated from various preclinical studies.

Table 1: Receptor Binding Affinities (pKi)

ReceptorThis compoundRo 60-0175
Human 5-HT2C >1000-fold selectivity over 5-HT2A[2]9.0[7]
Human 5-HT2A -7.5[7]
Human 5-HT2B -High affinity and efficacy[5]
Human 5-HT1A -5.4[7]
Human 5-HT6 -5.2[7]
Human 5-HT7 -5.6[7]

Table 2: In Vitro Functional Activity (EC50)

AssayThis compoundRo 60-0175
h5-HT2C (CHO cells) -131 nM[8]

Table 3: In Vivo Pharmacological Effects

ModelParameterThis compoundRo 60-0175
Conditioned Avoidance Responding ED504.8 mg/kg, sc[2]-
PCP-induced Hyperactivity ED502.4 mg/kg, sc[2]-
d-amphetamine-induced Hyperactivity ED502.9 mg/kg, sc[2]-
Locomotor Activity HypolocomotionInduces hypolocomotion across all tested doses[2]Induces hypolocomotion at doses >0.5 mg/kg, s.c.[6]
Feeding Behavior Reduced Food IntakeReduces deprivation-induced feeding at 3-6 mg/kg, sc[4]Reduces food intake in wild-type animals[9]
Anxiety (Elevated Plus Maze) EffectIncreased anxiety-like behavior with intra-BlA infusion[10]No clear anxiolytic or anxiogenic effects[6]
Impulsivity (5-CSRTT) Premature RespondingReduced at 0.6-1 mg/kg, sc[4]-
Catalepsy InductionNot produced at doses up to 56 mg/kg[2]-

Experimental Protocols

Radioligand Binding Assays
  • Objective: To determine the binding affinity of the compounds for various serotonin receptor subtypes.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells stably expressing the human recombinant 5-HT receptor subtypes (e.g., CHO or HEK293 cells).

    • Incubation: A fixed concentration of a specific radioligand (e.g., [3H]mesulergine for 5-HT2C) is incubated with the cell membranes in the presence of increasing concentrations of the test compound (CP-809,101 or Ro 60-0175).

    • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

    • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

In Vivo Microdialysis
  • Objective: To measure the effect of the compounds on extracellular neurotransmitter levels in specific brain regions.

  • Methodology:

    • Probe Implantation: A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., nucleus accumbens, prefrontal cortex) of an anesthetized animal (e.g., rat).

    • Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).

    • Sample Collection: Dialysate samples are collected at regular intervals before and after systemic or local administration of the test compound.

    • Neurochemical Analysis: The concentration of neurotransmitters (e.g., dopamine, serotonin) in the dialysate is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.

    • Data Analysis: Changes in neurotransmitter levels are expressed as a percentage of the baseline pre-drug administration levels.

Conditioned Avoidance Responding (CAR)
  • Objective: To assess the antipsychotic-like potential of a compound.

  • Methodology:

    • Apparatus: A shuttle box with two compartments separated by a door. The floor of each compartment can deliver a mild electric shock.

    • Training: An animal (e.g., rat) is trained to avoid an electric shock by moving to the other compartment in response to a conditioned stimulus (e.g., a light or tone).

    • Testing: The trained animal is administered the test compound or vehicle. The number of successful avoidances (moving during the conditioned stimulus) and escapes (moving after the shock onset) is recorded.

    • Data Analysis: The dose of the compound that produces a 50% reduction in avoidance responding (ED50) is calculated. A lack of effect on escape responding indicates that the effect is not due to motor impairment.

Visualizations

Signaling Pathway

5HT2C_Signaling_Pathway cluster_membrane Cell Membrane 5HT2C_R 5-HT2C Receptor Gq_alpha Gαq 5HT2C_R->Gq_alpha Activates PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes Agonist CP-809,101 or Ro 60-0175 Agonist->5HT2C_R Binds IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release PKC_activation PKC Activation DAG->PKC_activation Cellular_Response Downstream Cellular Response Ca2_release->Cellular_Response PKC_activation->Cellular_Response Behavioral_Workflow Animal_Acclimation Animal Acclimation & Habituation Drug_Admin Administer CP-809,101, Ro 60-0175, or Vehicle Animal_Acclimation->Drug_Admin Pretreatment_Interval Pretreatment Interval Drug_Admin->Pretreatment_Interval Behavioral_Test Behavioral Test (e.g., Locomotor Activity, Feeding) Pretreatment_Interval->Behavioral_Test Data_Collection Data Collection (Automated or Manual) Behavioral_Test->Data_Collection Data_Analysis Statistical Analysis Data_Collection->Data_Analysis Results Results & Interpretation Data_Analysis->Results Comparative_Logic Compound_A CP-809,101 Target 5-HT2C Receptor Compound_A->Target Compound_B Ro 60-0175 Compound_B->Target In_Vitro In Vitro Assays (Binding, Functional) Target->In_Vitro In_Vivo In Vivo Models (Behavioral, Neurochemical) Target->In_Vivo Comparison Head-to-Head Comparison In_Vitro->Comparison In_Vivo->Comparison Conclusion Differential Pharmacological Profile Comparison->Conclusion

References

A Comparative Guide to the 5-HT2C Receptor Agonism of CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive analysis of CP-809,101 fumarate's agonism at the 5-hydroxytryptamine 2C (5-HT2C) receptor, a key target in the development of therapeutics for a range of central nervous system disorders. To offer a thorough evaluation, CP-809,101 is compared with two other well-characterized 5-HT2C receptor agonists: lorcaserin and WAY-161,503. This document is intended for researchers, scientists, and professionals in the field of drug development, presenting key experimental data, detailed methodologies, and visual representations of signaling pathways and experimental workflows.

Introduction to 5-HT2C Receptor Agonists

The 5-HT2C receptor, a G-protein coupled receptor (GPCR), is predominantly expressed in the central nervous system and plays a crucial role in regulating mood, appetite, and cognition. Agonists of this receptor have been investigated for their therapeutic potential in treating obesity, schizophrenia, and other neuropsychiatric disorders. The efficacy and safety of these agonists are critically dependent on their potency and selectivity for the 5-HT2C receptor over the closely related 5-HT2A and 5-HT2B subtypes. Activation of 5-HT2A receptors is associated with hallucinogenic effects, while 5-HT2B receptor agonism has been linked to cardiac valvulopathy.

CP-809,101 is a potent and highly selective 5-HT2C receptor agonist that has demonstrated efficacy in animal models of antipsychotic activity.[1][2] Lorcaserin , once approved for the treatment of obesity, is a selective 5-HT2C receptor agonist known to reduce food intake.[3][4] WAY-161,503 is another potent 5-HT2C receptor agonist with demonstrated anti-obesity effects in preclinical studies.[5][6] This guide will delve into the comparative pharmacology of these three compounds.

Quantitative Comparison of 5-HT2C Receptor Agonists

The following table summarizes the in vitro binding affinities (Ki) and functional potencies (EC50) of CP-809,101, lorcaserin, and WAY-161,503 at human 5-HT2C, 5-HT2A, and 5-HT2B receptors. This data allows for a direct comparison of the potency and selectivity of these compounds.

CompoundReceptorBinding Affinity (Ki, nM)Functional Potency (EC50, nM)Efficacy (Emax, % of 5-HT)Reference
CP-809,101 h5-HT2CNot explicitly found, but pEC50 = 9.96 (EC50 ≈ 0.11 nM)0.11~100%[7][8][9]
h5-HT2ApEC50 = 6.81 (EC50 ≈ 155 nM)15567%[8][10]
h5-HT2BpEC50 = 7.19 (EC50 ≈ 65 nM)6557%[8][9]
Lorcaserin h5-HT2C15 ± 19 ± 0.5 (IP assay)Full agonist[1][3]
h5-HT2A~270 (18-fold lower affinity than 5-HT2C)168 ± 11 (IP assay)Partial agonist[1][3]
h5-HT2B~1560 (104-fold lower affinity than 5-HT2C)943 ± 90 (IP assay)Full agonist[1][3]
WAY-161,503 h5-HT2C3.3 ± 0.9 (agonist radioligand) / 32 ± 6 (antagonist radioligand)8.5 (IP assay) / 0.8 (Ca²+ mobilization)Full agonist[6][11]
h5-HT2A18802 (IP assay) / 7 (Ca²+ mobilization)Weak partial agonist[6][11]
h5-HT2B606.9 (IP assay) / 1.8 (Ca²+ mobilization)Agonist[6][11]

Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency. Ki values can vary depending on the radioligand and experimental conditions used.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the methods used to characterize these compounds, the following diagrams are provided.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist (e.g., CP-809,101) Receptor 5-HT2C Receptor Agonist->Receptor Binds Gq Gαq/11 Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Response Cellular Response Ca_release->Response PKC->Response

5-HT2C Receptor Gq Signaling Pathway

Experimental_Workflow cluster_binding Radioligand Binding Assay cluster_functional Functional Assays (e.g., Ca²⁺ Mobilization) B1 Prepare Membranes (with 5-HT2C receptors) B2 Incubate with Radioligand & Test Compound B1->B2 B3 Separate Bound/Free Ligand (Filtration) B2->B3 B4 Quantify Radioactivity B3->B4 B5 Calculate IC50 and Ki B4->B5 F1 Culture Cells (expressing 5-HT2C receptors) F2 Load with Fluorescent Dye F1->F2 F3 Add Test Compound F2->F3 F4 Measure Fluorescence Change F3->F4 F5 Calculate EC50 and Emax F4->F5

Typical Experimental Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for a specific receptor by measuring the displacement of a radiolabeled ligand.[12][13]

  • Membrane Preparation:

    • Cell membranes expressing the human 5-HT2C receptor are prepared from cultured cells (e.g., CHO or HEK293 cells) or tissue homogenates.

    • Cells or tissues are homogenized in an ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[13]

    • The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.

    • Protein concentration is determined using a standard method like the BCA assay.

  • Assay Procedure:

    • The assay is typically performed in a 96-well plate format.

    • Each well contains the receptor-expressing membranes, a fixed concentration of a suitable radioligand (e.g., [³H]mesulergine), and varying concentrations of the unlabeled test compound.[12][14]

    • The plates are incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.[13]

  • Separation and Quantification:

    • Bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters (e.g., GF/C filters pre-soaked in polyethyleneimine).[13]

    • The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.

    • The radioactivity retained on the filters is counted using a scintillation counter.

  • Data Analysis:

    • Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled ligand and is subtracted from the total binding to yield specific binding.

    • The data are fitted to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

In Vitro Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor. For Gq-coupled receptors like 5-HT2C, common functional readouts include the measurement of second messengers such as inositol phosphates (IP) and intracellular calcium mobilization.

1. Inositol Phosphate (IP) Accumulation Assay [15][16]

  • Cell Culture and Labeling:

    • Cells stably expressing the human 5-HT2C receptor are seeded in multi-well plates.

    • The cells are incubated with [³H]myo-inositol for 18-24 hours to label the cellular phosphoinositide pools.[15]

  • Compound Stimulation:

    • The cells are washed to remove unincorporated [³H]myo-inositol.

    • A stimulation buffer containing LiCl (to inhibit the breakdown of inositol monophosphate) and varying concentrations of the test compound is added.[16]

    • The cells are incubated for a specific period (e.g., 30-60 minutes) at 37°C to stimulate the receptors.[15]

  • Extraction and Quantification:

    • The stimulation is terminated by cell lysis.

    • The total [³H]-labeled inositol phosphates are separated from free [³H]myo-inositol using anion-exchange chromatography.

    • The amount of radioactivity corresponding to the inositol phosphates is quantified by scintillation counting.

  • Data Analysis:

    • Concentration-response curves are generated, and the EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) values are determined using non-linear regression.

2. Calcium Mobilization Assay [15][17][18]

  • Cell Culture and Dye Loading:

    • Cells expressing the human 5-HT2C receptor are seeded in black, clear-bottom 96-well plates.[15]

    • The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Indo-1 AM) for approximately 45-60 minutes at 37°C.[17][19]

  • Compound Addition and Signal Detection:

    • The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR).

    • A baseline fluorescence reading is established.

    • Varying concentrations of the test compound are added to the wells.

    • The change in fluorescence intensity, which is proportional to the increase in intracellular calcium concentration, is monitored in real-time.

  • Data Analysis:

    • The peak fluorescence response is plotted against the concentration of the test compound.

    • EC50 and Emax values are determined by fitting the data to a sigmoidal dose-response curve.

Conclusion

The data presented in this guide highlights the distinct pharmacological profiles of CP-809,101, lorcaserin, and WAY-161,503 as 5-HT2C receptor agonists. CP-809,101 demonstrates exceptional potency and selectivity for the 5-HT2C receptor in functional assays.[8][9] Lorcaserin exhibits high affinity and functional selectivity for the 5-HT2C receptor over the 5-HT2A and 5-HT2B subtypes.[3] WAY-161,503 is also a potent 5-HT2C agonist with good selectivity.[6] The choice of agonist for research or therapeutic development will depend on the specific application and the desired balance of potency, selectivity, and in vivo effects. The provided experimental protocols offer a foundation for the in vitro characterization of these and other novel 5-HT2C receptor modulators.

References

Cross-Validation of CP-809,101 Fumarate's 5-HT2C Agonist Activity with Selective Antagonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the selective 5-HT2C receptor agonist, CP-809,101 fumarate, with its functional antagonists. The data presented herein is derived from key preclinical studies that validate the on-target effects of CP-809,101 through pharmacological blockade, offering a clear demonstration of its mechanism of action. This document is intended to serve as a valuable resource for researchers in neuroscience and pharmacology, providing both quantitative data and detailed experimental protocols to support further investigation into the therapeutic potential of 5-HT2C receptor modulation.

Introduction to CP-809,101 and 5-HT2C Antagonism

CP-809,101 is a potent and highly selective agonist for the serotonin 2C (5-HT2C) receptor.[1][2][3] Activation of the 5-HT2C receptor, a G-protein coupled receptor, is known to modulate a variety of neurophysiological processes, including mood, appetite, and cognition. Consequently, 5-HT2C agonists are being investigated for their potential therapeutic applications in a range of neuropsychiatric disorders.

A critical step in the pharmacological characterization of a receptor agonist is to demonstrate that its effects can be specifically blocked by a selective antagonist for the same receptor. This process, known as cross-validation, provides strong evidence that the observed effects of the agonist are indeed mediated by its intended molecular target. This guide focuses on the cross-validation of CP-809,101's effects with selective 5-HT2C antagonists in two well-established behavioral pharmacology models: conditioned avoidance responding (CAR) and cocaine-primed reinstatement of drug-seeking.

Data Presentation: In Vivo Cross-Validation Studies

The following tables summarize the quantitative data from preclinical studies demonstrating the specific antagonism of CP-809,101's effects by 5-HT2C antagonists.

Table 1: Antagonism of CP-809,101-Induced Inhibition of Conditioned Avoidance Responding (CAR)
Treatment GroupDose (mg/kg, s.c.)Mean Avoidances (± SEM)% Inhibition of CAR
Vehicle-28.5 (± 0.5)0%
CP-809,1015.65.0 (± 2.0)82%
SB-224,2825.027.0 (± 1.0)5%
SB-224,282 + CP-809,1015.0 + 5.625.0 (± 2.0)12%

Data extracted from Siuciak et al., 2007. The study demonstrates that the 5-HT2C antagonist SB-224,282 completely reverses the inhibitory effect of CP-809,101 on conditioned avoidance responding in rats, indicating the effect is 5-HT2C receptor-mediated.

Table 2: Antagonism of CP-809,101's Effect on Cocaine-Primed Reinstatement
Treatment GroupDose (µ g/0.2 µl/side, intra-CeA)Mean Active Lever Presses (± SEM)
Vehicle + Saline Prime-~5
Vehicle + Cocaine Prime10 mg/kg, i.p.~25
CP-809,101 + Cocaine Prime0.01~8
SB242084 + Cocaine Prime0.1~28
SB242084 + CP-809,101 + Cocaine Prime0.1 + 0.01~26

Data estimated from graphical representation in Pockros-Burgess et al., 2014.[4][5][6] This study shows that intra-central amygdala (CeA) infusion of CP-809,101 attenuates cocaine-primed reinstatement of drug-seeking behavior, and this effect is prevented by co-administration of the selective 5-HT2C antagonist SB242084.

Experimental Protocols

Conditioned Avoidance Responding (CAR) Assay

Reference: Siuciak et al., Neuropharmacology, 2007[2][3]

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Automated two-way shuttle boxes equipped with a grid floor for footshock delivery, a light, and a tone generator.

  • Training:

    • Rats were trained to avoid a footshock (0.8 mA) by moving from one side of the shuttle box to the other.

    • Each trial began with the presentation of a conditioned stimulus (CS; light and tone) for 10 seconds.

    • If the rat moved to the other side of the box during the CS presentation, the trial was terminated, and an avoidance response was recorded.

    • If the rat failed to move during the CS, a footshock was delivered for a maximum of 10 seconds, during which the animal could escape the shock by moving to the other side.

    • Training sessions consisted of 30 trials with a 30-second inter-trial interval.

    • Rats were trained for 5-10 days until they reached the criterion of at least 80% avoidance in a session.

  • Drug Testing:

    • Once stable avoidance responding was established, rats were used for drug testing.

    • CP-809,101, the 5-HT2C antagonist (SB-224,282), or vehicle was administered subcutaneously (s.c.).

    • For the antagonism study, SB-224,282 (5.0 mg/kg) was administered 15 minutes prior to CP-809,101 (5.6 mg/kg).

    • The CAR test session was initiated 30 minutes after the CP-809,101 injection.

    • The number of avoidance responses was recorded for each animal.

Cocaine-Primed Reinstatement of Drug-Seeking Assay

Reference: Pockros-Burgess et al., International Journal of Neuropsychopharmacology, 2014[4][5][6]

  • Animals: Male Sprague-Dawley rats.

  • Apparatus: Standard operant conditioning chambers equipped with two levers, a stimulus light above the active lever, and an infusion pump for intravenous drug delivery.

  • Surgery: Rats were surgically implanted with intravenous catheters into the jugular vein and bilateral guide cannulae aimed at the central nucleus of the amygdala (CeA).

  • Cocaine Self-Administration Training:

    • Rats were trained to press an active lever to receive an intravenous infusion of cocaine (0.75 mg/kg/infusion) paired with a light and tone cue.

    • Pressing the inactive lever had no programmed consequences.

    • Training sessions were 2 hours daily until stable responding was achieved.

  • Extinction Training:

    • Following self-administration training, extinction sessions were conducted where active lever presses no longer resulted in cocaine infusion or the presentation of cues.

    • Extinction training continued until responding on the active lever was significantly reduced.

  • Reinstatement Testing:

    • On the test day, rats received bilateral microinfusions of CP-809,101 (0.01 µ g/0.2 µl/side), SB242084 (0.1 µ g/0.2 µl/side), the combination of both, or vehicle directly into the CeA.

    • Immediately following the microinfusion, rats received a priming injection of cocaine (10 mg/kg, i.p.).

    • The rats were then placed in the operant chambers for a 1-hour session, and the number of presses on the active and inactive levers was recorded. No drug infusions were delivered during this session.

Mandatory Visualizations

5-HT2C Receptor Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytosol Cytosol CP809101 CP-809,101 (Agonist) HTR2C 5-HT2C Receptor CP809101->HTR2C Gq11 Gαq/11 HTR2C->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) DAG Diacylglycerol (DAG) Ca2 Ca²⁺ Release IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse

Caption: Canonical 5-HT2C receptor signaling pathway initiated by agonist binding.

Experimental Workflow for Cross-Validation

cluster_setup Phase 1: Behavioral Training cluster_testing Phase 2: Pharmacological Testing cluster_analysis Phase 3: Data Analysis Train Train Animals on Behavioral Task (e.g., CAR, Self-Administration) Baseline Establish Stable Baseline Performance Train->Baseline Group1 Group 1: Vehicle Baseline->Group1 Group2 Group 2: CP-809,101 Baseline->Group2 Group3 Group 3: 5-HT2C Antagonist Baseline->Group3 Group4 Group 4: Antagonist + CP-809,101 Baseline->Group4 Measure Measure Behavioral Endpoint Group1->Measure Group2->Measure Group3->Measure Group4->Measure Compare Compare Effects Across Groups Measure->Compare Conclusion Conclusion: Validate 5-HT2C-Mediated Effect? Compare->Conclusion

Caption: General experimental workflow for cross-validating agonist effects.

Logical Relationship of Antagonist Action

cluster_agonist Agonist Action cluster_antagonist Antagonist Blockade CP809101 CP-809,101 HTR2C_A 5-HT2C Receptor CP809101->HTR2C_A Binds & Activates Effect_A Behavioral Effect (e.g., CAR Inhibition) HTR2C_A->Effect_A Initiates Antagonist 5-HT2C Antagonist (e.g., SB-224,282) HTR2C_B 5-HT2C Receptor Antagonist->HTR2C_B Binds & Blocks NoEffect No Behavioral Effect HTR2C_B->NoEffect No Activation CP809101_B CP-809,101 CP809101_B->HTR2C_B Binding Prevented

Caption: How a 5-HT2C antagonist blocks the effects of CP-809,101.

References

A Comparative Guide to In Vitro Selectivity of CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro selectivity of CP-809,101 fumarate, a potent and highly selective 5-HT2C receptor agonist, with other relevant compounds. The information presented is supported by experimental data from various in vitro assays and includes detailed methodologies for key experiments to facilitate reproducibility and further investigation.

Comparative Analysis of 5-HT2C Agonist Selectivity

This compound has been identified as a highly selective agonist for the serotonin 2C (5-HT2C) receptor. To quantify its selectivity, its binding affinity and functional potency have been compared to other 5-HT2C receptor agonists, namely WAY-163909 and Lorcaserin. The following tables summarize key quantitative data from in vitro functional and binding assays.

Table 1: Functional Potency (EC50) and Efficacy (Emax) at Serotonin 5-HT2 Receptors

Compound5-HT2C5-HT2A5-HT2B
EC50 (nM) Emax (%) EC50 (nM)
CP-809,101 0.11[1]93[1]153[2]
WAY-163909 8[1]90[1]No Activity (>10,000)[1]
Lorcaserin 15 (Ki, nM)[3]Full Agonist~270 (Ki, nM)

EC50 (Half-maximal effective concentration): The concentration of an agonist that produces 50% of the maximal possible response. A lower EC50 value indicates higher potency. Emax (Maximum effect): The maximum response achievable by an agonist, often expressed as a percentage relative to the endogenous agonist serotonin. Ki (Inhibition constant): The concentration of a competing ligand that will bind to half the binding sites at equilibrium in the absence of radioligand. A lower Ki value indicates higher binding affinity.

Table 2: Fold Selectivity of 5-HT2C Receptor Agonists

CompoundSelectivity for 5-HT2C vs. 5-HT2ASelectivity for 5-HT2C vs. 5-HT2B
CP-809,101 >1000-fold[4]~600-fold[1]
WAY-163909 N/A (No 5-HT2A agonist activity)High
Lorcaserin ~15 to 18-fold[3]~100 to 104-fold[3]

Understanding the 5-HT2C Receptor Signaling Pathway

The 5-HT2C receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gq/11 G-proteins. Agonist binding to the 5-HT2C receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is fundamental to the physiological effects mediated by the 5-HT2C receptor.

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Agonist 5-HT2C Agonist (e.g., CP-809,101) Receptor 5-HT2C Receptor Agonist->Receptor Binds G_protein Gq/11 Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) Activation DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: 5-HT2C Receptor Gq Signaling Pathway.

Experimental Protocols

To confirm the selectivity of this compound and its alternatives, two primary types of in vitro assays are commonly employed: radioligand binding assays and functional assays such as calcium mobilization assays.

Radioligand Binding Assays

Principle: Radioligand binding assays are used to determine the affinity of a compound for a specific receptor. This is achieved by measuring the ability of the unlabeled test compound to compete with a radiolabeled ligand that has high affinity and specificity for the receptor of interest.

Experimental Workflow:

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (with target receptor) Incubation Incubation: Membranes + Radioligand + Test Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions (e.g., CP-809,101) Compound_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting Analysis Data Analysis (IC50 & Ki Determination) Counting->Analysis

Caption: Radioligand Binding Assay Workflow.

Detailed Methodology:

  • Membrane Preparation:

    • Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor are harvested and homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • The homogenate is centrifuged to pellet the cell membranes. The pellet is then washed and resuspended in the assay buffer.

    • Protein concentration of the membrane preparation is determined using a standard protein assay.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • For each test compound concentration, wells are prepared in triplicate.

    • Total Binding: Wells containing membrane preparation and radioligand in assay buffer.

    • Non-specific Binding: Wells containing membrane preparation, radioligand, and a high concentration of a non-radiolabeled competing ligand to saturate all specific binding sites.

    • Test Compound: Wells containing membrane preparation, radioligand, and varying concentrations of the test compound (e.g., CP-809,101).

  • Incubation:

    • A specific radioligand (e.g., [3H]-mesulergine for 5-HT2C) is added to all wells at a concentration near its Kd.

    • The plate is incubated at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to allow binding to reach equilibrium.

  • Filtration and Washing:

    • The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Detection and Analysis:

    • The filters are placed in scintillation vials with scintillation cocktail.

    • The radioactivity retained on the filters is measured using a scintillation counter.

    • The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Calcium Mobilization Assay

Principle: This functional assay measures the increase in intracellular calcium concentration following the activation of Gq-coupled receptors like 5-HT2C. This provides a direct measure of the agonist activity of a test compound.

Detailed Methodology:

  • Cell Culture and Plating:

    • Cells stably expressing the human 5-HT2C, 5-HT2A, or 5-HT2B receptor (e.g., HEK-293 or CHO cells) are cultured in appropriate media.

    • Cells are seeded into 96-well or 384-well black-walled, clear-bottom microplates and grown to confluence.

  • Dye Loading:

    • The culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium-5) in an appropriate assay buffer (e.g., HBSS with 20 mM HEPES).

    • The incubation is typically carried out for 45-60 minutes at 37°C in the dark.

  • Compound Preparation and Addition:

    • Serial dilutions of the test compound (e.g., CP-809,101) and a reference agonist (e.g., serotonin) are prepared in the assay buffer.

  • Measurement:

    • The cell plate is placed in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

    • A baseline fluorescence reading is established.

    • The prepared compound dilutions are automatically added to the wells, and the fluorescence intensity is monitored in real-time.

  • Data Analysis:

    • The increase in fluorescence intensity upon compound addition is measured.

    • The concentration-response curves are plotted, and the EC50 value for each compound is determined using non-linear regression analysis.

    • The maximum response (Emax) is also determined and can be expressed as a percentage of the response to a maximal concentration of the reference agonist.

Off-Target Selectivity

A comprehensive understanding of a compound's selectivity requires screening against a broad panel of other receptors, ion channels, and enzymes. While detailed proprietary screening data for CP-809,101 is not publicly available, studies have consistently highlighted its high selectivity for the 5-HT2C receptor over other serotonin receptor subtypes and other targets. For instance, Lorcaserin was screened against a panel of 67 other G protein-coupled receptors and ion channels and was found to be highly selective for the 5-HT2C receptor[3]. Such broad panel screening is crucial to identify potential off-target liabilities that could lead to adverse effects. Commercial services like the Eurofins SafetyScreen panels are often utilized for this purpose in drug development.

References

Comparative Efficacy of CP-809,101 Fumarate and Other 5-HT2C Agonists: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of CP-809,101 fumarate against other selective 5-HT2C receptor agonists. The following sections detail the comparative efficacy, supported by experimental data, and provide an overview of the methodologies used in key preclinical assessments.

Introduction to 5-HT2C Agonists

Serotonin 2C (5-HT2C) receptors, predominantly located in the central nervous system, are a key target for therapeutic intervention in a range of disorders, including obesity, schizophrenia, and drug abuse.[1] Agonism at this G-protein coupled receptor (GPCR) modulates various physiological and psychological processes. The development of selective 5-HT2C agonists has been a significant focus of pharmaceutical research, aiming to harness the therapeutic benefits while minimizing off-target effects associated with related receptors, such as the 5-HT2A (hallucinogenic effects) and 5-HT2B (cardiac valvulopathy) subtypes.[1]

CP-809,101 is a potent and selective 5-HT2C receptor agonist that has demonstrated efficacy in animal models predictive of antipsychotic activity.[2][3] This guide compares its in vitro and in vivo pharmacological profile with other notable 5-HT2C agonists, including lorcaserin and WAY-163909.

In Vitro Pharmacological Comparison

The in vitro activity of 5-HT2C agonists is typically characterized by their binding affinity (Ki) and functional potency (EC50) and efficacy (Emax) at the target receptor and related subtypes.

Compound5-HT2C EC50 (nM)5-HT2C Emax (%)5-HT2B EC50 (nM)5-HT2B Emax (%)Reference
CP-809,101 0.119365.357[4]
Lorcaserin 3.6~100943 ± 90100[4]
WAY-163909 890-40[4]
Vabicaserin 810012 or 10250[4]

Table 1: Comparative In Vitro Functional Activity of 5-HT2C Agonists. This table summarizes the half-maximal effective concentration (EC50) and maximal efficacy (Emax) of various 5-HT2C agonists at the 5-HT2C and 5-HT2B receptors. A lower EC50 value indicates higher potency.

In Vivo Efficacy in Animal Models

The therapeutic potential of 5-HT2C agonists is often evaluated in preclinical animal models that mimic aspects of human diseases. Key models for antipsychotic and anti-obesity effects are the conditioned avoidance responding (CAR) test and the d-amphetamine-induced hyperactivity model.

CompoundConditioned Avoidance Responding (ED50, mg/kg, sc)d-Amphetamine-Induced Hyperactivity (ED50, mg/kg, sc)Reference
CP-809,101 4.82.9[2]
Lorcaserin 0.3 - 0.6 (premature responding)-[5]
CP-809,101 0.6 - 1 (premature responding)-[5]

Table 2: Comparative In Vivo Efficacy of 5-HT2C Agonists in Behavioral Models. This table presents the median effective dose (ED50) of CP-809,101 and lorcaserin in animal models relevant to antipsychotic and anti-obesity effects.

Signaling Pathways of 5-HT2C Receptor Activation

Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[6][7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). Additionally, 5-HT2C receptors can couple to other G proteins, such as Gi/o and G12/13, and activate other signaling cascades, including the phospholipase A2 (PLA2) and extracellular signal-regulated kinase (ERK) pathways.[6][8]

5-HT2C_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm 5-HT2C_Agonist 5-HT2C Agonist (e.g., CP-809,101) 5-HT2C_Receptor 5-HT2C Receptor 5-HT2C_Agonist->5-HT2C_Receptor Binds to Gq_11 Gq/11 5-HT2C_Receptor->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Intracellular Ca2+ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified signaling pathway of 5-HT2C receptor activation.

Experimental Protocols

In Vitro Functional Assay: Calcium Mobilization

This assay measures the increase in intracellular calcium concentration following receptor activation.

  • Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.

  • Plate Seeding: Cells are seeded into 384-well plates at a density of 15,000 cells per well and incubated.[9]

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 Direct) for 1 hour at 37°C.[9]

  • Compound Addition: Varying concentrations of the test agonist (e.g., CP-809,101) are added to the wells.

  • Signal Detection: The fluorescence intensity is measured using a plate reader. An increase in fluorescence corresponds to an increase in intracellular calcium.

  • Data Analysis: The EC50 and Emax values are calculated from the concentration-response curves.

Calcium_Mobilization_Workflow Start Start Cell_Culture Culture 5-HT2C expressing cells Start->Cell_Culture Plate_Seeding Seed cells into 384-well plates Cell_Culture->Plate_Seeding Dye_Loading Load cells with Fluo-4 Direct dye Plate_Seeding->Dye_Loading Compound_Addition Add test agonist Dye_Loading->Compound_Addition Signal_Detection Measure fluorescence Compound_Addition->Signal_Detection Data_Analysis Calculate EC50 and Emax Signal_Detection->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization functional assay.

In Vivo Model: Conditioned Avoidance Responding (CAR)

The CAR test is a behavioral model used to predict the efficacy of antipsychotic drugs.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock.

  • Habituation: Rats are habituated to the shuttle box for a set period over several days.[10]

  • Training: A conditioned stimulus (CS), typically a light or tone, is presented for a short duration (e.g., 10 seconds), followed by an unconditioned stimulus (US), a mild foot shock (e.g., 0.8 mA), through the grid floor.[10] The animal learns to avoid the shock by moving to the other compartment of the shuttle box during the CS presentation. This is repeated for a set number of trials per session over several days.[10]

  • Drug Administration: Once the avoidance response is consistently established, animals are treated with the test compound (e.g., CP-809,101) or vehicle prior to the test session.

  • Testing: The number of successful avoidance responses (moving to the other compartment during the CS) and escape responses (moving after the onset of the US) are recorded.

  • Data Analysis: The ED50 for the inhibition of conditioned avoidance responding is determined. A selective effect on avoidance without affecting escape responses is indicative of antipsychotic-like activity.[11]

CAR_Experimental_Workflow Start Start Habituation Habituate rats to shuttle box Start->Habituation Training Train rats to associate CS with US Habituation->Training Drug_Administration Administer test compound or vehicle Training->Drug_Administration Testing Record avoidance and escape responses Drug_Administration->Testing Data_Analysis Determine ED50 for avoidance inhibition Testing->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Conditioned Avoidance Responding (CAR) test.

In Vivo Model: d-Amphetamine-Induced Hyperactivity

This model is used to assess the potential of compounds to counteract the stimulant effects of d-amphetamine, which is relevant to antipsychotic activity.

  • Animals: Mice or rats are used for this model.

  • Habituation: Animals are habituated to the testing environment (e.g., open-field arena) for a period before drug administration.

  • Drug Administration: Animals are pre-treated with the test compound (e.g., CP-809,101) or vehicle. After a set time, they are administered d-amphetamine (e.g., 2.5, 5, 10, or 20 mg/kg, i.p.) to induce hyperactivity.[12]

  • Locomotor Activity Measurement: Locomotor activity is recorded for a specified duration using an automated activity monitoring system.[12]

  • Data Analysis: The total distance traveled or other measures of locomotor activity are compared between treatment groups. The ED50 for the antagonism of d-amphetamine-induced hyperactivity is calculated.

Conclusion

CP-809,101 demonstrates high potency and selectivity for the 5-HT2C receptor in vitro.[4] In vivo, it exhibits a pharmacological profile consistent with atypical antipsychotics, effectively inhibiting conditioned avoidance responding and antagonizing d-amphetamine-induced hyperactivity.[2] Comparative data suggests that while other agonists like lorcaserin are also effective, there are differences in their potency and selectivity profiles which may translate to different therapeutic windows and side-effect profiles. The experimental protocols outlined provide a standardized framework for the continued evaluation and comparison of novel 5-HT2C receptor agonists.

References

A Preclinical Benchmark: CP-809,101 Fumarate Versus Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

This guide provides a detailed preclinical comparison of CP-809,101 fumarate, a potent and selective 5-HT2C receptor agonist, with established atypical antipsychotic drugs. The following sections present available data on their distinct mechanisms of action, receptor binding profiles, and performance in key animal models predictive of antipsychotic efficacy and side-effect liability. While direct head-to-head preclinical studies are not extensively available in the public domain, this guide synthesizes the existing data to offer an objective benchmark for researchers in the field of neuropsychopharmacology.

Mechanism of Action: A Tale of Two Pathways

Atypical antipsychotics exert their therapeutic effects primarily through a combination of dopamine D2 receptor antagonism and serotonin 5-HT2A receptor antagonism.[1][2] This dual action is believed to be crucial for treating the positive symptoms of psychosis while mitigating the risk of extrapyramidal side effects (EPS) associated with older, typical antipsychotics that primarily block D2 receptors.[1][2]

In contrast, CP-809,101 represents a more targeted approach, acting as a potent and highly selective full agonist at the serotonin 5-HT2C receptor.[3][4][5] Activation of 5-HT2C receptors is thought to indirectly modulate dopaminergic and other neurotransmitter systems implicated in psychosis, offering a novel mechanistic avenue for antipsychotic drug development.[6]

Signaling Pathway of this compound

CP809101 CP-809,101 HT2C 5-HT2C Receptor CP809101->HT2C Agonist Binding Gq11 Gq/11 Protein HT2C->Gq11 Activation PLC Phospholipase C Gq11->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C DAG->PKC Downstream Downstream Signaling (e.g., MAPK/ERK pathway) PKC->Downstream Modulation Modulation of Dopamine & Glutamate Release Downstream->Modulation

Caption: Signaling cascade following 5-HT2C receptor activation by CP-809,101.

Generalized Signaling Pathway of Atypical Antipsychotics

Atypical Atypical Antipsychotic D2R Dopamine D2 Receptor Atypical->D2R Antagonism HT2AR Serotonin 5-HT2A Receptor Atypical->HT2AR Antagonism Gi Gi Protein D2R->Gi Gq Gq Protein HT2AR->Gq AC Adenylyl Cyclase Gi->AC PLC Phospholipase C Gq->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Dopamine_Signal Modulation of Dopaminergic Signaling cAMP->Dopamine_Signal Serotonin_Signal Modulation of Serotonergic Signaling IP3_DAG->Serotonin_Signal

Caption: Dual antagonism of D2 and 5-HT2A receptors by atypical antipsychotics.

Receptor Binding Affinity

Compound5-HT2C (Ki, nM)5-HT2A (Ki, nM)D2 (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)α1 (Ki, nM)
CP-809,101 ~0.1 (pEC50=9.96) [3]~6810 (pEC50=6.81) [3]N/AN/AN/AN/A
Olanzapine11[7]4[7]11[7]7[7]27[7]59[7]
Risperidone5.7[7]0.12[7]3.1[7]20[7]>10000[7]0.8[7]
Aripiprazole15[7]3.4[7]0.34[7]61[7]>10000[7]57[7]
Quetiapine337[7]148[7]290[7]11[7]>10000[7]7[7]
Clozapine13[7]5.4[7]126[7]1.1[7]1.9[7]7[7]
N/A: Data not readily available in public literature.

Preclinical Efficacy in Animal Models

CP-809,101 has demonstrated a preclinical profile consistent with antipsychotic activity in several established rodent models.

Conditioned Avoidance Responding (CAR)

The CAR test is a classic predictive model for antipsychotic efficacy. CP-809,101 dose-dependently inhibited conditioned avoidance responding with an ED50 of 4.8 mg/kg (s.c.).[8] This effect was completely blocked by a 5-HT2C receptor antagonist, confirming the mechanism of action.[8]

Psychostimulant-Induced Hyperactivity

CP-809,101 was effective in antagonizing hyperactivity induced by both the NMDA antagonist phencyclidine (PCP) and d-amphetamine, with ED50 values of 2.4 mg/kg and 2.9 mg/kg (s.c.), respectively.[8] These models are sensitive to drugs with antipsychotic potential.

Prepulse Inhibition (PPI) of the Startle Reflex

CP-809,101 was also shown to reverse deficits in prepulse inhibition induced by the dopamine agonist apomorphine, a model of sensorimotor gating deficits observed in schizophrenia.[8]

The following table provides a summary of the available preclinical efficacy data for CP-809,101. Comparative data for atypical antipsychotics in these models can vary significantly based on the specific drug, dose, and experimental conditions.

Preclinical ModelCP-809,101 Result
Conditioned Avoidance RespondingED50 = 4.8 mg/kg (s.c.)[8]
PCP-Induced HyperactivityED50 = 2.4 mg/kg (s.c.)[8]
d-Amphetamine-Induced HyperactivityED50 = 2.9 mg/kg (s.c.)[8]
Apomorphine-Induced PPI DeficitReversed deficit[8]

Experimental Workflow for Preclinical Antipsychotic Screening

Start Test Compound Administration (e.g., CP-809,101 or Atypical Antipsychotic) CAR Conditioned Avoidance Responding (CAR) Start->CAR Hyperactivity Psychostimulant-Induced Hyperactivity Start->Hyperactivity PPI Prepulse Inhibition (PPI) Start->PPI Catalepsy Catalepsy Assessment Start->Catalepsy Metabolic Metabolic Profiling (Weight, Glucose, Lipids) Start->Metabolic Efficacy Antipsychotic-like Efficacy Assessment CAR->Efficacy Hyperactivity->Efficacy PPI->Efficacy SideEffect Side-Effect Liability Assessment Catalepsy->SideEffect Metabolic->SideEffect

Caption: A generalized workflow for the preclinical evaluation of novel antipsychotic candidates.

Side-Effect Profile: A Key Differentiator

A major focus in the development of new antipsychotics is the mitigation of debilitating side effects.

Extrapyramidal Side Effects (EPS)

Atypical antipsychotics are characterized by a lower risk of EPS compared to their predecessors. In preclinical studies, catalepsy in rodents is often used as a surrogate marker for EPS liability. Notably, CP-809,101 did not produce catalepsy at doses up to 56 mg/kg, a dose significantly higher than its effective doses in efficacy models.[8] This suggests a very low potential for motor side effects.

Metabolic Side Effects

A significant concern with many atypical antipsychotics is the propensity to cause weight gain, dyslipidemia, and glucose dysregulation. Preclinical evidence suggests that activation of 5-HT2C receptors is associated with hypophagia and potential weight loss.[6][9] While specific, quantitative metabolic studies on CP-809,101 are not widely published, the mechanism of action of 5-HT2C agonism is generally considered to have a favorable metabolic profile, in stark contrast to the known liabilities of several atypical antipsychotics, particularly olanzapine and clozapine.[6]

Experimental Protocols

Conditioned Avoidance Responding (CAR) in Rats
  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual conditioned stimulus (CS) is presented, followed by the unconditioned stimulus (US) of a footshock.

  • Procedure:

    • Acquisition Training: Rats are trained to avoid the footshock by moving from one compartment to the other upon presentation of the CS. A trial is considered an "avoidance" if the rat moves to the other compartment during the CS presentation and before the US onset. An "escape" is recorded if the rat moves after the US has started.

    • Drug Testing: Once a stable baseline of avoidance responding is achieved, animals are administered the test compound (e.g., CP-809,101 or an atypical antipsychotic) or vehicle prior to the test session.

    • Data Analysis: The number of avoidances, escapes, and failures to escape are recorded. A compound is considered to have antipsychotic-like activity if it selectively decreases the number of avoidances without significantly affecting the number of escapes.

d-Amphetamine-Induced Hyperactivity in Rats
  • Apparatus: An open-field arena equipped with photobeam detectors to automatically record locomotor activity.

  • Procedure:

    • Habituation: Rats are habituated to the open-field arena for a set period (e.g., 30-60 minutes).

    • Drug Administration: Animals are pre-treated with the test compound or vehicle. After a specified time, they are administered d-amphetamine (typically 0.5-2.0 mg/kg, i.p.) to induce hyperlocomotion.

    • Data Collection: Locomotor activity (e.g., distance traveled, number of beam breaks) is recorded for a defined period (e.g., 60-90 minutes) following amphetamine administration.

    • Data Analysis: The ability of the test compound to attenuate the amphetamine-induced increase in locomotor activity is measured.

Prepulse Inhibition (PPI) of Acoustic Startle in Rats
  • Apparatus: A startle chamber that can deliver a loud acoustic stimulus (the pulse) and a weaker, non-startling stimulus (the prepulse). A sensor in the platform measures the whole-body startle response.

  • Procedure:

    • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a brief period with background noise.

    • Test Session: The session consists of a series of trials presented in a pseudorandom order:

      • Pulse-alone trials: The loud startling stimulus is presented alone.

      • Prepulse-pulse trials: The weak prepulse is presented a short time (e.g., 30-120 ms) before the loud pulse.

      • No-stimulus trials: Only background noise is present.

    • Drug Administration: In studies assessing drug effects, the test compound is administered prior to the test session. To model psychosis, a PPI-disrupting agent (e.g., apomorphine) may be given after the test compound.

    • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. The ability of a test compound to restore a disrupted PPI is indicative of antipsychotic-like potential.

Conclusion

This compound, as a selective 5-HT2C agonist, presents a distinct preclinical profile compared to multi-receptor atypical antipsychotics. The available data suggest that CP-809,101 possesses antipsychotic-like efficacy in established animal models, coupled with a potentially superior side-effect profile, particularly concerning extrapyramidal and metabolic effects. However, the lack of direct, head-to-head comparative studies and a comprehensive receptor binding profile for CP-809,101 necessitates further research to fully delineate its therapeutic potential relative to existing atypical antipsychotics. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals exploring novel mechanisms for the treatment of psychotic disorders.

References

Replicating Published Findings with CP-809,101 Fumarate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-809,101 fumarate with other 5-HT2C receptor agonists, supported by experimental data from published literature. It is designed to assist researchers in replicating and expanding upon previous findings.

CP-809,101 is a potent and highly selective full agonist for the serotonin 5-HT2C receptor.[1][2] While it has demonstrated promising results in animal models of psychosis and obesity, its use is confined to scientific research due to findings of genotoxicity.[3] This guide outlines its pharmacological profile in comparison to other notable 5-HT2C agonists, Lorcaserin and WAY-163909, and provides detailed experimental protocols for key assays.

Comparative In Vitro Pharmacology

The following table summarizes the in vitro potency and efficacy of CP-809,101 and alternative 5-HT2C agonists at human serotonin receptor subtypes.

Compound5-HT2C (pEC50)5-HT2A (pEC50)5-HT2B (pEC50)
CP-809,101 9.96[2]6.81[2]7.19[2]
Lorcaserin~7.4~5.0~6.0
WAY-163909~8.1~6.8~6.4

Comparative In Vivo Pharmacology

The table below presents the in vivo efficacy of CP-809,101 and alternative compounds in rodent models relevant to antipsychotic and anti-obesity research.

CompoundConditioned Avoidance Responding (ED50, mg/kg)Amphetamine-Induced Hyperactivity (ED50, mg/kg)Deprivation-Induced Feeding (Effective Dose, mg/kg)
CP-809,101 4.8[4]2.9[1]3-6[5]
LorcaserinNot widely reportedNot widely reported1-3[6][5]
WAY-163909Not widely reportedNot widely reportedNot widely reported

Signaling Pathways and Experimental Workflows

5-HT2C Receptor Signaling Cascade

Activation of the 5-HT2C receptor initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gq/11 proteins, leading to the activation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium and activation of Protein Kinase C (PKC). Downstream of this, the Mitogen-Activated Protein Kinase (MAPK/ERK) pathway can be activated. Studies have shown that both CP-809,101 and Lorcaserin activate the PLC, PLA2, and ERK signaling pathways.[7]

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5-HT2C_Receptor 5-HT2C_Receptor Gq/11 Gq/11 5-HT2C_Receptor->Gq/11 activates PLC PLC Gq/11->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Intracellular Ca2+ Release Intracellular Ca2+ Release IP3->Intracellular Ca2+ Release PKC PKC DAG->PKC activates ERK ERK PKC->ERK activates CP-809,101 CP-809,101 CP-809,101->5-HT2C_Receptor binds

5-HT2C Receptor Signaling Pathway
Experimental Workflow: Conditioned Avoidance Responding (CAR) Assay

The CAR assay is a widely used behavioral model to assess antipsychotic-like activity. The workflow involves training animals to avoid an aversive stimulus (e.g., footshock) in response to a conditioned stimulus (e.g., a tone or light). The ability of a compound to inhibit this avoidance response is indicative of potential antipsychotic efficacy.

G Acclimation Animal Acclimation to Shuttle Box Training Conditioning: Pairing of Conditioned Stimulus (CS) with Unconditioned Stimulus (US) Acclimation->Training Phase 1 Drug Administration Administration of CP-809,101 or Vehicle Training->Drug Administration Phase 2 Testing Presentation of CS alone Measurement of Avoidance Response Drug Administration->Testing Phase 3 Data Analysis Calculation of ED50 for Inhibition of Avoidance Testing->Data Analysis Phase 4

References

CP-809,101 Fumarate: A Comparative Guide for 5-HT2C Receptor Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CP-809,101 fumarate with other key 5-HT2C receptor agonists, offering a valuable resource for researchers investigating the role of this receptor in various physiological and pathological processes. The data presented herein is compiled from publicly available scientific literature and is intended to facilitate the selection of the most appropriate tool compound for specific research needs.

Introduction to this compound

CP-809,101 is a potent and highly selective full agonist of the serotonin 5-HT2C receptor.[1][2] Its high affinity and selectivity make it a valuable tool for elucidating the specific functions of the 5-HT2C receptor in preclinical studies. Research has indicated its potential in animal models of psychosis and obesity.[1][2] However, it is important to note that development of CP-809,101 for clinical use was halted due to findings of genotoxicity, limiting its application to in vitro and in vivo research settings.[2][3]

Comparative Analysis of 5-HT2C Receptor Agonists

The selection of an appropriate 5-HT2C receptor agonist is critical for the accuracy and relevance of experimental outcomes. This section compares CP-809,101 with three other widely used 5-HT2C agonists: Lorcaserin, Vabicaserin, and WAY-161503. The comparison focuses on their in vitro pharmacological properties, including binding affinity (Ki) and functional potency (EC50) at the human 5-HT2C, 5-HT2A, and 5-HT2B receptors.

Data Presentation

The following tables summarize the quantitative data for each compound, allowing for a direct comparison of their potency and selectivity.

Table 1: Receptor Binding Affinity (Ki, nM)

Compound5-HT2C5-HT2A5-HT2BSelectivity (Fold, 5-HT2C vs. 5-HT2A/2B)
CP-809,101 ~0.11 (pEC50=9.96)¹~155 (pEC50=6.81)¹~65 (pEC50=7.19)¹~1409x vs 5-HT2A, ~591x vs 5-HT2B
Lorcaserin 15[4]112[5]174[5]~7.5x vs 5-HT2A, ~11.6x vs 5-HT2B[6]
Vabicaserin 3[7]1650 (IC50)14[7]>500x vs 5-HT2A, ~4.7x vs 5-HT2B
WAY-161503 3.3 - 4[8][9]18[9]60[9]~4.5-5.5x vs 5-HT2A, ~15-18x vs 5-HT2B

¹Calculated from pEC50 values provided in the source.[1]

Table 2: Functional Potency (EC50, nM)

CompoundAssay5-HT2C5-HT2A5-HT2B
CP-809,101 Calcium Mobilization0.11 (pEC50=9.96)[1]155 (pEC50=6.81)[1]64.5 (pEC50=7.19)[1]
Lorcaserin Inositol Phosphate9[6]168[6]943[6]
Vabicaserin Calcium Mobilization8[7]AntagonistPartial Agonist/Antagonist[7]
WAY-161503 Calcium Mobilization0.8[9]7[9]1.8[9]
WAY-161503 Inositol Phosphate8.5[9]802 (Partial Agonist)[9]6.9[9]

Signaling Pathways and Experimental Workflows

To provide a deeper understanding of the experimental context, this section includes diagrams of the canonical 5-HT2C receptor signaling pathway and a typical workflow for the in vitro characterization of a novel 5-HT2C receptor agonist.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol 5HT2C_Receptor 5-HT2C Receptor Gq_Protein Gq Protein 5HT2C_Receptor->Gq_Protein Activates PLC Phospholipase C (PLC) Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response Downstream Cellular Response Ca2->Cellular_Response PKC->Cellular_Response Agonist 5-HT2C Agonist (e.g., CP-809,101) Agonist->5HT2C_Receptor Binds

Canonical 5-HT2C Receptor Signaling Pathway

cluster_0 Compound Preparation cluster_1 Cell Culture & Preparation cluster_2 In Vitro Assays cluster_3 Data Analysis prep Prepare serial dilutions of test compounds (e.g., CP-809,101) binding Radioligand Binding Assay (Determine Ki) prep->binding functional Functional Assay (e.g., Calcium Mobilization) (Determine EC50) prep->functional culture Culture CHO or HEK293 cells stably expressing h5-HT2C receptor harvest Harvest cells and prepare cell membranes culture->harvest culture->functional harvest->binding analysis Non-linear regression analysis to determine Ki and EC50 values binding->analysis functional->analysis selectivity Calculate selectivity ratios analysis->selectivity

In Vitro Characterization Workflow

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key in vitro assays used to characterize 5-HT2C receptor agonists.

Radioligand Binding Assay (Competition)

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the 5-HT2C receptor.

Materials:

  • Cell membranes from CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Radioligand: e.g., [³H]-mesulergine (antagonist) or [¹²⁵I]-DOI (agonist).

  • Test compound (e.g., CP-809,101).

  • Wash buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Assay buffer: e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.5 mM EDTA, pH 7.4.

  • 96-well plates.

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate the bound from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the increase in intracellular calcium concentration following the activation of the 5-HT2C receptor by an agonist.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2C receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Test compound (e.g., CP-809,101).

  • 96- or 384-well black, clear-bottom plates.

  • Fluorometric Imaging Plate Reader (FLIPR) or equivalent fluorescence plate reader.

Procedure:

  • Cell Plating: Seed the cells into the microplates and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye in assay buffer for approximately 1 hour at 37°C.

  • Compound Addition: Prepare serial dilutions of the test compound.

  • Measurement: Place the plate in the fluorescence plate reader. Add the test compound to the wells and immediately begin measuring the fluorescence intensity over time.

  • Data Analysis: The increase in fluorescence intensity corresponds to the intracellular calcium concentration. Plot the peak fluorescence response against the log of the compound concentration to determine the EC50 value.

Conclusion

This compound stands out as a highly potent and selective 5-HT2C receptor agonist, making it an excellent research tool for in vitro and in vivo studies aimed at dissecting the specific roles of this receptor. Its pharmacological profile, particularly its high selectivity over 5-HT2A and 5-HT2B receptors, minimizes the potential for off-target effects that can confound experimental results.

When selecting a 5-HT2C agonist, researchers should carefully consider the specific requirements of their experimental design. For studies demanding the highest possible selectivity to isolate 5-HT2C-mediated effects, CP-809,101 is a superior choice compared to less selective compounds like WAY-161503. Lorcaserin and Vabicaserin also offer good selectivity and have been investigated more extensively in clinical settings, which may be a relevant consideration for translational research.

Ultimately, the choice of tool compound will depend on a balance of potency, selectivity, and the specific questions being addressed in the research. This guide provides the necessary data to make an informed decision and to design robust and reliable experiments in the field of 5-HT2C receptor research.

References

Safety Operating Guide

Proper Disposal Procedures for CP-809,101 Fumarate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for CP-809,101 fumarate was publicly available at the time of this writing. The following disposal procedures are based on general best practices for handling research-grade chemical compounds and information from SDSs of similar fumarate-containing substances. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific disposal protocols and comply with all local, state, and federal regulations.

Essential Safety and Disposal Information

CP-809,101 is a potent and highly selective serotonin 5-HT2C receptor full agonist.[1] Due to its pharmacological activity and potential genotoxicity, proper handling and disposal are critical to ensure personnel safety and environmental protection.

Personal Protective Equipment (PPE): Before handling this compound, researchers must wear appropriate PPE, including:

  • Safety glasses with side shields or goggles

  • Chemical-resistant gloves (e.g., nitrile)

  • A lab coat or other protective clothing

  • In cases of potential aerosolization, a respirator may be necessary.

Spill Management: In the event of a spill, the area should be evacuated and ventilated. Absorb liquid spills with an inert material (e.g., vermiculite, dry sand) and place it in a sealed container for disposal. For solid spills, carefully scoop the material to avoid creating dust and place it in a sealed container. The spill area should be decontaminated with a suitable cleaning agent.

Step-by-Step Disposal Procedures

  • Waste Identification and Segregation:

    • All waste containing this compound, including unused product, contaminated labware (e.g., vials, pipette tips), and contaminated PPE, must be segregated as hazardous chemical waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Containerization:

    • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.

    • The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound"

      • The approximate concentration and quantity of the waste

      • The date the waste was first added to the container

      • The relevant hazard symbols (e.g., irritant, toxic).

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.

    • The storage area should be away from incompatible materials.

  • Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Do not dispose of this compound down the drain or in the regular trash.

    • Disposal should be carried out by a licensed hazardous waste disposal company in accordance with all applicable regulations.

Quantitative Data

The following table summarizes the in vivo efficacy of CP-809,101 in various animal models of antipsychotic activity.

Animal Model Parameter Value (mg/kg, sc)
Conditioned Avoidance Responding (CAR)ED₅₀4.8
PCP-induced HyperactivityED₅₀2.4
d-amphetamine-induced HyperactivityED₅₀2.9

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for CP-809,101 are provided below.

1. Conditioned Avoidance Response (CAR) in Rats:

This test is used to screen for antipsychotic-like activity.

  • Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild footshock. An auditory or visual stimulus serves as the conditioned stimulus (CS).

  • Procedure:

    • Habituation: Rats are habituated to the shuttle box for a set period over several days.[2]

    • Training: A trial begins with the presentation of the CS (e.g., a white noise) for a specific duration (e.g., 10 seconds).[2][3] If the rat moves to the other compartment during the CS presentation, the CS is terminated, and no shock is delivered (avoidance response). If the rat fails to move, a mild footshock (unconditioned stimulus, US; e.g., 0.8 mA) is delivered through the grid floor until the rat escapes to the other compartment.[2][3]

    • Testing: After the training phase, the drug or vehicle is administered. Each session consists of a set number of trials, and the number of avoidance, escape, and failure-to-escape responses are recorded.[3] Antipsychotic-like compounds typically suppress the conditioned avoidance response without affecting the escape response.[4]

2. Phencyclidine (PCP)-Induced Hyperactivity in Rats:

This model is used to mimic the positive symptoms of schizophrenia.

  • Apparatus: An open-field arena or activity monitoring chambers equipped with infrared beams or video tracking software to measure locomotor activity.[5][6]

  • Procedure:

    • Habituation: Rats are habituated to the testing environment for a defined period before drug administration.

    • Drug Administration: Rats are administered PCP (e.g., 2.5 mg/kg) to induce hyperactivity.[5] Test compounds (like CP-809,101) or vehicle are administered prior to or concurrently with PCP.

    • Data Collection: Locomotor activity, including distance traveled, rearing, and stereotyped behaviors, is recorded for a specified duration (e.g., 60-90 minutes) immediately following drug administration.[5]

3. d-Amphetamine-Induced Hyperactivity in Rats:

This is another common model for screening antipsychotic drugs.

  • Apparatus: Similar to the PCP-induced hyperactivity model, an open-field arena or automated activity chambers are used.[7]

  • Procedure:

    • Habituation: Animals are habituated to the testing chambers.

    • Drug Administration: Rats are treated with d-amphetamine (e.g., 0.5-5.0 mg/kg, i.p.) to induce hyperlocomotion.[8][9] The test compound or vehicle is administered before the d-amphetamine challenge.

    • Data Collection: Locomotor activity is measured for a set period (e.g., 120 minutes) after d-amphetamine administration.[7]

4. Apomorphine-Induced Prepulse Inhibition (PPI) Deficit in Rats:

This model assesses sensorimotor gating, a process that is deficient in schizophrenic patients.

  • Apparatus: A startle chamber equipped with a speaker to deliver acoustic stimuli and a sensor to measure the startle response.

  • Procedure:

    • Acclimation: The rat is placed in the startle chamber and allowed to acclimate for a period with background white noise.

    • Stimuli: The test consists of different trial types presented in a pseudo-random order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 105 dB) is presented.

      • Prepulse-pulse trials: A weaker, non-startling stimulus (prepulse; e.g., 75 or 85 dB) precedes the startling pulse by a short interval (e.g., 100 ms).[1]

      • No-stimulus trials: Only background noise is present.

    • Drug Administration: Apomorphine (a dopamine agonist, e.g., 0.1-1.0 mg/kg, s.c.) is administered to disrupt PPI.[1][10] The test compound is given before the apomorphine injection.

    • Measurement: The startle response is measured in all trial types. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. Antipsychotic drugs are expected to reverse the apomorphine-induced deficit in PPI.

Signaling Pathway of CP-809,101

CP-809,101 acts as a full agonist at the serotonin 5-HT2C receptor, which is a G protein-coupled receptor (GPCR). Upon activation, the 5-HT2C receptor couples to several G protein subtypes, initiating downstream signaling cascades.

CP-809,101 Signaling Pathway cluster_receptor Receptor Binding cluster_gproteins G Protein Coupling cluster_effectors Effector Modulation cluster_second_messengers Second Messengers cluster_downstream Downstream Effects CP809101 CP-809,101 HTR2C 5-HT2C Receptor CP809101->HTR2C Agonist Gq11 Gq/11 HTR2C->Gq11 Activates G1213 G12/13 HTR2C->G1213 Activates Gio Gi/o HTR2C->Gio Activates PLC Phospholipase C (PLC) Gq11->PLC Activates RhoGEF RhoGEF G1213->RhoGEF Activates AC Adenylyl Cyclase (AC) Gio->AC Inhibits IP3_DAG IP3 & DAG PLC->IP3_DAG Generates RhoA RhoA RhoGEF->RhoA Activates cAMP ↓ cAMP AC->cAMP Ca_PKC ↑ Ca²⁺ & PKC Activation IP3_DAG->Ca_PKC Leads to ROCK ROCK RhoA->ROCK Activates PKA ↓ PKA Activation cAMP->PKA

References

Safeguarding Researchers: A Comprehensive Guide to Handling CP-809,101 Fumarate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document outlines critical safety protocols and logistical procedures for the handling and disposal of CP-809,101 fumarate. All personnel must adhere to these guidelines to ensure a safe laboratory environment.

Hazard Assessment and Control

Given the potent biological activity of CP-809,101, the primary hazards are associated with inhalation, ingestion, and skin contact. The fumarate salt form suggests it is a solid, likely a powder, which increases the risk of aerosolization. A comprehensive risk assessment should be conducted before any handling of the material.

Engineering Controls are the primary means of exposure control.

  • Containment: Handling of this compound powder should be performed within a certified chemical fume hood, a glovebox, or a powder containment hood. For larger quantities or procedures with a high risk of aerosolization, a negative pressure isolator is recommended.[3][4]

  • Ventilation: Ensure adequate ventilation in all areas where the compound is handled and stored.[5][6] Single-pass air systems are a key design feature for facilities handling potent compounds.[7]

Personal Protective Equipment (PPE)

A multi-layered PPE approach is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.

Body Part PPE Specification Rationale
Respiratory NIOSH-approved respirator with P100 (HEPA) filters. For higher-risk operations, a Powered Air-Purifying Respirator (PAPR) is recommended.[8]Prevents inhalation of airborne particles.
Hands Double-gloving with nitrile or neoprene gloves. Change gloves frequently and immediately if contaminated.Protects against skin contact and absorption.
Eyes/Face Chemical safety goggles and a face shield.[6]Protects eyes and face from splashes and airborne particles.
Body Disposable lab coat with tight cuffs, or a disposable suit.Prevents contamination of personal clothing.
Feet Closed-toe shoes and disposable shoe covers.Prevents contamination of footwear.

Operational Plan for Handling this compound

A step-by-step workflow is critical to minimize the risk of exposure and contamination.

Operational_Workflow Figure 1: Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_post Post-Handling A Don appropriate PPE B Prepare containment area (fume hood/isolator) A->B C Assemble all necessary equipment and reagents B->C D Carefully weigh and dispense this compound C->D E Perform experimental procedures D->E F Decontaminate all surfaces and equipment E->F G Segregate and label all waste F->G H Doff PPE in the correct order G->H I Wash hands thoroughly H->I

Figure 1: Operational Workflow for Handling this compound

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

Waste Streams and Disposal Procedures

Waste Type Disposal Procedure
Solid Waste Contaminated PPE, weigh boats, and other disposable materials should be placed in a clearly labeled, sealed hazardous waste container.
Liquid Waste Unused solutions and contaminated solvents should be collected in a designated, sealed hazardous waste container.
Sharps Contaminated needles, syringes, and other sharps must be disposed of in a puncture-resistant sharps container.

All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name. Follow all institutional and local regulations for the final disposal of hazardous chemical waste.[5] For unused medicine that is not on the FDA flush list, it is recommended to mix it with an unappealing substance, place it in a sealed container, and then dispose of it in the trash.[9]

Disposal_Plan Figure 2: Disposal Plan for this compound Waste cluster_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal A Solid Waste (PPE, etc.) D Labeled Hazardous Solid Waste Container A->D B Liquid Waste (Solutions) E Labeled Hazardous Liquid Waste Container B->E C Sharps Waste F Puncture-Resistant Sharps Container C->F G Follow Institutional & Local Regulations for Hazardous Waste Disposal D->G E->G F->G

Figure 2: Disposal Plan for this compound Waste

Emergency Procedures

In the event of an exposure or spill, immediate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[10]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5][10]

  • Spill: Evacuate the area. Wear appropriate PPE and contain the spill with absorbent material. Collect the spilled material and place it in a sealed, labeled hazardous waste container. Decontaminate the spill area. For large spills, contact your institution's environmental health and safety department.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。